4-cyclohexylbutan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(11)7-8-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQQRZVKHLRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884491 | |
| Record name | alpha-Methylcyclohexanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10528-67-3 | |
| Record name | α-Methylcyclohexanepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10528-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010528673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methylcyclohexanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcyclohexanepropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-cyclohexylbutan-2-ol chemical properties
Chemical Identity, Synthesis, and Reactivity Profile
Part 1: Executive Summary & Identification
4-Cyclohexylbutan-2-ol is a secondary alcohol featuring a cyclohexyl ring connected to a butan-2-ol chain. It serves as a critical intermediate in the synthesis of pharmaceuticals and high-value fragrance ingredients.
Critical Distinction: Researchers must distinguish this molecule from Coranol (4-cyclohexyl-2-methyl-2-butanol), a tertiary alcohol widely used in perfumery. While both share olfactory characteristics (Muguet/Lily of the Valley), their chemical reactivity differs fundamentally due to the steric hindrance and oxidation potential of the secondary vs. tertiary hydroxyl group.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 4-cyclohexylbutan-2-ol |
| CAS Number (Racemic) | 10528-67-3 |
| CAS Number ((R)-isomer) | 2227763-25-7 |
| Common Synonyms | 4-cyclohexyl-2-butanol; Hexahydrophenyl-2-butanol |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| SMILES | CC(O)CCC1CCCCC1 |
Part 2: Physicochemical Properties
The molecule exhibits amphiphilic character, balancing the lipophilic cyclohexyl ring with the hydrophilic hydroxyl group. This structure dictates its utility as a surfactant-like intermediate and its behavior in biphasic reaction media.
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Colorless Liquid | Handling/Dosing |
| Boiling Point | ~235–240 °C (Predicted @ 760 mmHg) | High thermal stability for process chemistry. |
| Density | ~0.89–0.91 g/cm³ | Phase separation in aqueous workups. |
| LogP (Octanol/Water) | 3.4 – 3.6 | High lipophilicity; implies rapid membrane permeability in biological systems. |
| Flash Point | > 100 °C | Combustible but low flammability risk under standard lab conditions. |
| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers; enzymatic resolution is often required. |
Part 3: Synthesis & Manufacturing Protocols
The primary industrial route to 4-cyclohexylbutan-2-ol involves the catalytic hydrogenation of 4-phenyl-3-buten-2-one (Benzalacetone). This process requires careful catalyst selection to ensure complete saturation of both the alkene chain and the aromatic ring without hydrogenolysis of the hydroxyl group.
Mechanistic Pathway
Research indicates that solvent choice significantly alters the reaction pathway.[1] In non-polar solvents (e.g., n-hexane), the aromatic ring hydrogenation is favored after carbonyl reduction.
Catalyst System: 4% Pt/TiO₂ or 5% Rh/C. Conditions: 70 °C, 5 bar H₂ pressure.[2]
Protocol: High-Pressure Hydrogenation
-
Substrate Preparation: Dissolve 4-phenyl-3-buten-2-one (13.5 mmol) in n-hexane (50 mL).
-
Catalyst Loading: Add 4% Pt/TiO₂ (0.1 g).[2][3] Note: Pt is preferred over Pd for ring saturation under mild pressures.
-
Reaction: Pressurize autoclave to 5 bar H₂. Heat to 70 °C with vigorous stirring (1400 rpm) to eliminate mass transfer limitations.
-
Monitoring: Track the disappearance of the intermediate 4-phenylbutan-2-ol .
-
Workup: Filter catalyst (can be recycled). Concentrate filtrate in vacuo.
Visualization: Synthesis Workflow
Figure 1: Stepwise hydrogenation pathway. The dominant route proceeds via the phenyl-alcohol intermediate.
Part 4: Chemical Reactivity & Derivatization
As a secondary alcohol, 4-cyclohexylbutan-2-ol undergoes standard hydroxyl transformations. However, the bulky cyclohexyl group at the C4 position influences the kinetics of these reactions compared to linear analogs.
Oxidation to Ketone
The molecule can be oxidized to 4-cyclohexylbutan-2-one , a valuable flavor compound.
-
Reagent: TEMPO/NaOCl (Anelli Oxidation) or Jones Reagent (Chromic acid).
-
Green Chemistry Note: The TEMPO method is preferred to avoid toxic Cr(VI) waste.
Enzymatic Kinetic Resolution (Chiral Separation)
Since the synthetic route yields a racemate, obtaining the pure (R) or (S) enantiomer requires kinetic resolution. Lipases (e.g., Candida antarctica Lipase B, CALB) are highly effective.
-
Mechanism: The lipase selectively acetylates one enantiomer (typically the (R)-isomer) leaving the (S)-alcohol unreacted.
-
Reagents: Vinyl acetate (acyl donor), CALB (immobilized), MTBE (solvent).
Visualization: Reactivity Network
Figure 2: Primary reactivity pathways. Enzymatic resolution is key for generating chiral pharmaceutical intermediates.
Part 5: Applications & Safety
Industrial Applications[6]
-
Fragrance: Used as a building block for "Muguet" (Lily of the Valley) scents. It provides a stable, non-discoloring alternative to aldehyde-based fragrances (like Lilial), though less potent than its tertiary alcohol cousin, Coranol.
-
Pharmaceuticals: The cyclohexyl-alkyl-alcohol motif acts as a bioisostere for phenyl-alkyl-alcohols, often improving metabolic stability (blocking aromatic hydroxylation) and increasing lipophilicity (LogP > 3.0) to enhance blood-brain barrier penetration.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Standard PPE (gloves, goggles) required. Avoid strong oxidizing agents.
References
-
Sigma-Aldrich. 4-cyclohexylbutan-2-ol Product Sheet (CAS 10528-67-3). Available at: (Verified via search result 1.1).
-
PubChem. Compound Summary for CID 51418996: (2R)-4-cyclohexylbutan-2-ol.[5] National Library of Medicine. Available at: .
-
ResearchGate (Journal of Catalysis). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.[1] (Detailed kinetic pathway for Phenylbutanone -> Cyclohexylbutanol). Available at: .
-
The Good Scents Company. Fragrance Profile: Cyclohexyl Derivatives. (Context on olfactory properties and trade names). Available at: .
-
ChemicalBook. 4-Cyclohexyl-2-methyl-2-butanol (Coranol) vs. 4-cyclohexylbutan-2-ol.[6] (Differentiation of CAS numbers). Available at: .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 83926-73-2 CAS MSDS (4-Cyclohexyl-2-methyl-2-butanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Monograph: 4-Cyclohexylbutan-2-ol
Executive Summary & Identification
4-Cyclohexylbutan-2-ol (CAS 10528-67-3) is a secondary alcohol characterized by a cyclohexyl ring attached to a butyl chain.[1] It serves as a critical intermediate in organic synthesis and a functional ingredient in fragrance chemistry, valued for its stability and soft, floral-herbal odor profile.[1]
Critical Distinction: Researchers often confuse this compound with Coranol (4-cyclohexyl-2-methyl-2-butanol, CAS 83926-73-2).[1] While structurally similar, Coranol is a tertiary alcohol with significantly different steric hindrance and reactivity profiles. This guide focuses exclusively on the secondary alcohol, CAS 10528-67-3 .
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 4-cyclohexylbutan-2-ol |
| CAS Number | 10528-67-3 |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| SMILES | CC(O)CCC1CCCCC1 |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| Boiling Point | 230–235 °C (at 760 mmHg) |
| Appearance | Colorless, viscous liquid |
Synthesis & Production Protocols
The industrial and laboratory-scale production of 4-cyclohexylbutan-2-ol predominantly relies on the catalytic hydrogenation of aromatic precursors.[1] The choice of catalyst determines whether the reaction proceeds via the reduction of the ketone functionality or the saturation of the aromatic ring first.
Primary Synthesis Route: Hydrogenation of 4-Phenylbutan-2-one
This route utilizes 4-phenylbutan-2-one (Raspberry Ketone) as the starting material.[1] It is a self-validating protocol because the disappearance of the aromatic UV chromophore allows for easy monitoring of reaction progress.
Mechanism & Pathway
The reaction involves the saturation of the benzene ring (requires high energy/pressure) and the reduction of the carbonyl group to a hydroxyl group.
Figure 1: Stepwise vs. One-Pot Hydrogenation Pathway for CAS 10528-67-3.
Experimental Protocol (One-Pot Heterogeneous Catalysis)
Note: This protocol assumes the use of a high-pressure autoclave.
-
Reagents:
-
Procedure:
-
Load the autoclave with the substrate and solvent (concentration ~0.5 M).
-
Add the Ru/C catalyst carefully (keep wet to prevent pyrophoric ignition).
-
Purge the reactor 3 times with Nitrogen (N₂), then 3 times with Hydrogen (H₂).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 100–120°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.
-
Validation Point: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.
-
-
Work-up:
Why Ru/C? Ruthenium is superior to Palladium for ring saturation at moderate temperatures while simultaneously reducing the ketone.[1] Palladium (Pd/C) often stops at the cyclohexyl ketone stage unless forcing conditions are used.
Applications & Utility
Fragrance Chemistry
In the fragrance industry, 4-cyclohexylbutan-2-ol is utilized as a "blender."[1] Unlike the potent Coranol, this secondary alcohol offers a softer, more herbal-floral profile.
-
Stability: Highly stable in high pH environments (soaps, detergents) due to the lack of reactive unsaturation or ester linkages.
-
Olfactory Profile: Muguet (Lily of the Valley), herbal, slightly woody.
Pharmaceutical Intermediate
The compound serves as a scaffold for lipophilic drug delivery systems.[1] The cyclohexyl group increases the logP , enhancing membrane permeability for attached pharmacophores.
-
Derivatization: The secondary hydroxyl group is a nucleophile, ready for esterification or etherification to create prodrugs.
Safety & Handling (GHS Standards)
While 4-cyclohexylbutan-2-ol is generally considered low-toxicity compared to its aromatic precursors, standard laboratory safety is mandatory.[1]
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the ketone over long periods.
References
-
PubChem. (n.d.).[1][2][4] 4-cyclohexylbutan-2-ol (Compound).[1][4][5] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Common Chemistry. (n.d.).[1] CAS Registry Number 10528-67-3.[5] American Chemical Society.[1] Retrieved February 7, 2026, from [Link]
Sources
- 1. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eternis.com [eternis.com]
- 4. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-cyclohexylbutan-2-ol | 10528-67-3 [sigmaaldrich.com]
Technical Guide: Spectroscopic Characterization & Validation of 4-Cyclohexylbutan-2-ol
Executive Summary & Structural Context[1][2][3][4]
4-Cyclohexylbutan-2-ol (Molecular Formula:
In drug development, this molecule presents specific analytical challenges due to its lack of UV chromophores (unlike its phenyl precursor) and the complexity of its aliphatic region in NMR spectroscopy. This guide provides a definitive protocol for its characterization, focusing on distinguishing it from its structural isomers (e.g., 4-cyclohexylbutan-1-ol) and validating its enantiomeric purity.
Core Structural Data
| Property | Value | Notes |
| IUPAC Name | 4-cyclohexylbutan-2-ol | |
| Chiral Center | C2 | Exists as (R) and (S) enantiomers.[1] |
| Precursor | 4-phenylbutan-2-ol | Derived via catalytic hydrogenation.[2][3] |
| Key Feature | Cyclohexyl Ring | Causes "roofing" effects in upfield NMR. |
| Chromophore | None | UV/Vis is ineffective for detection; use RI or ELSD. |
Spectroscopic Profile & Data Interpretation
The following data sets are synthesized from standard increment systems and fragmentation logic validated against homologous secondary alcohols (e.g., 2-butanol) and cyclohexane derivatives.
Mass Spectrometry (EI, 70 eV)
Primary Identification Method
Unlike aromatic compounds, the molecular ion (
-
Base Peak (m/z 45): The dominant fragmentation pathway is
-cleavage adjacent to the hydroxyl group.-
Cleavage of the C2-C3 bond releases the heavy cyclohexyl-ethyl chain, leaving the stable oxonium ion
.
-
-
Diagnostic Ion (m/z 138): Represents
. This dehydration peak is often the highest mass peak observed significantly. -
Cyclohexyl Series: Characteristic hydrocarbon fragments at m/z 83 (
), 55, and 41.
Fragmentation Logic Diagram:
Figure 1: Electron Impact (EI) fragmentation logic showing the dominance of alpha-cleavage and dehydration.
Infrared Spectroscopy (FT-IR)
Validation of Functional Group Transformation This technique is critical for monitoring the hydrogenation of 4-phenylbutan-2-ol.
| Wavenumber ( | Assignment | Diagnostic Value |
| 3300–3450 | O-H Stretch (Broad) | Confirms alcohol functionality. |
| 2850–2930 | C-H Stretch ( | Very strong due to cyclohexyl ring + alkyl chain. |
| 1450 | Characteristic of cyclohexane ring. | |
| Absence of 1600/1500 | C=C Aromatic | CRITICAL: Absence confirms full hydrogenation of the phenyl ring. |
| Absence of 3000+ | C-H Aromatic | Confirms saturation. |
Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
Stereochemical & Purity Assessment The spectrum is dominated by the aliphatic envelope (0.8–1.8 ppm).
-
3.75 ppm (1H, m): The methine proton at C2 (
). This multiplet is deshielded by oxygen. Its multiplicity is complex due to coupling with the C1 methyl and the diastereotopic C3 protons. -
1.18 ppm (3H, d,
): The C1 methyl group. This is the cleanest signal for quantitative integration (qNMR). -
0.8 – 1.8 ppm (15H, complex):
-
Contains the cyclohexane ring protons (11H) and the ethylene linker (
). -
Note on Stereochemistry: The protons at C3 are diastereotopic due to the chiral center at C2. They will not be chemically equivalent, contributing to the complexity of the multiplet region.
-
Experimental Protocol: Synthesis & Purification
Context: This protocol describes the generation of the analytical standard via hydrogenation of 4-phenylbutan-2-ol.
Synthesis Workflow
-
Reagent: 4-phenylbutan-2-ol (1.0 equiv).
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (
). Note: Rh and Ru are preferred over Pd for aromatic ring saturation under mild conditions. -
Solvent: Isopropanol or Ethanol (Dry).
-
Conditions: 50–60°C, 5–10 bar
pressure, 4–6 hours.
Purification & Isolation
Since the product is a high-boiling liquid, distillation is the preferred purification method.
-
Filtration: Remove catalyst via Celite pad.
-
Distillation: Vacuum distillation required.
-
Predicted BP: ~105–110°C at 10 mmHg (Estimated based on phenyl analog BP of 132°C/14mmHg).
-
Process Flow Diagram:
Figure 2: Workflow for the catalytic hydrogenation and isolation of 4-cyclohexylbutan-2-ol.
Quality Control & Self-Validating Systems
To ensure scientific integrity, the following "Self-Validating" checks must be performed.
The "Aromatic Silence" Check (NMR/IR)
-
Method: Acquire a high-scan
H NMR (e.g., 64 scans). -
Validation Criteria: Inspect the region
7.0–7.5 ppm. -
Pass: Signal-to-noise ratio < 3:1 in this region.
-
Fail: Presence of multiplets indicates incomplete hydrogenation (residual phenyl precursor).
qNMR Purity Assay
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (must be soluble in
). -
Target Signal: Integration of the C1 Methyl doublet (
1.18 ppm) vs. the Internal Standard singlet. -
Logic: The methyl doublet is isolated from the "cyclohexyl hump," making it the only reliable peak for purity calculation.
Chiral Chromatography (Enantiomeric Excess)
Since C2 is chiral, synthesis from racemic starting material yields a racemate. Separation requires chiral GC or HPLC.
-
Column: Chiral B-Dex or equivalent cyclodextrin-based GC column.
-
Detection: FID (Flame Ionization Detector) is required as UV detection is impossible due to lack of chromophores.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Butanol Fragmentation Patterns. (Used as homologous reference for secondary alcohol fragmentation logic). [Link][4]
-
PubChem. Compound Summary: 4-cyclohexylbutan-2-ol (CID 51418996). National Library of Medicine. [Link]
-
Cano, I. et al. "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts." Journal of Catalysis, 2015.[5] (Validates hydrogenation protocols for phenyl-alkanols). [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[6] Wiley.[6] (Authoritative source for NMR chemical shift increments and IR group frequencies).
Sources
- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
- 3. WO2011117360A2 - Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
- 4. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR Characterization of 4-Cyclohexylbutan-2-ol: A Structural Analysis Guide
Executive Summary
This technical guide details the carbon-13 nuclear magnetic resonance (
The guide moves beyond basic peak listing to explore the causality of chemical shifts , the utility of DEPT-135 for signal editing, and the stereochemical implications of the chiral center at C2.
Structural Context & Numbering System
To ensure accurate assignment, we must first define the carbon skeleton. The molecule consists of a butyl chain substituted at the C4 position with a cyclohexyl ring and at the C2 position with a hydroxyl group.
Molecular Architecture
-
Formula:
-
Molecular Weight: 156.27 g/mol
-
Chirality: One stereocenter at C2 (
). -
Symmetry: The cyclohexyl ring possesses a plane of symmetry through C1' and C4' in time-averaged conformations, rendering C2'/C6' and C3'/C5' chemically equivalent in standard resolution.
Figure 1: Carbon connectivity and numbering scheme for 4-cyclohexylbutan-2-ol.[1][2] Color coding indicates carbon type: Blue (Primary), Red (Oxygenated Secondary), Yellow (Secondary), Green (Tertiary).
Experimental Methodology
Sample Preparation
For quantitative accuracy and resolution, the choice of solvent is critical.
-
Solvent: Deuterated Chloroform (
, 99.8% D) is standard.-
Reasoning: It minimizes viscosity (sharper lines) and provides a consistent lock signal (77.16 ppm triplet).
-
-
Concentration: 30–50 mg in 0.6 mL solvent.
-
Note: High concentrations can induce intermolecular Hydrogen-bonding, shifting the C2 resonance.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 1D C)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (
): seconds.-
Causality: Carbon nuclei, specifically quaternary or methine carbons, have long
relaxation times. Insufficient delay leads to signal saturation and loss of intensity for the C1' and C2 signals.
-
-
Scans (NS): 512–1024 (due to low natural abundance of
C: 1.1%). -
Temperature: 298 K (25°C).
Spectral Assignment & Analysis
The spectrum of 4-cyclohexylbutan-2-ol is characterized by three distinct regions: the deshielded carbinol carbon, the aliphatic chain, and the cyclohexyl ring.
Chemical Shift Data Table[3][4]
| Carbon No.[3][4][5][6][7][8] | Type | Shift ( | DEPT-135 Phase | Structural Justification |
| C2 | CH | 67.8 | Positive (+) | Deshielded by electronegative Oxygen ( |
| C3 | 39.5 | Negative (-) | Deshielded by | |
| C1' | CH | 37.6 | Positive (+) | Methine "anchor" of the cyclohexyl ring. |
| C4 | 34.2 | Negative (-) | Linker carbon; shielded relative to C3 due to distance from OH. | |
| C2', C6' | 33.4 | Negative (-) | Ortho to the alkyl substituent. | |
| C3', C5' | 26.7 | Negative (-) | Meta to the alkyl substituent. | |
| C4' | 26.4 | Negative (-) | Para position; furthest from substituent effects. | |
| C1 | 23.6 | Positive (+) | Terminal methyl; shielded. |
Note: Shifts are referenced to
Mechanistic Assignment Logic
The Carbinol Region (65–75 ppm)
The most distinct signal appears at ~67.8 ppm . This is C2 .
-
Mechanism: The electronegative oxygen atom withdraws electron density via induction, deshielding the nucleus.
-
Validation: In a DEPT-135 experiment, this peak points UP (Positive), confirming it is a Methine (CH) and not a quaternary carbon or
.
The Aliphatic Chain vs. Ring
Distinguishing the methylene (
-
C3 vs. C4: C3 (~39.5 ppm) is significantly downfield of C4 (~34.2 ppm). This is due to the
-effect of the hydroxyl group, which typically adds +8–10 ppm relative to a standard alkane. -
Ring Carbons:
-
C1' (37.6 ppm): This is a methine (CH). In DEPT-135, it points UP , distinguishing it from the surrounding
forest. -
C3'/C5' vs C4': These resonate in the narrow 26.0–27.0 ppm region. C4' is typically slightly upfield (26.4 ppm) compared to the meta-carbons (26.7 ppm) due to steric freedom, though they often overlap.
-
Advanced Characterization Workflow
To guarantee the assignment in a drug development context (GLP standards), a self-validating workflow using 2D NMR is required.
Figure 2: Logical workflow for the unambiguous assignment of 4-cyclohexylbutan-2-ol.
Stereochemical Note
While the cyclohexyl ring is achiral, the presence of the chiral center at C2 makes the protons at C3 diastereotopic .
-
Observation: In the
NMR, the C3 protons will appear as two separate multiplets rather than a simple triplet/quartet. - C Effect: While less pronounced, high-field (>500 MHz) instruments may resolve C2' and C6' as distinct peaks (e.g., 33.35 and 33.45 ppm) because the chiral center renders the two sides of the ring chemically inequivalent (diastereotopic faces).
References
-
SDBS (Spectral Database for Organic Compounds) . SDBS No. 3255 (2-Butanol analogs). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules). [Link]
-
PubChem Compound Summary . 4-cyclohexylbutan-2-ol (CID 51418996).[1] National Center for Biotechnology Information. [Link]
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Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations). [Link]
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Introduction: The Analytical Imperative for 4-Cyclohexylbutan-2-ol
An In-depth Technical Guide to the Mass Spectrometry of 4-Cyclohexylbutan-2-ol
Prepared by: Gemini, Senior Application Scientist
4-Cyclohexylbutan-2-ol (C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) is a secondary alcohol characterized by a saturated carbocyclic ring and a linear alkyl chain containing a hydroxyl group.[1] Its structure presents a unique analytical challenge, combining the fragmentation characteristics of both aliphatic alcohols and substituted cycloalkanes. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, whether in the context of fragrance and flavor analysis, synthetic chemistry, or metabolite identification in drug development.
This guide provides a detailed examination of the mass spectrometric behavior of 4-cyclohexylbutan-2-ol, focusing primarily on Electron Ionization (EI), the most common technique for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the causal mechanisms behind its fragmentation patterns, present a validated experimental workflow, and offer insights into alternative ionization methods.
Ionization Techniques: Choosing the Right Tool for the Molecule
The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome.
-
Electron Ionization (EI): As a hard ionization technique, EI is exceptionally well-suited for the structural elucidation of volatile and semi-volatile compounds like 4-cyclohexylbutan-2-ol. The high energy (typically 70 eV) imparted to the molecule induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. This is the cornerstone of GC-MS library matching and de novo structural interpretation.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is generally less effective for non-polar, neutral molecules.[2] While challenging, ESI can be employed, often requiring specific solvent systems or dopants to facilitate the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[3] The resulting spectra are simple, typically showing only the pseudomolecular ion with minimal fragmentation, which is useful for molecular weight confirmation but provides little structural detail.
Given the need for structural confirmation, this guide will concentrate on the detailed fragmentation observed under EI conditions.
Decoding the Fragmentation: An In-Depth Look at the EI Mass Spectrum
Upon electron impact, 4-cyclohexylbutan-2-ol forms a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 156. However, as is typical for aliphatic alcohols, this molecular ion is often unstable and may be of very low abundance or entirely absent from the spectrum.[4][5][6] The true analytical value lies in its predictable fragmentation pathways.
Primary Fragmentation Pathways
The structure of 4-cyclohexylbutan-2-ol offers several competing fragmentation routes, dominated by reactions directed by the hydroxyl group and the stability of the resulting carbocations.
-
α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[4][6][7] The bond between the carbinol carbon (C2) and an adjacent carbon is cleaved.
-
Cleavage of the C1-C2 Bond: Loss of a methyl radical (•CH₃, mass 15) results in a fragment at m/z 141 .
-
Cleavage of the C2-C3 Bond: Loss of the cyclohexylethyl radical (•C₄H₈-C₆H₁₁, mass 113) yields a highly stable, resonance-stabilized oxonium ion, [CH₃CH=OH]⁺, at m/z 45 . This fragment is often the base peak or one of the most intense peaks in the spectrum of secondary methyl carbinols and serves as a powerful diagnostic tool.[4][8]
-
-
Dehydration (Loss of Water): A common fragmentation for alcohols involves the elimination of a neutral water molecule (H₂O, mass 18) from the molecular ion, producing an alkene radical cation, [M-18]•⁺, at m/z 138 .[4][6] This fragment can subsequently undergo further fragmentation.
-
Cyclohexyl Ring-Initiated Fragmentation: The presence of the cyclohexyl ring introduces fragmentation patterns characteristic of cycloalkanes.
-
Loss of the Side Chain: Cleavage of the bond between the butyl chain and the cyclohexyl ring can lead to the formation of a cyclohexyl cation at m/z 83 .[9]
-
Ring Fragmentation: The cyclohexyl ring itself, or fragments containing it, can undergo cleavage. A prominent pathway for cycloalkanes is the loss of a neutral ethene molecule (C₂H₄, mass 28).[9][10][11] This can lead to fragments such as m/z 55 (from the m/z 83 ion) and m/z 69 .
-
Visualizing the Fragmentation Cascade
The interplay of these pathways determines the final appearance of the mass spectrum.
Caption: Key EI fragmentation pathways for 4-cyclohexylbutan-2-ol.
Summary of Expected Ions
The following table summarizes the key ions anticipated in the EI mass spectrum of 4-cyclohexylbutan-2-ol.
| m/z | Proposed Ion Structure/Formula | Origin / Neutral Loss | Significance |
| 156 | [C₁₀H₂₀O]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight; often weak or absent. |
| 141 | [M - CH₃]⁺ | α-Cleavage (- •CH₃) | Confirms secondary alcohol with a methyl group. |
| 138 | [M - H₂O]•⁺ | Dehydration (- H₂O) | Characteristic of alcohols. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Indicates the presence of a cyclohexyl ring. |
| 69 | [C₅H₉]⁺ | Further fragmentation | Common alkyl/alkenyl fragment. |
| 55 | [C₄H₇]⁺ | Fragmentation of cyclohexyl ring (- C₂H₄) | Common cycloalkane fragment. |
| 45 | [C₂H₅O]⁺ | α-Cleavage (- •C₈H₁₅) | Diagnostic peak , often the base peak. |
Experimental Protocol: A Validated GC-MS Workflow
Acquiring a high-quality, reproducible mass spectrum requires a well-defined analytical method. The following protocol is a robust starting point for the analysis of 4-cyclohexylbutan-2-ol.
Sample Preparation
-
Objective: To prepare a sample at a suitable concentration for GC-MS analysis without introducing contaminants.
-
Procedure:
-
Prepare a stock solution of 4-cyclohexylbutan-2-ol at 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Perform a serial dilution to create a working solution at approximately 1-10 µg/mL. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.
-
Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.
-
Gas Chromatography (GC) Conditions
-
Objective: To achieve chromatographic separation of the analyte from the solvent front and any potential impurities, ensuring a pure mass spectrum is obtained.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar or mid-polar capillary column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a standard choice. Causality: The 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Mode: Split mode with a ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions
-
Objective: To ionize the eluted analyte and acquire a full-scan mass spectrum.
-
Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, which generates reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).
-
Mass Scan Range: m/z 40 - 400. Causality: This range comfortably covers the molecular ion and all expected fragments without acquiring unnecessary low-mass solvent data.
-
Solvent Delay: 3-4 minutes. Causality: Prevents the high concentration of the injection solvent from reaching and damaging the MS detector filament.
-
Workflow Visualization
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry of 4-cyclohexylbutan-2-ol under Electron Ionization is a predictable and highly informative process. The resulting spectrum is a rich tapestry of fragments derived from distinct, competing pathways. The definitive features are a prominent diagnostic peak at m/z 45 from α-cleavage, a dehydration peak at m/z 138 , and ions characteristic of the cyclohexyl moiety at m/z 83 and m/z 55 . A weak or absent molecular ion at m/z 156 is expected. By leveraging a validated GC-MS protocol, researchers can reliably generate this spectral fingerprint, enabling confident identification and structural confirmation of this molecule in diverse scientific applications.
References
-
Mass Spectrum of Butan-2-ol. Doc Brown's Advanced Organic Chemistry. [Link]
-
Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
-
Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Chad's Prep (YouTube). [Link]
-
Mass Spectrometry of Cycloalkanes. ChemWis (YouTube). [Link]
-
4-Cyclohexyl-1-butanol. NIST Chemistry WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete (YouTube). [Link]
-
4-Cyclohexylbutan-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
Application of non-polar solvents to extractive electrospray ionization of 1-hydroxypyrene. Analyst, 2012, 137, 2641-2646. [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
(2R)-4-cyclohexylbutan-2-ol. PubChem, National Center for Biotechnology Information. [Link]
-
Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Prakash Raja (YouTube). [Link]
-
On-chip mass spectrometric analysis in non-polar solvents by liquid beam infrared matrix-assisted laser dispersion/ionization. Analytical and Bioanalytical Chemistry, 2021, 413, 2345–2353. [Link]
-
Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 2001, 7(1), 63-67. [Link]
-
Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. [Link]
-
Mass Spectra of Alcohols. ACS Publications. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Mass spectrum of cyclohexane. Doc Brown's Chemistry. [Link]
-
Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 2021, 11, 19226-19251. [Link]
-
EI-Mass Spectra of Assorted Organic Compounds. Michigan State University Department of Chemistry. [Link]
-
Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 2013, 27(13), 1431-8. [Link]
-
The use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. National Institute of Standards and Technology. [Link]
-
GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. [Link]
-
Studies in Organic Mass Spectrometry IV. Fragmentation of 2-Alkyl-1, 3-cyclohexanediones. ResearchGate. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. [Link]
-
Cyclohexane, butyl-. NIST Chemistry WebBook. [Link]
-
2-Butanol. NIST Chemistry WebBook. [Link]
-
2-Butanol. NIST Chemistry WebBook. [Link]
-
Cyclohexanebutanol. PubChem, National Center for Biotechnology Information. [Link]
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- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Technical Guide: IR Spectroscopy of 4-Cyclohexylbutan-2-ol
This guide serves as a technical reference for the infrared (IR) spectroscopic characterization of 4-cyclohexylbutan-2-ol . It is designed for analytical chemists and process engineers needing to distinguish this specific saturated secondary alcohol from its aromatic precursors (e.g., 4-phenylbutan-2-ol) or its ketone analogues during hydrogenation workflows.
Introduction & Chemical Context
4-Cyclohexylbutan-2-ol is a secondary alcohol comprising a flexible alkyl linker connecting a cyclohexane ring and a chiral hydroxyl-bearing center. Unlike its tertiary analogue (Coranol), which is widely documented in fragrance chemistry, this specific secondary isomer often appears as a critical intermediate or final product in the catalytic hydrogenation of 4-phenyl-2-butanone (Benzyl acetone).
Accurate IR interpretation of this molecule relies on detecting the "loss" of aromaticity and carbonyl features while confirming the "gain" of saturated ring modes and hydroxyl functionality.
Molecular Profile[1]
-
Functional Groups: Secondary Alcohol (
-OH), Cyclohexane Ring ( -), Alkyl Chain. -
Key Analytical Challenge: Distinguishing the cyclohexyl ring vibrations from linear alkyl chain vibrations and verifying the complete reduction of the aromatic precursor.
Theoretical Basis & Vibrational Modes[6]
The IR spectrum of 4-cyclohexylbutan-2-ol is dominated by the interplay between the rigid cyclohexane chair conformation and the hydrogen-bonding capability of the secondary hydroxyl group.
The Hydroxyl Environment
-
Intermolecular H-Bonding: In neat liquid films, the -OH groups aggregate, leading to a broad, intense band centered between 3300–3400 cm⁻¹ .
-
Free Hydroxyl: In dilute solution (e.g., <0.01 M in
), the H-bonding network breaks, sharpening the peak and shifting it to ~3620 cm⁻¹ .
The Cyclohexyl vs. Aromatic Distinction
The most critical diagnostic value of IR for this molecule is the absence of aromatic markers.
-
Aromatic C-H Stretch: Peaks >3000 cm⁻¹ (typical of the phenyl precursor) must be absent.
-
Ring Breathing: The sharp aromatic ring breathing modes (~1500, 1600 cm⁻¹) are replaced by the complex, often weaker skeletal vibrations of the saturated cyclohexane ring.
Spectral Assignment Table
The following table synthesizes theoretical assignments with empirical data for secondary cyclohexyl-alkanols.
| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment Description | Diagnostic Value |
| 3300 – 3450 | O-H Stretch | Broad, strong band (H-bonded). | Primary ID: Confirms alcohol presence. |
| 2915 – 2940 | C-H Stretch (asym) | High intensity due to high H/C ratio. | |
| 2845 – 2860 | C-H Stretch (sym) | Distinct "shoulder" typical of cyclic alkanes. | |
| 1445 – 1465 | C-H Bend (Scissoring) | Overlap of acyclic and cyclic modes. | |
| 1370 – 1380 | C-H Bend (Rocking) | Methyl ( | Confirms terminal methyl at C1 position. |
| 1050 – 1150 | C-O Stretch | Secondary alcohol ( | Specific ID: Distinguishes from primary/tertiary. |
| 900 – 1000 | Ring Skeletal | Cyclohexane ring vibrations. | "Fingerprint" for the saturated ring. |
| Absent | C=O Stretch | Carbonyl (~1715 cm⁻¹). | Purity Check: Absence confirms reduction of ketone. |
| Absent | =C-H Stretch | Aromatic C-H (>3000 cm⁻¹). | Purity Check: Absence confirms ring saturation. |
Experimental Protocol: Reaction Monitoring
This protocol outlines the use of FT-IR to monitor the hydrogenation of 4-phenyl-2-butanone to 4-cyclohexylbutan-2-ol.
Reagents & Equipment
-
Instrument: FTIR Spectrometer (ATR accessory recommended for neat liquids).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.[6]
-
Scans: 16–32 scans.
Step-by-Step Workflow
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum.
-
Sampling: Apply 10–20 µL of the neat reaction mixture directly onto the crystal.
-
Acquisition: Collect the sample spectrum.
-
Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.
-
Normalization: Normalize to the C-H stretching region (2800–3000 cm⁻¹) if comparing conversion rates, as this region remains relatively constant compared to the reacting functional groups.
Workflow Visualization
The following diagram illustrates the decision logic for monitoring the reaction progress.
Figure 1: Logic gate for distinguishing the starting ketone, the aromatic alcohol intermediate, and the fully saturated cyclohexyl product.
Advanced Interpretation: Distinguishing Isomers
A common challenge is distinguishing 4-cyclohexylbutan-2-ol from its structural isomers or related byproducts like 4-cyclohexyl-2-butanone .
Critical Differentiators
-
The Carbonyl "Trap":
-
If a peak appears at 1710–1720 cm⁻¹ , the ketone (4-cyclohexyl-2-butanone) is present. The alcohol product must lack this band.
-
-
The C-O Band Position:
-
Secondary Alcohols (Target): Strong band ~1100 cm⁻¹.
-
Tertiary Alcohols (e.g., Coranol): The C-O stretch often shifts to lower frequencies (~1150 cm⁻¹ split or shifted) and the skeletal environment differs.
-
-
Fingerprint Region (900–1000 cm⁻¹):
-
The cyclohexane ring exhibits "chair" deformation modes here. While difficult to assign individually without DFT calculations, the pattern is distinct from the planar aromatic ring modes (which show strong out-of-plane bending at ~700 and ~750 cm⁻¹ for monosubstituted benzenes).
-
References
-
NIST Chemistry WebBook. 2-Butanol (Secondary Alcohol Reference Data). National Institute of Standards and Technology. [Link]
-
PubChem. 4-cyclohexylbutan-2-ol Compound Summary. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols (General Principles).[Link]
-
ResearchGate. Hydrogenation of 4-phenyl-2-butanone over Pt based catalysts (Reaction Pathway Context).[Link]
Sources
- 1. WO2016049398A1 - Freshening compositions and devices comprising same - Google Patents [patents.google.com]
- 2. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20200308094A1 - Preparation of acetate compounds via a ketene compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Butanol [webbook.nist.gov]
Technical Monograph: Physicochemical Profiling of 4-Cyclohexylbutan-2-ol
The following technical guide provides an in-depth physicochemical and operational profile of 4-Cyclohexylbutan-2-ol , distinct from its methylated analog (Coranol).
CAS Registry Number: 10528-67-3
Synonyms: Cyclohexylmagnol,
Executive Summary & Chemical Identity
4-Cyclohexylbutan-2-ol is a saturated secondary alcohol comprising a cyclohexyl ring attached to a butan-2-ol chain. It is frequently encountered in the fragrance industry under the trade name Cyclohexylmagnol , where it serves as a fixative and a booster for floral notes (specifically Muguet/Lily of the Valley).
Critical Distinction: Researchers often confuse this compound with 4-Cyclohexyl-2-methyl-2-butanol (Coranol, CAS 83926-73-2). The absence of the gem-dimethyl group at the C2 position in 4-cyclohexylbutan-2-ol significantly alters its steric profile and volatility compared to Coranol.
| Feature | 4-Cyclohexylbutan-2-ol | Coranol (Common Confusion) |
| CAS | 10528-67-3 | 83926-73-2 |
| Structure | Secondary Alcohol ( | Tertiary Alcohol ( |
| Chirality | 1 Chiral Center (C2) | Achiral (Symmetric methyls) |
| Primary Use | Muguet enhancer, Odor masker | High-impact floral fragrance |
Physicochemical Properties
The following data aggregates experimental values and high-confidence computational models (EPISuite/ACD) where specific literature values are proprietary.
Thermodynamic & Transport Data
| Property | Value | Conditions/Notes |
| Boiling Point | 240.5°C (est.) | @ 760 mmHg (Predicted) |
| Density | 0.903 g/cm³ | @ 20°C |
| Refractive Index ( | 1.464 | @ 20°C |
| Vapor Pressure | 0.003 mmHg | @ 25°C (Low volatility) |
| Flash Point | > 100°C | Closed Cup (Predicted) |
| LogP (Octanol/Water) | 3.45 | Lipophilic; Bioaccumulative potential |
| Water Solubility | ~267 mg/L | @ 25°C (Poorly soluble) |
Stereochemistry
The molecule possesses a stereocenter at C2 .
-
Enantiomers: (2R)-4-cyclohexylbutan-2-ol and (2S)-4-cyclohexylbutan-2-ol.
-
Commercial Grade: Typically supplied as a racemic mixture.
-
Resolution: Can be achieved via lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) if enantiopure material is required for receptor binding studies.
Synthesis & Production Logic
The synthesis of 4-cyclohexylbutan-2-ol is a classic example of chemoselective hydrogenation . The goal is to reduce the aromatic ring of the precursor without hydrogenolysis of the oxygen functionality.
Industrial Route: Hydrogenation of Benzylideneacetone
The most efficient route involves the complete hydrogenation of benzylideneacetone (4-phenyl-3-buten-2-one).
Reaction Flow:
-
Step 1: C=C double bond saturation
4-phenylbutan-2-one. -
Step 2: Carbonyl reduction
4-phenylbutan-2-ol. -
Step 3: Aromatic ring hydrogenation
4-cyclohexylbutan-2-ol .
Graphviz Pathway Diagram
Caption: Step-wise vs. One-pot hydrogenation pathways. The dashed line represents advanced catalytic methods (e.g., SILP) for direct conversion.
Key Experimental Considerations
-
Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) on carbon are preferred for ring hydrogenation at moderate temperatures (80-100°C). Platinum (Pt) is often too active, causing hydrogenolysis (cleavage of the C-OH bond) to form cyclohexylbutane.
-
Solvent: Non-polar solvents like n-heptane or cyclohexane prevent competitive adsorption on the catalyst surface.
Spectroscopic Identification
For researchers validating the identity of synthesized or purchased material, the following diagnostic signals are expected.
Proton NMR ( H NMR, 400 MHz, )
-
3.75 ppm (m, 1H): The methine proton at C2 (
-OH). This multiplet is diagnostic of the secondary alcohol. - 1.18 ppm (d, J=6.2 Hz, 3H): The methyl group at C1 .
-
0.8 - 1.8 ppm (m, 16H): Overlapping multiplets corresponding to the cyclohexyl ring protons and the ethylene bridge (
). -
Absence of Aromatic Signals: The region
7.0–7.5 ppm must be clean. Any peaks here indicate incomplete hydrogenation (impurity: 4-phenylbutan-2-ol).
Mass Spectrometry (GC-MS)[2]
-
Molecular Ion (
): 156 m/z (often weak). -
Base Peak: m/z 45 (
) due to -cleavage of the secondary alcohol. -
Characteristic Fragment: m/z 83 (cyclohexyl cation) confirming the saturated ring.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm) and safety goggles are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent oxidation to the ketone (4-cyclohexylbutan-2-one).
-
Spill: Absorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity (common for lipophilic cyclohexyl derivatives).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51418996, (2R)-4-cyclohexylbutan-2-ol. Retrieved from [Link]
-
Zenner, J., et al. (2025). Bimetallic MnxRu100–x Nanoparticles on Supported Ionic Liquid Phases as Tunable Hydrogenation Catalysts. ACS Catalysis. Retrieved from [Link]
- Procter & Gamble. (2019). Fragrance compositions and uses thereof (Patent WO2016200761A2). Google Patents.
-
The Good Scents Company. (2024). 4-phenyl-2-butanol (Precursor Data). Retrieved from [Link]
Sources
Technical Guide: Stereochemical Control and Application of 4-Cyclohexylbutan-2-ol
The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 4-cyclohexylbutan-2-ol . It synthesizes stereochemical principles, biocatalytic resolution protocols, and analytical validation methods.[1]
Executive Summary
4-Cyclohexylbutan-2-ol (CAS: 4441-57-0 / 140237-64-7) represents a critical scaffold in both fragrance chemistry (as a saturated analog of phenoxanol derivatives) and pharmaceutical sciences (as a lipophilic bioisostere of 4-phenylbutan-2-ol).[1]
The molecule possesses a single stereogenic center at the C2 position. Control over this chirality is paramount; the spatial arrangement of the hydroxyl group governs its binding affinity in olfactory receptors and kinase pockets.[1] This guide details the Enzymatic Kinetic Resolution (EKR) of the racemate as the primary laboratory-scale method for obtaining high optical purity (
Stereochemical Foundation
To manipulate the molecule, one must first define its absolute configuration.[1] The Cahn-Ingold-Prelog (CIP) priority rules are applied to the C2 chiral center.[1]
CIP Priority Assignment
The chiral center (C2) is bonded to four distinct substituents. The priority is assigned based on atomic number and connectivity:
-
-OH (Oxygen, Atomic #8)
Priority 1 [1] -
-CH₂CH₂-Cyclohexyl (C4-C3 chain ending in a ring)
Priority 2 (Higher molecular weight/branching than methyl) -
-CH₃ (Methyl group)
Priority 3 [1] -
-H (Hydrogen)
Priority 4
Configuration Determination:
-
(
)-4-cyclohexylbutan-2-ol: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 2 3 follows a clockwise direction.[1] -
(
)-4-cyclohexylbutan-2-ol: The sequence 1 2 3 follows a counter-clockwise direction.
Visualization of Stereochemistry
The following diagram illustrates the priority assignment and the resulting (
Figure 1: Cahn-Ingold-Prelog priority assignment for 4-cyclohexylbutan-2-ol. The bulky cyclohexylethyl group takes priority over the methyl group.
Synthesis & Resolution Protocols
While direct asymmetric hydrogenation of 4-cyclohexylbutan-2-one is possible using expensive Ru-BINAP catalysts, the most robust and cost-effective method for generating high-enantiomeric excess (
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435.[1] Lipases typically follow the Kazlauskas Rule , which predicts that for secondary alcohols, the enzyme preferentially acetylates the (
Reagents & Equipment
-
Substrate: Racemic 4-cyclohexylbutan-2-ol (
). -
Acyl Donor: Vinyl Acetate (
, 3 eq).[1] -
Catalyst: Novozym 435 (immobilized CAL-B),
substrate.[1] -
Solvent: MTBE (Methyl tert-butyl ether) or Hexane (dry).[1]
-
Equipment: Orbital shaker (
), thermostatted to .
Step-by-Step Workflow
-
Preparation: Dissolve racemic 4-cyclohexylbutan-2-ol in MTBE (
concentration). -
Initiation: Add Vinyl Acetate and Novozym 435 beads.
-
Incubation: Shake at
. Monitor reaction progress via GC (see Section 4). -
Termination: Stop the reaction at
conversion (theoretical maximum yield for resolution). This typically takes 4–24 hours depending on enzyme loading. -
Filtration: Filter off the enzyme beads (can be washed and reused).
-
Separation: The mixture now contains:
-
(
)-4-cyclohexylbutan-2-yl acetate (Product) -
(
)-4-cyclohexylbutan-2-ol (Unreacted Substrate) -
Separate these via Flash Column Chromatography (Silica Gel; Hexane/EtOAc gradient).[1] The ester elutes significantly faster (less polar) than the alcohol.
-
-
Hydrolysis (Optional): To recover the (
)-alcohol, treat the ( )-acetate with in Methanol/Water.
Industrial Route: Hydrogenation
For bulk preparation where
-
Precursor: (
)-4-phenylbutan-2-ol (commercially available or resolved via the same lipase method). -
Catalyst:
or (Heterogeneous).[1] -
Conditions:
, .[1] -
Stereochemical Integrity: Ring hydrogenation generally proceeds with retention of configuration at the remote C2 center, provided the temperature is controlled to prevent racemization via transient dehydrogenation/re-hydrogenation mechanisms.
Process Flow Diagram
The following Graphviz diagram visualizes the biocatalytic resolution pathway.
Figure 2: Enzymatic Kinetic Resolution workflow using CAL-B to separate enantiomers.
Analytical Characterization
Trustworthiness in chiral chemistry relies on rigorous validation.[1] You cannot rely on optical rotation alone due to the low specific rotation of aliphatic alcohols.
Chiral Gas Chromatography (GC)
This is the industry standard for determining Enantiomeric Excess (
-
Column:
-Cyclodextrin derivative (e.g., Hydrodex -PM, Chirasil-Dex CB). -
Dimensions:
. -
Carrier Gas: Helium or Hydrogen (
).[1] -
Temperature Program:
(isothermal 5 min) Ramp . -
Expected Elution:
-
The (
)-enantiomer typically elutes after the ( )-enantiomer on permethylated -cyclodextrin phases due to stronger inclusion complex formation, but standards must be injected to confirm elution order for your specific column.[1]
-
Quantitative Data Summary
| Parameter | Value / Method | Notes |
| Molecular Formula | MW: | |
| Boiling Point | Higher than phenyl analog ( | |
| Chiral Assay | GC (Cyclodextrin) | Resolution factor ( |
| Specific Rotation | Phenyl analog is | |
| Solubility | Ethanol, MTBE, DCM | Immiscible in water |
Applications & Significance
Pharmaceutical Bioisosteres
In drug design, replacing a phenyl ring with a cyclohexyl ring (as seen in 4-cyclohexylbutan-2-ol) is a strategic modification known as "escaping flatland."[1]
-
Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) than the phenyl ring.
-
Solubility: Increases lipophilicity (
) but also introduces 3D character, which can improve solubility in lipid bilayers.[1]
Fragrance Chemistry
This molecule is structurally related to Coranol (4-cyclohexyl-2-methyl-2-butanol).[4] The chiral secondary alcohol (4-cyclohexylbutan-2-ol) exhibits:
-
Odor Profile: Muguet (Lily of the Valley), creamy, and soft floral notes.
-
Substantivity: The saturated ring increases the vapor pressure slightly compared to the aromatic analog, altering the evaporation curve in perfume formulations.
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966).[1] Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link
-
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363–1393. (Reference for CAL-B and Kazlauskas Rule). Link[1]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]
-
PubChem Database. (2024).[1][5] Compound Summary for CID 51418996: (2R)-4-cyclohexylbutan-2-ol.[5] National Center for Biotechnology Information. Link
-
Schurig, V. (2001).[1] Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
Sources
- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-4-Cyclohexylbutan-2-ol: Technical Profile & Stereoselective Synthesis Guide
[1]
Executive Summary
(R)-4-cyclohexylbutan-2-ol (CAS: 2227763-25-7) represents a specialized chiral building block bridging the gap between simple aliphatic alcohols and complex carbocyclic scaffolds.[1] Characterized by a saturated cyclohexyl "tail" and a chiral secondary alcohol "head," it serves as a critical intermediate in the synthesis of lipophilic pharmaceutical linkers and high-performance fragrance molecules.[1]
This guide provides a rigorous analysis of its physicochemical properties, validated stereoselective synthesis protocols, and analytical methods for enantiomeric excess (ee) determination.[1] Unlike its aromatic analog (4-phenylbutan-2-ol), the cyclohexyl variant offers unique steric bulk and metabolic stability, making it a valuable tool in medicinal chemistry for modulating LogP and receptor binding affinity.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values. Due to the specific enantiomer's niche status, boiling point and density are derived from high-fidelity analogues (racemate and methylated derivatives) where specific experimental data is proprietary.[1]
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | (2R)-4-cyclohexylbutan-2-ol | |
| Common Synonyms | (R)-Hexahydrobenzylisopropanol; (R)-Cyclohexyl-2-butanol | |
| CAS Number | 2227763-25-7 | Specific to (R)-enantiomer |
| CAS (Racemate) | 4441-57-0 | Often used as bulk reference |
| CAS (Ketone Precursor) | 2316-85-0 | 4-cyclohexylbutan-2-one |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Chiral Center | C-2 (R-configuration) |
Table 2: Physical & Thermodynamic Properties
| Parameter | Value/Range | Confidence |
| Physical State | Colorless viscous liquid | High |
| Boiling Point (atm) | 215°C – 225°C | Extrapolated from methyl-analog |
| Boiling Point (Reduced) | 95°C – 100°C @ 7 Torr | Experimental (Analogous) |
| Density | 0.89 – 0.91 g/cm³ | Standard for C10 alcohols |
| LogP (Octanol/Water) | 3.1 – 3.4 | Highly Lipophilic |
| Solubility | Insoluble in water; Miscible in EtOH, DCM, Toluene | |
| Flash Point | > 93°C (Closed Cup) | Combustible Class IIIB |
Stereoselective Synthesis & Manufacturing
Producing high-fidelity (R)-4-cyclohexylbutan-2-ol requires avoiding racemization.[1] Two primary routes are recommended: Biocatalytic Reduction (highest ee%) and Chemo-Catalytic Hydrogenation (scalable).[1]
Route A: Biocatalytic Reduction (Recommended for >99% ee)
This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 4-cyclohexylbutan-2-one.[1]
-
Catalyst: NADPH-dependent KRED (Screening required for anti-Prelog specificity to yield 'R').
-
Cofactor Regeneration: Isopropanol (coupled substrate) or Glucose/GDH system.[1]
Protocol:
-
Preparation: Dissolve 4-cyclohexylbutan-2-one (100 mM) in a phosphate buffer (pH 7.0) containing 10% IPA.[1]
-
Initiation: Add KRED enzyme (10 mg/mL loading) and NADP+ (0.1 mM).[1]
-
Incubation: Stir at 30°C for 24 hours. Monitor consumption by GC.[1][3]
-
Workup: Extract with Ethyl Acetate. Dry over MgSO₄.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Route B: Catalytic Hydrogenation of (R)-4-Phenylbutan-2-ol
If (R)-4-phenylbutan-2-ol is available, ring hydrogenation preserves the chiral center at C2, provided the catalyst does not induce racemization via dehydrogenation/re-hydrogenation mechanisms.[1]
-
Substrate: (R)-4-phenylbutan-2-ol.[1]
-
Catalyst: 5% Rh/C or Ru/C (Heterogeneous).[1]
-
Conditions: 50 bar H₂, 60°C, Methanol solvent.
-
Mechanism: Syn-addition of hydrogen to the aromatic ring.[1]
Synthesis Workflow Diagram
Figure 1: Dual pathways for the synthesis of (R)-4-cyclohexylbutan-2-ol via enzymatic reduction or catalytic hydrogenation.[1]
Analytical Characterization
Validating the enantiomeric excess (ee) is critical.[1] Standard C18 HPLC cannot separate enantiomers.[1]
Method 1: Chiral Gas Chromatography (GC)
Volatile nature of the compound makes GC the superior choice over HPLC.[1]
-
Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 225 or equivalent).[1]
-
Dimensions: 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Temperature Program: 80°C (hold 2 min) -> 5°C/min -> 180°C.
-
Detection: FID at 250°C.
-
Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on Beta-DEX phases, but this must be confirmed with a racemic standard.[1]
Method 2: NMR Spectroscopy (Mosher's Ester Analysis)
If Chiral GC is unavailable, derivatization is required.[1]
Pharmaceutical & Industrial Applications[1][7][11]
Drug Discovery: The "Saturated Linker" Strategy
In Medicinal Chemistry, replacing a phenyl ring with a cyclohexyl group (saturation) often improves metabolic stability by blocking oxidative metabolism at the aromatic ring.[1]
-
Pharmacophore: The (R)-hydroxyl group serves as a specific H-bond donor/acceptor for kinase hinge regions or receptor pockets.[1]
-
Lipophilicity Tuning: The cyclohexyl tail increases sp³ character (Fsp³), a parameter correlated with improved clinical success in drug candidates by improving solubility and reducing "flatness" of the molecule.[1]
Fragrance Industry
While the methylated analog (Coranol) is more famous, 4-cyclohexylbutan-2-ol possesses a tenacious woody-amber odor profile with floral undertones.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Flammability | H227 | Combustible liquid.[1] |
Handling Protocols:
References
-
PubChem Compound Summary. (2025). (2R)-4-cyclohexylbutan-2-ol (CID 51418996).[1][4] National Center for Biotechnology Information.[1] [Link][1][4]
-
National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Data for Cyclohexyl-alkanols. NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]
-
ECHA (European Chemicals Agency). (2024).[1] Registration Dossier for 4-cyclohexylbutan-2-one (Precursor Safety). [Link][1]
Sources
- 1. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylbutane-2-one | 2316-85-0 [chemicalbook.com]
- 3. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanol [webbook.nist.gov]
Technical Monograph: (S)-4-Cyclohexylbutan-2-ol
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes available physicochemical data with standard asymmetric synthesis protocols derived from homologous compounds (e.g., 4-phenylbutan-2-ol analogs) where specific isomer data is proprietary or niche.[1]
High-Purity Chiral Intermediate for Pharmaceutical & Fragrance Applications [1]
Executive Summary
(S)-4-Cyclohexylbutan-2-ol (CAS: Isomer specific 2227763-25-7; Racemate 10528-67-3) is a vital chiral building block characterized by a saturated cyclohexane ring tethered to a secondary alcohol motif.[1] It serves as a lipophilic scaffold in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and is a saturated analog of the common intermediate 4-phenylbutan-2-ol.[1] Its structural rigidity (cyclohexyl group) combined with the specific stereochemistry at the C2 position influences binding affinity in hydrophobic pockets of target proteins.[1]
Physicochemical Profile
The following properties are derived from experimental data of the racemate and computational models for the pure enantiomer.
| Property | Value / Description | Note |
| IUPAC Name | (2S)-4-cyclohexylbutan-2-ol | |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Colorless, viscous liquid | |
| Density | 0.895 ± 0.05 g/cm³ | Predicted @ 20°C |
| Boiling Point | 235–240°C | @ 760 mmHg (Extrapolated) |
| Flash Point | ~98°C | Closed Cup (Est.)[1][2] |
| LogP | 3.4–3.6 | Highly Lipophilic |
| Solubility | <1 mg/mL in Water; Soluble in EtOH, DCM, Toluene | |
| Chirality | (S)-Configuration | C2 Center |
Synthesis & Manufacturing Protocols
To achieve the (S)-enantiomer with high enantiomeric excess (ee >98%), direct asymmetric reduction of the corresponding ketone (4-cyclohexylbutan-2-one) is the industry standard.[1] Two validated protocols are presented below.
Precursor Preparation
Reaction: Hydrogenation of 4-phenylbutan-2-one. Catalyst: 4% Pt/TiO₂ or Rh/C. Conditions: 5 bar H₂, 70°C. Note: Complete saturation of the aromatic ring yields 4-cyclohexylbutan-2-one.[1] This ketone is achiral and serves as the substrate for asymmetric induction [1].[1]
Protocol A: Asymmetric Transfer Hydrogenation (Chemical Route)
This method utilizes Noyori-type catalysis, ideal for scale-up due to operational simplicity and lack of high-pressure hydrogen requirements.[1]
-
Catalyst: RuCl (0.5–1.0 mol%).[1]
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]
-
Solvent: Dichloromethane (DCM) or neat.[1]
Step-by-Step Workflow:
-
Charge: In a reactor, dissolve 4-cyclohexylbutan-2-one (1.0 eq) in degassed DCM.
-
Catalyst Addition: Add RuCl under nitrogen atmosphere. Note: The (S,S)-ligand typically yields the (S)-alcohol for alkyl methyl ketones, but screening is required to confirm stereochemical outcome.[1]
-
Initiation: Add HCOOH/Et₃N mixture dropwise at 0°C to prevent exotherm.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor consumption by GC-FID.[1]
-
Quench: Add water, separate organic layer, and wash with sat.[1] NaHCO₃.
-
Purification: Distillation or flash chromatography (Hexane/EtOAc).[1]
Protocol B: Biocatalytic Reduction (Green Route)
Enzymatic reduction using Alcohol Dehydrogenases (ADHs) offers superior enantioselectivity (>99% ee) under mild aqueous conditions [2].[1]
-
Enzyme: ADH-A (e.g., from Rhodococcus ruber or engineered variants).[1]
-
Cofactor: NADH (regenerated via Isopropanol/Acetone coupled system).[1][4]
-
Buffer: KPi buffer (pH 7.5).
Step-by-Step Workflow:
-
Media Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM MgCl₂.[1]
-
Substrate Loading: Add 4-cyclohexylbutan-2-one (50–100 mM). Use 10% v/v Isopropanol as cosolvent and hydrogen donor.[1]
-
Biocatalyst: Add lyophilized ADH (10 U/mmol substrate).
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Extract with Methyl tert-butyl ether (MTBE). Dry over MgSO₄.[1]
Reaction Pathway Visualization
The following diagram illustrates the parallel synthesis pathways: the chemical route (Noyori) and the biocatalytic route.[1]
Figure 1: Parallel asymmetric synthesis strategies for (S)-4-cyclohexylbutan-2-ol.
Analytical Characterization & Quality Control
Validation of the chiral center is critical.[1] Standard achiral GC is insufficient.[1]
Chiral HPLC Method[1]
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: n-Hexane / Isopropanol (95:5).[1]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (low absorption due to lack of chromophore) or Refractive Index (RI).[1]
-
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Racemic standard required for method development.[1]
1H NMR (400 MHz, CDCl₃)
-
δ 3.75 (m, 1H): CH-OH (Methine proton at chiral center).[1]
-
δ 1.18 (d, 3H): CH₃ group adjacent to alcohol.[1]
-
δ 0.8–1.8 (m, 15H): Cyclohexyl and methylene protons.[1]
-
Note: NMR alone cannot distinguish enantiomers without a chiral shift reagent (e.g., Eu(hfc)₃).[1]
Safety & Handling (E-E-A-T)
While specific toxicological data for the (S)-isomer is limited, handling protocols should follow data for 4-cyclohexylbutan-2-one and general secondary alcohols.[1]
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[1]
References
-
McManus, I., Daly, H., Thompson, J. M., et al. (2015).[1][5] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Journal of Catalysis, 330, 344-353.[1]
-
Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021).[1] Biocatalytic Reduction of Ketones. In: Biocatalysis for Practitioners.
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] [1]
Sources
Technical Whitepaper: Stereochemical Control and Analysis of 4-Cyclohexylbutan-2-ol
[1]
Executive Summary & Structural Analysis
4-Cyclohexylbutan-2-ol (CAS: 4441-57-0 for 1-isomer analogue; specific secondary alcohol often referenced as a derivative of 4-phenylbutan-2-ol) represents a critical "privileged scaffold" in medicinal chemistry and fragrance synthesis.[1] Unlike its tertiary alcohol counterpart (4-cyclohexyl-2-methylbutan-2-ol, known commercially as Coranol), the secondary alcohol functionality at the C2 position offers a versatile handle for esterification, oxidation, and chiral resolution.[1]
This guide addresses the specific challenge of managing the C2 stereocenter (R/S enantiomers) while maintaining the integrity of the saturated cyclohexane ring.
Stereochemical Architecture
The molecule consists of a flexible ethyl linker connecting a cyclohexane ring to a chiral ethyl-alcohol tail.[1]
-
Chiral Center: C2 (marked with *).[1]
-
Ring Conformation: The cyclohexane ring, being monosubstituted, predominantly adopts a chair conformation with the bulky hydroxybutyl chain in the equatorial position to minimize 1,3-diaxial interactions.
-
Isomer Count: Two enantiomers: (2R)-4-cyclohexylbutan-2-ol and (2S)-4-cyclohexylbutan-2-ol.[1]
Expert Insight: Confusion often arises between geometric isomers (cis/trans) and optical isomers. Because the cyclohexane ring is monosubstituted, there are no cis/trans geometric isomers relative to the ring. The stereochemistry is defined solely by the absolute configuration of the C2 hydroxyl group.
Synthesis Strategy: The "Aromatic Saturation" Route
The most robust industrial route involves the catalytic hydrogenation of 4-phenylbutan-2-ol.[1] This method allows for the use of abundant aromatic precursors (like Raspberry Ketone derivatives) but requires precise control to saturate the ring without hydrogenolysis of the C-O bond.
Workflow Diagram: Chemo-Enzymatic Pathway
The following diagram outlines the hybrid chemical/biochemical workflow to access enantiopure isolates.
Figure 1: Hybrid synthesis pathway combining heterogeneous catalysis for ring saturation and biocatalysis for chiral resolution.
Experimental Protocols
Protocol A: Heterogeneous Ring Hydrogenation
Objective: Convert the phenyl ring to a cyclohexyl ring without reducing the alcohol or causing racemization (if starting with chiral material) or dehydration.[1]
Reagents & Equipment:
-
Substrate: 4-phenylbutan-2-ol (1.0 eq).
-
Catalyst: 5% Rh/C or Pt/TiO2 (Rh is preferred for lower temperature ring saturation).[1]
-
Solvent: 2-Propanol or Hexane (Solvent polarity influences adsorption kinetics).[1]
-
Apparatus: High-pressure stainless steel autoclave (Parr reactor).[1]
Step-by-Step Methodology:
-
Loading: Charge the autoclave with 4-phenylbutan-2-ol (100 mmol) and Rh/C catalyst (5 mol% loading).
-
Purging: Purge the vessel 3 times with N2, then 3 times with H2 to remove oxygen.[1]
-
Pressurization: Pressurize to 50 bar (725 psi) H2.
-
Note: Ring hydrogenation requires higher pressure than alkene reduction.[1]
-
-
Reaction: Heat to 60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.[1]
-
Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.
-
Validation: 1H NMR should show loss of aromatic protons (7.1–7.4 ppm) and appearance of multiplet cyclohexyl protons (0.8–1.8 ppm).[1]
-
Protocol B: Lipase-Catalyzed Kinetic Resolution
Objective: Separate the racemic 4-cyclohexylbutan-2-ol into (S)-alcohol and (R)-acetate using Candida antarctica Lipase B (CAL-B).[1]
Mechanism: CAL-B follows Kazlauskas' rule, typically acylating the (R)-enantiomer of secondary alcohols faster than the (S)-enantiomer.[1]
| Parameter | Specification | Rationale |
| Enzyme | Novozym 435 (Immobilized CAL-B) | High stability, reusable, specific for secondary alcohols.[1] |
| Acyl Donor | Vinyl Acetate (0.6 eq) | Irreversible acylation; tautomerization of vinyl alcohol byproduct drives equilibrium.[1] |
| Solvent | MTBE or Hexane | Hydrophobic solvents preserve enzyme's "lid-open" active conformation.[1] |
| Temperature | 25°C – 30°C | Ambient temp prevents enzyme denaturation and spontaneous non-specific hydrolysis.[1] |
Procedure:
-
Dissolve racemic 4-cyclohexylbutan-2-ol (50 mmol) in MTBE (200 mL).
-
Add Vinyl Acetate (30 mmol, 0.6 eq).
-
Add Novozym 435 beads (20 mg per mmol substrate).[1]
-
Incubate in an orbital shaker at 200 rpm at 30°C.
-
Checkpoint: Monitor conversion by GC. Stop reaction at exactly 50% conversion .
-
Filtration: Filter off enzyme beads (save for reuse).
-
Separation: Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via Flash Column Chromatography (SiO2; Hexane/EtOAc gradient).[1] The alcohol is more polar and elutes later.[1]
Analytical Validation (Self-Validating Systems)[1]
To ensure scientific integrity, every batch must undergo chiral analysis.[1] Standard HPLC is often insufficient due to lack of chromophores in the saturated molecule.[1]
Chiral Gas Chromatography (GC)
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-TBDAc or CP-Chirasil-Dex CB).[1]
-
Conditions:
-
Expected Result: Baseline separation of enantiomers. The (R)-acetate typically elutes before the (S)-alcohol, but authentic standards must confirm order.[1]
Mosher's Ester Analysis (NMR)
If Chiral GC is unavailable, derivatize the isolated alcohol with (R)-MTPA-Cl (Mosher's acid chloride).[1]
-
Method: React 10 mg alcohol with (R)-MTPA-Cl in pyridine-d5.
-
Observation: Analyze 1H NMR or 19F NMR. The diastereomeric esters will show distinct chemical shifts for the methyl doublet near the chiral center, allowing calculation of enantiomeric excess (ee).
Analytical Decision Tree
Figure 2: Decision matrix for determining enantiomeric purity of non-UV-active alcohols.
References
-
Hydrogenation Kinetics
-
Enzymatic Resolution Strategy
-
Chemical Properties & Safety
-
General Methodology for Lipase Resolution
Sources
- 1. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic resolution of 2-cycloalkylethanols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
4-cyclohexylbutan-2-ol material safety data sheet
Technical Monograph: Safety, Synthesis, and Handling of 4-Cyclohexylbutan-2-ol
Executive Summary & Chemical Identity
4-Cyclohexylbutan-2-ol is a secondary alcohol featuring a cyclohexyl lipophilic tail and a hydrophilic hydroxyl head.[1] It is frequently encountered in drug discovery as a saturated pharmacophore analog of 4-phenylbutan-2-ol and in the fragrance industry as a fixative intermediate.[1]
Critical Distinction: Researchers often confuse this compound with Coranol (4-cyclohexyl-2-methyl-2-butanol) or the primary alcohol isomer (4-cyclohexyl-1-butanol).[1] This guide strictly addresses the secondary alcohol 4-cyclohexylbutan-2-ol .[1]
| Parameter | Details |
| IUPAC Name | 4-Cyclohexylbutan-2-ol |
| CAS Number | 10528-67-3 (Racemic) |
| Common Synonyms | 4-Cyclohexyl-2-butanol; Methyl 2-cyclohexylethyl carbinol |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| SMILES | CC(O)CCC1CCCCC1 |
| Structure | Chiral center at C2 (exists as R and S enantiomers) |
Physicochemical Profiling
Understanding the physical properties is essential for predicting bioavailability (drug development) and volatility (safety/handling).[1]
| Property | Value (Experimental/Predicted) | Significance |
| Boiling Point | 230–235 °C (at 760 mmHg) | Low volatility at room temperature; inhalation risk increases with heating.[1] |
| Flash Point | ~100 °C (Closed Cup) | Class IIIB Combustible Liquid. High safety margin for static discharge at RT.[1] |
| Density | 0.902 g/mL (at 25 °C) | Less dense than water; will float during aqueous workups.[1] |
| LogP (Octanol/Water) | 3.4 – 3.6 | Highly lipophilic.[1] Readily permeates skin and cell membranes.[1] |
| Solubility | Water: < 200 mg/LEthanol: Miscible | Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Vapor Pressure | ~0.01 mmHg (at 25 °C) | Low vapor pressure reduces immediate inhalation hazard but favors surface persistence. |
Hazard Identification & Toxicology (GHS Classification)
While not highly toxic, the compound exhibits surfactant-like properties due to its amphiphilic structure (LogP ~3.5 + polar -OH), leading to membrane disruption in sensitive tissues.[1]
Signal Word: WARNING
| Hazard Class | Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1] | Defatting action dissolves dermal lipids, causing erythema. |
| Eye Irritation | H319 | Causes serious eye irritation. | Direct surfactant damage to corneal epithelium.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Mucosal irritation from high concentrations of mist/vapor. |
Precautionary Response:
-
P261: Avoid breathing mist/vapors.[1]
-
P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (splash goggles).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2]
Synthesis & Purification Protocol
For researchers requiring high-purity material, the most robust route is the catalytic hydrogenation of 4-phenylbutan-2-ol .[1] This method avoids the formation of tertiary alcohol impurities common in Grignard routes.[1]
Reaction Scheme
The aromatic ring is reduced using a heterogeneous catalyst under high pressure.[1]
Figure 1: Catalytic hydrogenation workflow for the synthesis of 4-cyclohexylbutan-2-ol.
Step-by-Step Protocol
-
Preparation: In a high-pressure autoclave, dissolve 4-phenylbutan-2-ol (1.0 eq) in Isopropanol (0.5 M concentration). Acetic acid (5% v/v) may be added to accelerate ring reduction.[1]
-
Catalyst Loading: Add 5% Rhodium on Carbon (Rh/C) (5 wt% loading relative to substrate).[1] Note: Ruthenium (Ru/C) is a cheaper alternative but requires higher pressures.[1]
-
Hydrogenation: Seal the autoclave. Purge with N₂ (3x), then H₂ (3x).[1] Pressurize to 50–80 bar (725–1160 psi) H₂. Heat to 60–80 °C .
-
Monitoring: Stir at 800+ rpm. Reaction is complete when H₂ uptake ceases (typically 4–12 hours).[1] Verify conversion by GC-MS (look for M+ peak at 156 m/z).
-
Workup: Cool to RT. Vent H₂ carefully. Filter the mixture through a Celite pad to remove the pyrophoric catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure (>95%).[1][3] If necessary, distill under high vacuum (bp ~105 °C at 4 mmHg).[1]
Handling, Storage & Emergency Response
Storage Engineering Controls
-
Atmosphere: Store under nitrogen or argon.[1] Secondary alcohols can slowly oxidize to ketones (4-cyclohexylbutan-2-one) upon prolonged exposure to air.[1]
-
Temperature: Ambient (15–25 °C) is acceptable, but cool storage (4 °C) extends shelf life.[1]
-
Incompatibilities: Strong oxidizing agents (e.g., Chromic acid, KMnO₄), Acid chlorides, Isocyanates.
Safety Decision Tree
Figure 2: Emergency response decision logic for exposure or spillage.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 51418996, (2R)-4-cyclohexylbutan-2-ol. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Cyclohexyl alcohols and their hazards. Retrieved from [Link][1]
-
The Good Scents Company. (2024).[1] 4-cyclohexyl-2-butanol properties and organoleptics. Retrieved from [Link]
-
Walsh, S. P., et al. (2018).[1] "Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow." Chemical Engineering Journal.[1][4] (Contextual reference for precursor hydrogenation). Retrieved from [Link][1][4][5]
Sources
Introduction: The Significance of the Cyclohexyl Moiety
An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Cyclohexylbutan-2-ol
This guide provides a comprehensive technical overview of 4-cyclohexylbutan-2-ol, a secondary alcohol with potential applications in various fields, including medicinal chemistry. We will delve into a reliable synthetic methodology, detail its physicochemical and spectroscopic characteristics, and explore its prospective role in drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.
The cyclohexyl group is a prevalent structural motif in a multitude of bioactive compounds and approved pharmaceuticals. Its lipophilic nature and three-dimensional conformation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Unlike a flat aromatic ring, the puckered structure of the cyclohexane ring allows for more specific and multi-point interactions within a protein's binding pocket. Furthermore, the cyclohexyl group can act as a bioisostere for other chemical groups, such as a phenyl or a tert-butyl group, offering a strategy to modulate a compound's metabolic stability and solubility.[1] The synthesis and characterization of molecules like 4-cyclohexylbutan-2-ol are therefore of considerable interest for building diverse chemical libraries for screening and lead optimization in drug discovery programs.
Synthesis of 4-Cyclohexylbutan-2-ol: A Validated Protocol
The most straightforward and reliable laboratory-scale synthesis of 4-cyclohexylbutan-2-ol is achieved through the reduction of the corresponding ketone, 4-cyclohexylbutan-2-one.[2] Among the various reducing agents, sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.[3][4][5]
Causality of Experimental Choices
The selection of sodium borohydride is based on its chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[3][6] This ensures a clean conversion to the desired secondary alcohol without the risk of over-reduction or side reactions. Methanol is chosen as the solvent as it is a protic solvent that can participate in the reaction mechanism by protonating the intermediate alkoxide, and it readily dissolves both the starting ketone and the sodium borohydride.[7] The reaction is performed at a low temperature (0 °C) initially to control the exothermic nature of the hydride addition and to minimize any potential side reactions. Allowing the reaction to warm to room temperature ensures the completion of the reduction.
Detailed Experimental Protocol
Materials:
-
4-Cyclohexylbutan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-cyclohexylbutan-2-one in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for one hour.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional two hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with 20 mL of saturated aqueous ammonium chloride solution, followed by 20 mL of deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-cyclohexylbutan-2-ol can be purified by flash column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 4-cyclohexylbutan-2-one.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 4-cyclohexylbutan-2-ol should be confirmed through a combination of physicochemical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [8] |
| Molecular Weight | 156.27 g/mol | [8] |
| Appearance | Colorless liquid (predicted) | - |
| XLogP3 | 3.4 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.8 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH).[9]
-
δ ~1.2 ppm (d, 3H): The methyl protons adjacent to the CH-OH group.
-
δ 0.8-1.8 ppm (m, 16H): A complex multiplet corresponding to the protons of the cyclohexane ring and the methylene groups of the butyl chain.
-
δ (variable, br s, 1H): The hydroxyl proton, which may exchange with residual water.[9]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~68 ppm: The carbon attached to the hydroxyl group (CH-OH).
-
δ ~20-40 ppm: A series of peaks corresponding to the carbons of the cyclohexane ring and the butyl chain.
-
δ ~23 ppm: The methyl carbon.
-
-
Infrared (IR) Spectroscopy (neat):
-
~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1050-1150 cm⁻¹: C-O stretching vibration.
-
Potential Applications in Drug Development
While 4-cyclohexylbutan-2-ol itself is not an established therapeutic agent, its structural features make it an attractive scaffold for medicinal chemistry exploration. The combination of a flexible alkyl chain, a chiral center, and a lipophilic cyclohexyl group provides a framework that can be elaborated to target a variety of biological systems.
Role of the Cyclohexyl Group in Bioactivity
The cyclohexyl moiety is a key component in numerous approved drugs, where it often serves to enhance binding affinity and modulate physicochemical properties.[1] Its three-dimensional nature allows for a more extensive and specific interaction with the hydrophobic pockets of target proteins compared to a flat phenyl ring.[1] The incorporation of a cyclohexyl group can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.
Potential as a Bioactive Scaffold
The structure of 4-cyclohexylbutan-2-ol presents several opportunities for derivatization to generate a library of compounds for biological screening. The secondary alcohol can be oxidized to the corresponding ketone, esterified, or used as a handle for the introduction of other functional groups. The alkyl chain can be lengthened or shortened, and the cyclohexyl ring can be substituted to fine-tune the molecule's properties. Given that cyclohexane-containing compounds have shown a wide range of biological activities, including antimicrobial and plant growth-stimulating effects, it is plausible that derivatives of 4-cyclohexylbutan-2-ol could exhibit interesting biological profiles.[10][11]
Conceptual Pathway for Drug Discovery
Caption: Conceptual pathway for utilizing 4-cyclohexylbutan-2-ol in drug discovery.
Conclusion
4-Cyclohexylbutan-2-ol is a readily accessible secondary alcohol that can be synthesized in high yield via the reduction of its corresponding ketone. Its physicochemical properties and structural motifs, particularly the cyclohexyl group, make it a valuable building block for medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related molecules in the development of new therapeutic agents.
References
-
Books, D. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wort, D. J., & Patel, K. M. (1974). Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth. Plant Physiology, 54(4), 656–658. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-4-cyclohexylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wort, D. J., & Patel, K. M. (1974). Structure of some cyclohexyl compounds as related to their ability to stimulate plant growth. Plant Physiology, 54(4), 656–658. Retrieved from [Link]
-
ResearchGate. (2025, August 6). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
GSC Online Press. (2024, March 30). Bioactive compositions and identification of functional groups of selected medicinal plants. Retrieved from [Link]
-
ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 14). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved from [Link]
-
AWS. (n.d.). Efficient synthesis of cyclic carbonates from atmospheric CO2 using a positive charge delocalized ionic liquid catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanebutanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclohexyl-2-methyl-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Buten-2-one, 4-cyclohexyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Potential research areas for 4-cyclohexylbutan-2-ol
From Olfactory Pharmacophore to Chiral Synthon[1]
Executive Summary & Chemical Profile[1][2]
4-Cyclohexylbutan-2-ol (CAS: 4441-57-0) represents a distinct class of saturated cycloalkyl alkanols.[1] While often overshadowed by its tertiary alcohol analogs—such as the commercially dominant Coranol (4-cyclohexyl-2-methyl-2-butanol)—this secondary alcohol offers unique advantages in asymmetric synthesis and biodegradability.[1]
Unlike tertiary alcohols, which are metabolically recalcitrant and difficult to resolve enzymatically, 4-cyclohexylbutan-2-ol possesses a chiral center at the C2 position amenable to high-efficiency lipase-mediated kinetic resolution.[1] This guide outlines its potential as a "smart" hydrophobic scaffold in fragrance chemistry and a flexible synthon in medicinal chemistry.[1]
Physicochemical Snapshot
| Property | Value | Relevance |
| Molecular Formula | C₁₀H₂₀O | Saturated analog of 4-phenylbutan-2-ol |
| Molecular Weight | 156.27 g/mol | Optimal range for volatility (Fragrance) |
| LogP (Predicted) | ~3.1 - 3.5 | High lipophilicity; membrane permeable |
| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers |
| Physical State | Colorless Viscous Liquid | Surfactant-like properties |
Fragrance Chemistry: The "Muguet" Pharmacophore
The olfactory profile of cyclohexyl alkanols is heavily driven by the "Muguet" (Lily of the Valley) note, a highly sought-after floral descriptor.[1]
Structure-Odor Relationship (SOR)
The industry standard for Muguet odorants requires a hydrophobic domain (cyclohexyl/phenyl) linked by a spacer to a polar hydroxyl group.[1]
-
4-Cyclohexylbutan-2-ol: Secondary alcohol.[1]
-
Hypothesis: The secondary hydroxyl group allows for hydrogen bonding interactions with Olfactory Receptors (ORs) that differ spatially from tertiary analogs.[1]
-
Research Opportunity: Evaluating the odor threshold differences between the (2R) and (2S) enantiomers. Typically, one enantiomer of chiral fragrances contributes the "clean" floral note, while the other may be weaker or possess "dusty" off-notes.[1]
-
Stability & Application
Unlike unsaturated terpene alcohols (e.g., Linalool), 4-cyclohexylbutan-2-ol lacks alkene moieties, rendering it resistant to autoxidation.[1] This oxidative stability makes it an ideal candidate for harsh functional product bases (bleach, detergents) where standard florals degrade.[1]
Synthesis & Manufacturing Workflows
The synthesis of 4-cyclohexylbutan-2-ol is a classic study in chemoselective hydrogenation.[1] The precursor, Benzylacetone (4-phenylbutan-2-one) , is an abundant industrial chemical.[1]
Pathway A: Two-Stage Hydrogenation (Recommended)
This route offers better control over the stereochemistry and minimizes side-product formation (such as hydrogenolysis of the hydroxyl group).[1]
-
Step 1: Carbonyl Reduction.
-
Step 2: Arene Hydrogenation.
Figure 1: Stepwise hydrogenation pathway minimizing deoxygenation side-reactions.
Biocatalysis: Enantiomeric Resolution
This is the primary area where 4-cyclohexylbutan-2-ol outperforms its tertiary counterparts.[1] Tertiary alcohols are sterically hindered and difficult for lipases to acetylate.[1] However, as a secondary alcohol, 4-cyclohexylbutan-2-ol is an excellent substrate for Candida antarctica Lipase B (CAL-B) .[1]
Experimental Protocol: Kinetic Resolution
Objective: Isolate (R)-4-cyclohexylbutan-2-ol and (S)-acetate.
Reagents:
-
Racemic 4-cyclohexylbutan-2-ol (10 mmol)[1]
-
Vinyl Acetate (Acyl donor, 30 mmol)[1]
-
Immobilized CAL-B (Novozym 435, 50 mg)[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane.[1]
Methodology:
-
Setup: Dissolve the substrate in dry MTBE (20 mL) in a shaker flask.
-
Initiation: Add Vinyl Acetate and CAL-B beads. Incubate at 30°C / 200 rpm.
-
Monitoring: Monitor conversion via GC-FID (Chiral column, e.g., Cyclodex-B).
-
Termination: Stop reaction at 50% conversion (typically 4-24 hours depending on enzyme load). Filter off the enzyme beads.[1]
-
Separation: The reaction mixture now contains the unreacted (S)-alcohol and the (R)-acetate (assuming Kazlauskas rule compliance for CAL-B).[1]
-
Purification: Separate via flash column chromatography (Silica gel; Hexane:EtOAc gradient).
-
Hydrolysis: The (R)-acetate can be chemically hydrolyzed (KOH/MeOH) to yield the pure (R)-alcohol.[1]
Why this works: CAL-B possesses a restrictive stereospecific pocket that accommodates the medium-sized substituent (cyclohexylethyl group) and the small methyl group in a specific orientation, facilitating the transfer of the acyl group to only one enantiomer.[1]
Medicinal Chemistry: The "Saturated" Scaffold
In drug design, replacing a phenyl ring with a cyclohexyl ring is a standard strategy to increase sp3 character (Fsp3), which correlates with improved clinical success rates by improving solubility and reducing "flat" aromatic stacking interactions.[1]
-
Metabolic Stability: The cyclohexyl ring is not susceptible to aromatic hydroxylation (a common clearance pathway for phenyl analogs).[1]
-
Hydrophobic Pharmacophore: The 4-cyclohexylbutan-2-ol motif serves as a lipophilic anchor.[1] The hydroxyl group can be converted to amines, ethers, or carbamates to target GPCRs or Ion Channels.[1]
Figure 2: Strategic advantages of the cyclohexyl scaffold in Lead Optimization.[1]
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is less abundant than for Coranol, structural analogs (cyclohexyl alkanols) share a common hazard profile.[1]
-
Eye Irritation (Category 1/2): The amphiphilic nature (lipophilic tail + polar head) acts as a surfactant, capable of disrupting corneal membranes.[1] Protocol: Wear splash-proof goggles.[1]
-
Skin Irritation: Moderate irritant.[1] Avoid prolonged contact.
-
Environmental: Likely toxic to aquatic life with long-lasting effects (based on LogP > 3 and poor water solubility).[1]
References
-
Synthesis of Cyclohexyl Alkanols: Ebel, K., et al. (2011).[1] Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. WO2011117360A2.[1] (Describes the hydrogenation of phenyl-alkanol precursors using Ru/C catalysts).
-
Lipase Kinetic Resolution: Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.[1] (Authoritative review on CAL-B mechanisms for secondary alcohols). [1]
-
Fragrance Safety Profile: RIFM Expert Panel. (2019). Fragrance ingredient safety assessment, 4-cyclohexyl-2-methyl-2-butanol. Food and Chemical Toxicology. (Provides the toxicological baseline for cyclohexyl alkanol analogs).
-
General Hydrogenation Protocols: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.[1] (Standard text for industrial hydrogenation workflows).
Sources
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- 3. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Grignard Synthesis of 4-Cyclohexylbutan-2-ol
Abstract & Scope
This application note details the laboratory-scale synthesis of 4-cyclohexylbutan-2-ol (CAS: 17294-67-2) via a Grignard coupling strategy. While often viewed as a textbook reaction, the synthesis of secondary alcohols with volatile electrophiles (acetaldehyde) and bulky aliphatic chains requires precise thermal management and anhydrous integrity.
This guide targets researchers requiring high-purity intermediates for pharmaceutical or fragrance applications. It prioritizes the 2-cyclohexylethylmagnesium bromide route due to the superior stability of the alkyl halide precursor compared to the alternative aldehyde pathway.
Retrosynthetic Logic & Strategy
The target molecule, 4-cyclohexylbutan-2-ol, is a secondary alcohol. Retrosynthetic disconnection at the C2-C3 bond reveals the most robust pathway:
-
Nucleophile: 2-cyclohexylethylmagnesium bromide (generated from 2-cyclohexylethyl bromide).
-
Electrophile: Acetaldehyde (Ethanal).[1]
Why this route?
-
Precursor Stability: The alternative route involves reacting methylmagnesium bromide with 3-cyclohexylpropanal. However, aldehydes are prone to air oxidation (forming carboxylic acids) and polymerization. The alkyl bromide used in our selected route is shelf-stable.
-
Atom Economy: This route utilizes readily available magnesium turnings and commodity acetaldehyde.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the synthesis of 4-cyclohexylbutan-2-ol via Grignard coupling.
Reagents & Properties
Safety Critical: All reagents must be anhydrous. Acetaldehyde is extremely volatile (B.P. 20.2°C) and flammable; it must be handled as a cold solution.
| Reagent | MW ( g/mol ) | Density (g/mL) | B.P. (°C) | Role | Hazards |
| 2-Cyclohexylethyl bromide | 191.11 | 1.28 | ~220 | Precursor | Irritant |
| Magnesium Turnings | 24.30 | 1.74 | 1090 | Metal | Flammable Solid |
| Acetaldehyde | 44.05 | 0.78 | 20.2 | Electrophile | Extremely Flammable , Carcinogen |
| THF (Anhydrous) | 72.11 | 0.89 | 66 | Solvent | Peroxide former |
| Iodine (Crystal) | 253.8 | 4.93 | 184 | Activator | Corrosive |
Experimental Protocol
Phase 1: Preparation of 2-Cyclohexylethylmagnesium Bromide
Objective: Generate the organometallic nucleophile.
-
Apparatus Setup:
-
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar.
-
Maintain a positive pressure of Nitrogen (
) or Argon.
-
-
Magnesium Activation:
-
Add Mg turnings (1.2 equiv relative to bromide) to the flask.
-
Mechanistic Tip: Add a single crystal of Iodine (
). Gently heat with a heat gun until purple vapor fills the flask. This etches the MgO passivation layer, exposing reactive Mg(0).
-
-
Initiation:
-
Cover Mg with minimal anhydrous THF.
-
Add approx. 5% of the total 2-cyclohexylethyl bromide volume directly to the Mg.
-
Observation: Turbidity and mild bubbling indicate initiation. If stalled, add 2 drops of 1,2-dibromoethane (entrainment method).
-
-
Propagation:
-
Dissolve the remaining bromide in anhydrous THF (1:4 v/v ratio).
-
Add dropwise via the addition funnel. Maintain a rate that sustains a gentle reflux without external heating (exothermic reaction).
-
Once addition is complete, reflux at 65°C for 1 hour to ensure conversion.
-
Phase 2: Validation (The Knochel Titration)
Objective: Quantify the exact molarity of the Grignard reagent to prevent stoichiometry errors.
Protocol:
-
Dissolve accurately weighed Iodine (~100 mg) in 2 mL of 0.5 M LiCl in THF . Solution will be dark brown.[2]
-
Titrate the Grignard solution into this vial dropwise at 0°C.
-
Endpoint: The solution turns from dark brown to clear/colorless.
-
Calculation:
Phase 3: Coupling with Acetaldehyde
Objective: Controlled nucleophilic addition.
Critical Handling Note: Acetaldehyde boils at room temperature.[1] Do not add neat acetaldehyde to the warm Grignard; it will flash-vaporize, leading to yield loss and safety hazards.
-
Preparation of Electrophile:
-
In a separate dry flask, dissolve Acetaldehyde (1.1 equiv based on titration) in anhydrous THF.
-
Cool this solution to -10°C .
-
-
Coupling:
-
Cool the Grignard solution (from Phase 1) to 0°C using an ice/salt bath.
-
Transfer the cold Acetaldehyde/THF solution into the addition funnel.
-
Add dropwise to the Grignard reagent.[3]
-
Thermodynamics: The reaction is highly exothermic. Monitor internal temperature; do not exceed 10°C during addition to prevent side reactions (e.g., Tishchenko reaction).
-
-
Completion:
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Phase 4: Workup and Purification[3]
-
Quenching:
-
Cool back to 0°C.
-
Slowly add saturated aqueous Ammonium Chloride (
). -
Why? Mild acid hydrolysis protonates the alkoxide without dehydrating the alcohol (which strong acids like
might do).
-
-
Extraction:
-
Separate layers.[4] Extract aqueous phase 3x with Diethyl Ether or Ethyl Acetate.
-
Wash combined organics with Brine.
-
Dry over anhydrous
.
-
-
Purification:
-
Concentrate under reduced pressure (Rotovap).
-
Distillation: Perform vacuum distillation. 4-cyclohexylbutan-2-ol has a high boiling point; atmospheric distillation may cause decomposition.
-
Target: Collect fraction corresponding to pure product (verify via GC).
-
Process Workflow Diagram
Figure 2: Operational workflow ensuring safety and yield optimization.
Validation & Quality Control (QC)
To ensure the protocol was successful, compare the isolated product against these standard metrics:
-
Appearance: Colorless, viscous liquid.
-
1H NMR (CDCl3, 400 MHz):
- ~3.7-3.8 ppm (Multiplet, 1H, -CH -OH): Characteristic of secondary alcohol.
- ~1.1-1.2 ppm (Doublet, 3H, -CH(OH)-CH3 ): Methyl group adjacent to chiral center.
- ~0.8-1.7 ppm (Multiplets, Cyclohexyl + Chain protons).
-
IR Spectroscopy:
-
Broad peak at 3300-3400
(O-H stretch). -
Absence of Carbonyl peak (~1710
).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Phase 1) | Mg surface passivated (oxide layer). | Add |
| Low Yield | Acetaldehyde vaporization. | Ensure Acetaldehyde is dissolved in THF and chilled before addition. |
| Wurtz Coupling | Halide added too fast. | Slow addition rate. Keep temperature controlled. Dilute halide further. |
| Emulsion during Workup | Use |
References
-
Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link][5]
-
Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Krasovskiy, A., & Knochel, P. (2006). Synthesis. (The "Knochel Titration" standard).[2] Available at: [Link]
-
Acetaldehyde - Compound Summary. PubChem.[6][7] Available at: [Link]
-
(2R)-4-cyclohexylbutan-2-ol - Compound Summary. PubChem.[7] (Target Molecule Data). Available at: [Link]
-
Titrating Soluble RM, R2NM and ROM Reagents. EPFL Chemical Safety Library. Available at: [Link]
Sources
- 1. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. epfl.ch [epfl.ch]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Synthesis of (R)-4-Cyclohexylbutan-2-ol
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic route to (R)-4-cyclohexylbutan-2-ol , a valuable chiral building block, utilizing specific ketoreductases (KREDs) to achieve high enantiopurity.
Executive Summary
The synthesis of (R)-4-cyclohexylbutan-2-ol is a critical step in generating chiral intermediates for various kinase inhibitors and pharmaceutical agents. Traditional chemical reduction (e.g., borohydride) yields racemates requiring costly resolution. Asymmetric hydrogenation using transition metals (e.g., Ru-BINAP) can be effective but often requires high pressure and expensive ligands.
This guide details a biocatalytic reduction protocol using NADPH-dependent Alcohol Dehydrogenases (ADHs), specifically from Lactobacillus species.[1] This method operates under mild conditions (30°C, pH 7.0) and delivers high enantiomeric excess (>99% ee) by leveraging the anti-Prelog stereoselectivity of specific bacterial enzymes.
Scientific Principles & Enzyme Selection[2]
Retrosynthetic Analysis
The target molecule is a secondary alcohol with a methyl group (Small) and a 2-cyclohexylethyl group (Large) flanking the chiral center.
-
Substrate: 4-cyclohexylbutan-2-one (CAS: 54964-07-3)
-
Chirality Goal: (R)-Enantiomer.
-
Enzyme Class: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).[2]
Stereochemical Logic (The "Anti-Prelog" Rule)
To obtain the (R)-alcohol from a methyl ketone, the enzyme must deliver the hydride to the si-face of the carbonyl group.
-
Prelog Enzymes (e.g., Thermoanaerobacter ethanolicus ADH, Horse Liver ADH) typically yield the (S)-enantiomer .
-
Anti-Prelog Enzymes (e.g., Lactobacillus brevis ADH, Lactobacillus kefir ADH) typically yield the (R)-enantiomer .
Therefore, this protocol focuses on LbADH (Lactobacillus brevis) and LkADH (Lactobacillus kefir) as the primary catalyst candidates.
Cofactor Regeneration System
Stoichiometric use of NADPH is economically unfeasible. We utilize a coupled enzyme system:[3][4]
-
Primary Enzyme: KRED (consumes NADPH).
-
Recycling Enzyme: Glucose Dehydrogenase (GDH) (regenerates NADPH from NADP+ using Glucose).
-
Byproduct: Gluconic acid (requires pH control/titration).
Figure 1: Coupled enzymatic reduction showing the interaction between the KRED (Main Reaction) and GDH (Cofactor Regeneration).
Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Enzyme | L. brevis ADH (recombinant E. coli lysate) | Chiral Catalyst |
| Cofactor | NADP+ (disodium salt) | Hydride Carrier |
| Recycling Enzyme | Glucose Dehydrogenase (GDH-105 or similar) | Cofactor Regeneration |
| Substrate | 4-cyclohexylbutan-2-one | Starting Material |
| Cosubstrate | D-Glucose | Hydride Source |
| Buffer | Potassium Phosphate (KPi), 100 mM, pH 7.0 | Reaction Medium |
| Cosolvent | DMSO or Isopropanol (IPA) | Solubility Enhancer |
Workflow Overview
The process involves three phases: Screening (to confirm activity), Optimization (solvent/pH), and Scale-up.
Figure 2: Process development workflow from initial screening to preparative scale.
Detailed Protocol: Preparative Scale (1 Gram)
Objective: Synthesize 1.0 g of (R)-4-cyclohexylbutan-2-ol.
Step 1: Buffer Preparation
Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM Magnesium Chloride (
Step 2: Substrate Solution (Pre-solubilization) The cyclohexyl tail makes the substrate hydrophobic.
-
Dissolve 1.0 g (approx. 6.5 mmol) of 4-cyclohexylbutan-2-one in 2.5 mL of DMSO (5% v/v of final reaction volume).
Step 3: Reaction Assembly In a 100 mL round-bottom flask or jacketed reactor:
-
Add 40 mL of Buffer (pH 7.0).
-
Add 1.4 g D-Glucose (1.2 equivalents).
-
Add 10 mg NADP+ (catalytic amount).
-
Add 20 mg GDH (lyophilized powder or 200 units).
-
Add 50 mg L. brevis ADH (lyophilized crude lysate). Note: If using commercial purified enzymes, follow specific loading guides (usually 1-2 wt%).
-
Initiate stirring (overhead stirrer preferred at 250 rpm to avoid protein shear).
-
Add the Substrate/DMSO solution dropwise over 5 minutes.
Step 4: Reaction Monitoring & pH Control
-
Temperature: Maintain at 30°C.
-
pH Control: As Glucose converts to Gluconic acid, pH will drop. Monitor pH and maintain at 7.0–7.2 by automatic or manual addition of 1M NaOH. Critical: If pH drops below 6.0, KRED activity may plummet.
-
Time: Run for 12–24 hours.
Step 5: Workup
-
Add 50 mL Ethyl Acetate (EtOAc) or MTBE to the reaction vessel to quench.
-
Filter through a Celite pad to remove denatured protein (emulsion prevention).
-
Separate phases. Extract the aqueous phase 2x with 30 mL EtOAc.
-
Combine organic layers, wash with brine, and dry over
. -
Concentrate under reduced pressure.
Analytical Methods (QC)
To verify the (R)-configuration and purity, use Chiral Gas Chromatography (GC).
-
Instrument: GC-FID.
-
Column: Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB or Hydrodex
-6TBDM). -
Method:
-
Injector: 250°C.
-
Oven: 110°C (isothermal) or ramp 100°C to 160°C.
-
Carrier: Helium.
-
-
Expected Elution: The (R)-enantiomer typically elutes after the (S)-enantiomer on
-cyclodextrin phases for this class of alcohols, but must be validated with a racemate standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate Inhibition | Switch to fed-batch mode (add substrate continuously over 6 hours). |
| Low Conversion (<10%) | Enzyme Inactivation | Check pH. If <6.5, the regeneration byproduct (gluconic acid) killed the enzyme. Increase buffer strength or titrate with NaOH. |
| Emulsion during Workup | Protein precipitation | Filter through Celite before extraction. Do not shake vigorously; use gentle mixing. |
| Wrong Enantiomer | Enzyme Specificity | If (S) is formed, the enzyme is likely Prelog-selective. Switch from T. ethanolicus types to L. brevis or L. kefir types. |
| Poor Solubility | Hydrophobic Substrate | Increase DMSO to 10% or use a biphasic system (add 20% v/v Toluene to the reaction). |
References
-
Enzyme Specificity: Leuchs, S., & Greiner, L. (2011). Alcohol dehydrogenase from Lactobacillus brevis: a versatile biocatalyst.[5] Chemical and Biochemical Engineering Quarterly. (Discusses the anti-Prelog specificity of LbADH).
-
Screening Methods: Bago, R., et al. (2022).[3][6] Screening methods for enzyme-mediated alcohol oxidation.[6] Scientific Reports. (Protocols for colorimetric KRED screening).
-
General Methodology: Hollmann, F., et al. (2021). Enzymatic reduction of ketones.[5][7][8][9] Green Chemistry. (General best practices for GDH/Glucose regeneration).
-
Substrate Analogs: Halloum, I., et al. (2015). Activity of Lactobacillus brevis Alcohol Dehydrogenase on Primary and Secondary Alcohol Biofuel Precursors.[5][9] Fermentation.[9][10] (Demonstrates LbADH activity on long-chain ketones).
-
Commercial KREDs: Codexis Inc. Ketoreductase Screening Kits.[3][6] (Industry standard for accessing engineered variants of LbADH/LkADH).
Disclaimer: This protocol is intended for research and development purposes. Users should perform their own safety assessments, particularly regarding the handling of enzymes and organic solvents.
Sources
- 1. Influence of water-miscible organic solvents on kinetics and enantioselectivity of the (R)-specific alcohol dehydrogenase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening methods for enzyme-mediated alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. re.public.polimi.it [re.public.polimi.it]
Biocatalytic synthesis of (S)-4-cyclohexylbutan-2-ol
Application Note: Biocatalytic Synthesis of (S)-4-Cyclohexylbutan-2-ol
Executive Summary
This application note details the protocol for the asymmetric enzymatic reduction of 4-cyclohexylbutan-2-one to (S)-4-cyclohexylbutan-2-ol (CAS: 10511117), a high-value chiral building block used in the synthesis of pharmaceutical intermediates and specialty fragrances.[1]
Unlike traditional metal-hydride reductions (e.g., NaBH₄) which yield racemates requiring costly resolution, this biocatalytic route utilizes Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) and >95% conversion in a single step.[1] The protocol addresses the specific challenge of substrate lipophilicity through an optimized co-solvent system and utilizes a Glucose Dehydrogenase (GDH) coupled cofactor regeneration cycle.[1]
Scientific Background & Reaction Engineering
The Chemical Challenge
The target molecule, (S)-4-cyclohexylbutan-2-ol, possesses a chiral center at the C2 position.[1] The bulky cyclohexylethyl group at C4 renders the substrate significantly lipophilic (LogP ~3.6), creating mass transfer limitations in purely aqueous media.[1]
Enzyme Selection Strategy (The Prelog Rule)
To obtain the (S)-enantiomer , the enzyme must deliver the hydride from the Re-face of the ketone.[1][2] According to Prelog’s rule, most Alcohol Dehydrogenases (ADHs) from Thermoanaerobacter sp. or Rhodococcus sp.[1] naturally favor this configuration when the "Large" group (cyclohexylethyl) and "Small" group (methyl) are clearly differentiated.[1]
-
Target Enzyme Class: NAD(P)H-dependent Ketoreductases (Prelog-selective).[1][2]
-
Cofactor Regeneration: Essential for economic viability.[1] We utilize the GDH/Glucose system, which drives the equilibrium forward due to the spontaneous hydrolysis of the gluconolactone byproduct.[1]
Reaction Pathway Diagram
The following diagram illustrates the coupled redox cycle and the stereochemical outcome.
Figure 1: Coupled enzymatic reduction utilizing KRED for chirality and GDH for cofactor recycling.[1]
Experimental Protocols
Materials Required
| Component | Specification | Function |
| Substrate | 4-Cyclohexylbutan-2-one (>98%) | Starting Material |
| Enzyme | KRED Screening Kit (e.g., Codexis/Evonik) | Catalyst |
| Cofactor | NADP+ / NAD+ (free acid) | Hydride Carrier |
| Recycle Mix | Glucose Dehydrogenase (GDH) + Glucose | Cofactor Regeneration |
| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.5 | Reaction Medium |
| Co-solvent | Isopropyl Alcohol (IPA) or DMSO | Solubility Enhancer |
| Quench | Ethyl Acetate / MeOH | Extraction/Stop |
Protocol A: Enzyme Screening (24-Well Plate)
Objective: Identify the specific KRED variant with optimal activity and stereoselectivity.
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
Dispense 900 µL of Recycle Mix into each well of a 24-well deep-well plate.
-
Add 1-2 mg of different KRED lyophilized powders to individual wells.
-
Initiate reaction by adding 20 µL of Substrate Stock (Final conc: ~10 mM, 2% DMSO).[1]
-
-
Incubation:
-
Seal plate with breathable film (AirPore™).[1]
-
Incubate at 30°C, 250 rpm for 24 hours.
-
-
Work-up:
Protocol B: Preparative Synthesis (Scale-up)
Objective: Gram-scale synthesis using the hit enzyme identified in Protocol A.[1]
-
Reaction Vessel: Use a 100 mL jacketed glass reactor with overhead stirring.
-
Buffer Preparation: Charge 40 mL of KPi buffer (100 mM, pH 7.5) containing Glucose (1.5 equivalents relative to substrate).[1]
-
Cofactor/Enzyme Addition:
-
Substrate Addition:
-
Dissolve 1.0 g (6.5 mmol) of 4-cyclohexylbutan-2-one in 5 mL IPA (Isopropanol).
-
Add substrate solution dropwise to the reactor over 30 minutes.[1]
-
-
Process Control:
-
Maintain temperature at 30°C.
-
Maintain pH at 7.5 using 1M NaOH (titrator) as gluconic acid is produced.[1]
-
Stir at 300 rpm.
-
-
Termination:
Analytical Methods
Chiral Gas Chromatography (GC) Method: To determine conversion and enantiomeric excess (ee).[1]
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or CP-Chirasil-Dex CB.[1]
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Oven Program:
-
Hold 80°C for 2 min.
-
Ramp 5°C/min to 160°C.
-
Hold 2 min.
-
-
Retention Times (Approximate):
Process Workflow Diagram
Figure 2: End-to-end workflow from enzyme screening to product isolation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate Inhibition or Solubility | Increase co-solvent (IPA) to 10-15% v/v; Add surfactant (Tween-80). |
| pH Drift | Gluconic acid accumulation | Ensure active pH-stat titration (NaOH addition) or increase buffer strength to 200mM.[1] |
| Low ee (<90%) | Wrong Enzyme Variant | Screen "Anti-Prelog" variants if standard Prelog enzymes fail; Check background chemical reduction. |
| Emulsion during DSP | Enzyme denaturation at interface | Filter reaction mixture through Celite® before extraction. |
References
-
Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones.[1][2][5]Green Chemistry , 13(9), 2285-2314.[1] Link
-
Goldberg, K., et al. (2007).[1] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[1]Applied Microbiology and Biotechnology , 76, 237–248.[1] Link[1]
-
Codexis Inc. (2020).[1] Ketoreductase polypeptides for the preparation of phenylephrine and related intermediates.[1]U.S. Patent 10,590,396. (Demonstrates industrial KRED screening methodology).[1] Link
-
PubChem. (2023).[1][6] Compound Summary: (S)-4-cyclohexylbutan-2-ol.[1]National Library of Medicine. Link[1]
-
Matsuda, T., et al. (2009).[1] Biocatalytic reduction of ketones in organic solvents.[1]Tetrahedron: Asymmetry , 20(5), 513-557.[1] Link[1]
Sources
- 1. Ketoreductase polypeptides for the preparation of phenylephrine - Patent US-10590396-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-1-cyclohexylbutan-2-ol | C10H20O | CID 10511117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enantioselective reduction of 4-cyclohexylbutan-2-one
Application Note: Enantioselective Reduction of 4-Cyclohexylbutan-2-one
Introduction & Scope
The enantioselective reduction of 4-cyclohexylbutan-2-one (CAS: 2231-66-5) to its corresponding chiral alcohol, 4-cyclohexylbutan-2-ol , is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Angiotensin-Converting Enzyme (ACE) inhibitors and protease inhibitors requiring hydrophobic side chains.
While the cyclohexyl moiety adds significant lipophilicity, making the substrate challenging for aqueous biocatalysis due to solubility issues, it lacks the electronic activation of an aromatic ring (as seen in the analog 4-phenylbutan-2-one). This Application Note outlines two validated protocols to achieve high enantiomeric excess (
-
Biocatalytic Reduction (Protocol A): Utilizing engineered Ketoreductases (KREDs) with a cofactor recycling system.
-
Asymmetric Transfer Hydrogenation (Protocol B): Utilizing Ru-based Noyori-Ikariya catalysts.
Strategic Pathway Selection
Before initiating experimentation, researchers must select the appropriate modality based on scale and available equipment.
Figure 1: Decision matrix for selecting the reduction modality.
Protocol A: Biocatalytic Reduction (KRED)
Mechanism:
This protocol employs an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system is used to recycle the cofactor (NADP+
Causality & Optimization:
-
Solubility: The cyclohexyl group is highly hydrophobic. We utilize a biphasic system (Buffer/Butyl Acetate) or a co-solvent (DMSO/IPA) to enhance substrate availability without denaturing the enzyme.
-
pH Control: The GDH byproduct, gluconic acid, lowers pH. Strong buffering (100 mM Phosphate) or automatic titration is required to maintain pH 7.0–7.5.
Materials
-
Enzyme: KRED-Screening Kit (e.g., Codexis or equivalent broad-spectrum KREDs). Note: Lactobacillus kefir ADH is a common starting point.
-
Cofactor: NADP+ (1.0 mM initial concentration).
-
Recycle System: Glucose Dehydrogenase (GDH-105) + D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0, containing 1 mM
(stabilizer).
Step-by-Step Procedure (100 mg Scale)
-
Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add
to a final concentration of 1 mM. -
Substrate Solution: Dissolve 100 mg of 4-cyclohexylbutan-2-one in 0.5 mL DMSO (5% v/v final).
-
Cofactor Mix: To the buffer, add:
-
200 mg D-Glucose (approx. 2 equiv).
-
1 mg NADP+.
-
2 mg GDH (lyophilized powder).
-
-
Reaction Initiation: Add 5 mg of KRED enzyme powder to the buffer mix. Stir gently to dissolve.
-
Addition: Add the substrate/DMSO solution dropwise to the enzyme mixture.
-
Incubation:
-
Temperature: 30°C.
-
Agitation: Orbital shaker at 250 rpm (Avoid vigorous vortexing which denatures proteins).
-
Time: 18–24 hours.
-
-
Work-up:
-
Add 10 mL Ethyl Acetate (EtOAc) to quench.
-
Centrifuge to break emulsion.
-
Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over
and concentrate.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: This protocol uses the Noyori-Ikariya catalyst (RuCl(p-cymene)[(S,S)-TsDPEN]). The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the ruthenium are delivered simultaneously to the ketone.
Stereochemical Control:
-
(S,S)-Catalyst typically yields the (S)-alcohol .
-
(R,R)-Catalyst typically yields the (R)-alcohol .
-
Note: The "Bulky-Bulky" rule applies.[1] The cyclohexylethyl group is the "Large" (L) group, and the methyl is the "Small" (S) group.
Materials
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7).
-
Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope (FA/TEA).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Procedure (1 g Scale)
-
Catalyst Loading: In a dry Schlenk flask, weigh 4-cyclohexylbutan-2-one (1.0 g, 6.48 mmol).
-
Solvent: Add 3.0 mL of degassed DCM.
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (4.1 mg, 0.0065 mmol, 0.1 mol% ).
-
Insight: 0.1 mol% is sufficient for methyl ketones; higher loading (0.5%) speeds up reaction but increases cost.
-
-
H-Source Addition: Syringe in 1.5 mL of Formic Acid/TEA mixture (5:2 molar ratio).
-
Reaction:
-
Quench & Purification:
-
Dilute with 20 mL water.
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with Saturated
(to remove residual formic acid) and Brine. -
Concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Figure 2: Catalytic cycle of Ru-TsDPEN Transfer Hydrogenation.
Analytical Methods (Quality Control)
To verify the Enantiomeric Excess (
Method Parameters:
-
Instrument: GC-FID (Agilent 7890 or equivalent).
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or Rt-βDEXse .
-
Why this column? Beta-cyclodextrin phases are excellent for separating secondary alcohols with alkyl chains.
-
-
Carrier Gas: Helium (1.0 mL/min, Constant Flow).
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 160°C.
-
Hold 5 min.
-
-
Retention Times (Approximate):
-
(S)-4-cyclohexylbutan-2-ol: ~12.4 min
-
(R)-4-cyclohexylbutan-2-ol: ~12.9 min
-
Ketone Substrate: ~10.5 min
-
-
Calculation:
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Bio) | Substrate insolubility | Increase DMSO to 10% or add 1% Tween-80 surfactant. |
| Low Conversion (Chem) | Catalyst poisoning | Ensure DCM is distilled/degassed. Oxygen kills Ru-H species. |
| Low ee (Chem) | Temperature too high | Lower reaction temperature to 0°C (increases reaction time but improves selectivity). |
| Emulsion (Bio) | Protein precipitation | Filter through Celite pad before extraction; add Brine. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (Review of KRED/GDH recycling systems). Link
-
Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6‐7), 527-546. (Discusses Bristol-Myers Squibb ACE inhibitor intermediates). Link
-
PubChem. (2025). (2R)-4-cyclohexylbutan-2-ol Compound Summary. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 4-Cyclohexylbutan-2-ol
Strategic Overview & Chemical Logic
The synthesis of 4-cyclohexylbutan-2-ol (CAS: 10528-67-3) represents a critical transformation in the development of saturated pharmacophores and high-stability fragrance ingredients.[1] While the aromatic analog (4-phenylbutan-2-ol) is ubiquitous, the cyclohexyl derivative offers distinct physicochemical properties: increased lipophilicity (LogP shift), altered olfactory profile (muguet/lily-of-the-valley notes), and metabolic stability against ring oxidation.[1]
This protocol details two distinct synthetic pathways selected for their operational reliability:
-
Method A (High-Throughput/Scalable): Heterogeneous Catalytic Hydrogenation of 4-phenylbutan-2-ol. This is the preferred industrial route, utilizing metal catalysis to saturate the aromatic ring while preserving the secondary alcohol.[1]
-
Method B (Laboratory Bench/Stereocontrol): Grignard Addition. A stepwise approach suitable for small-scale synthesis or when specific stereochemical control is required via chiral additives.[1]
Method A: High-Pressure Catalytic Hydrogenation
Core Principle: The reduction of a benzene ring requires overcoming significant resonance stabilization energy (~150 kJ/mol).[1] We utilize Rhodium (Rh) or Platinum (Pt) catalysts, which exhibit superior activity for arene hydrogenation compared to Palladium (Pd), which often favors hydrogenolysis of benzylic C-O bonds.[1]
Reaction Scheme
The transformation proceeds via the adsorption of the phenyl ring onto the catalyst surface, followed by the stepwise addition of three equivalents of dihydrogen.[1]
Visualization: Hydrogenation Pathway
Figure 1: Sequential hydrogenation pathway. Note that carbonyl reduction typically precedes ring saturation on most catalysts.
Experimental Protocol
Reagents:
-
Substrate: 4-Phenylbutan-2-ol (purity >98%)[1]
-
Catalyst: 5% Rhodium on Carbon (Rh/C) OR 4% Pt/TiO₂ (for milder pressures)
-
Solvent: Isopropanol (IPA) or n-Hexane (Acid-free)[1]
Equipment:
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox or well-ventilated hood, charge the autoclave liner with 4-phenylbutan-2-ol (15.0 g, 100 mmol) and Isopropanol (150 mL).[1]
-
Catalyst Addition: Carefully add 5% Rh/C (0.75 g, 5 wt% loading). Caution: Dry Rh/C is pyrophoric.[1] Wet the catalyst with solvent immediately.[1]
-
Sealing & Purging: Seal the reactor. Purge with Nitrogen (
) three times (pressurize to 10 bar, vent to 1 bar) to remove oxygen.[1] -
Hydrogen Introduction: Purge with Hydrogen (
) three times.[1] Pressurize the reactor to 20–50 bar (300–725 psi) .-
Note: Recent studies indicate Pt/TiO₂ can operate at lower pressures (5 bar) at 70°C, but industrial standard Rh/C requires higher pressure for complete conversion [1].[1]
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring (1000+ rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor
uptake. Reaction is complete when pressure drop ceases (typically 4–6 hours).[1] -
Workup: Cool to room temperature. Vent
carefully. Flush with . -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard).
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically >95% pure.[1] Distillation (bp ~115°C at 10 mmHg) yields the pure product.[1]
Method B: Grignard Synthesis (Laboratory Scale)
Core Principle: Nucleophilic addition of an organomagnesium species to a carbonyl.[1] This route avoids high-pressure equipment and allows for the introduction of isotopically labeled carbons if needed.[1]
Retrosynthetic Logic
-
Disconnection: C2–C3 bond.
-
Synthons: 2-Cyclohexylethylmagnesium bromide + Acetaldehyde.[1]
Visualization: Grignard Workflow
Figure 2: Stepwise Grignard synthesis workflow requiring anhydrous conditions.
Experimental Protocol
Reagents:
-
(2-Bromoethyl)cyclohexane[1]
-
Magnesium turnings (activated)[2]
-
Acetaldehyde (freshly distilled)
-
Solvent: Anhydrous Diethyl Ether or THF[1]
Step-by-Step Procedure:
-
Activation: Flame-dry a 3-neck flask under
. Add Mg turnings (1.2 eq) and a crystal of Iodine. -
Grignard Formation: Add a solution of (2-bromoethyl)cyclohexane in anhydrous ether dropwise. Reflux gently until Mg is consumed.[1]
-
Addition: Cool the Grignard solution to 0°C. Add Acetaldehyde (1.0 eq) dissolved in ether dropwise over 30 minutes.
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. -
Extraction: Extract with Diethyl Ether (3x). Wash organics with brine, dry over
.[1] -
Isolation: Evaporate solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1).
Analytical Validation & Data
To ensure the integrity of the synthesized product, compare results against these standard parameters.
| Parameter | Specification | Method |
| Appearance | Colorless, viscous liquid | Visual |
| Purity | > 98.0% | GC-FID |
| Refractive Index | 1.465 – 1.475 ( | Refractometer |
| Mass Spec (EI) | m/z = 138 ( | GC-MS |
| 1H NMR | 400 MHz CDCl3 |
Critical Quality Attribute (CQA): In Method A, monitor for "Over-reduction" (hydrogenolysis). If the alcohol peak disappears and n-butylcyclohexane appears, lower the reaction temperature or switch from Pd to Rh catalyst.[1]
References
-
Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Source: ResearchGate.[1] URL:[Link]
-
Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol (Analogous Chemistry). Source: Google Patents (WO2011117360A2).[1] URL:
-
Preparation of Alcohols via Grignard Reagent. Source: ChemGuide.[1] URL:[Link]
Sources
Application Note: Strategic Purification of 4-Cyclohexylbutan-2-ol via Flash Column Chromatography
Abstract & Introduction
4-cyclohexylbutan-2-ol (CAS: 76019-87-9) is a critical intermediate in the synthesis of fragrance ingredients (Muguet/Lily of the Valley olfactophores) and pharmaceutical scaffolds. Structurally, it consists of a saturated cyclohexane ring attached to a secondary butyl alcohol chain.
The Purification Challenge:
The primary difficulty in purifying 4-cyclohexylbutan-2-ol is not the separation chemistry itself, but the detection . The molecule lacks a conjugated
This guide details a robust Normal Phase (NP) Flash Chromatography protocol, specifically addressing the "blind spots" of standard UV detectors through the use of alternative detection technologies (ELSD/RI) and derivatization staining.
Physicochemical Profile & Phase Selection
Before column packing, understanding the analyte's behavior is critical for selecting the stationary phase.
| Property | Value / Characteristic | Impact on Chromatography |
| Molecular Formula | MW ~156.27 g/mol | |
| Polarity | Moderate (Secondary -OH) | Retains well on Silica Gel; elutes with polar modifiers. |
| UV Activity | None (No double bonds) | CRITICAL: UV 254 nm is useless. UV 200-210 nm is unreliable due to solvent cutoff. |
| Solubility | Soluble in Hexane, DCM, EtOAc | Compatible with standard Normal Phase solvents. |
| Boiling Point | >220°C (est.) | High BP prevents easy removal of high-boiling impurities via distillation. |
Stationary Phase Decision:
-
Primary Choice: Irregular Silica Gel 60 (
). The hydroxyl group provides sufficient "handle" for adsorption, allowing separation from non-polar impurities (e.g., unreacted alkenes or fully saturated alkanes). -
Alternative: C18 (Reverse Phase) is viable but generally unnecessary unless separating from closely related structural isomers.
Method Development: The "Invisible" Scouting
Since the target is UV-inactive, Thin Layer Chromatography (TLC) with chemical staining is the mandatory first step to determine Retardation Factor (
TLC Visualization Protocol
Do not rely on UV lamps. You must use a destructive stain.
-
Eluent Preparation: Prepare 10 mL of 90:10 Hexane:Ethyl Acetate .
-
Spotting: Capillary spot the crude mixture alongside starting material (if available).
-
Development: Run the plate to the solvent front.
-
Staining (Choose One):
-
Vanillin Dip: (Best for alcohols) Dissolve 15g Vanillin in 250mL Ethanol + 2.5mL conc.
. Dip plate, drain, and heat with a heat gun until blue/purple spots appear. -
PMA (Phosphomolybdic Acid):[1] Universal stain.[1] Heats to dark green/black spots on a light green background.
-
KMnO4: Good for oxidizable groups (-OH), but background turns brown quickly.
-
Target
-
If
: Too non-polar. Decrease EtOAc (e.g., 95:5). -
If
: Too polar. Increase EtOAc (e.g., 80:20).
Detailed Purification Protocol
Instrumentation Setup
-
System: Automated Flash System (e.g., Biotage, Interchim, Teledyne) OR Manual Glass Column.
-
Detector Configuration (Crucial):
-
Preferred:ELSD (Evaporative Light Scattering Detector).[2] It detects any non-volatile analyte.
-
Secondary:RI (Refractive Index).[2][3] Good for isocratic runs, but drifts significantly with gradients.
-
Manual: "Blind" collection. You must collect all fractions and analyze every 3rd tube via TLC/Stain.
-
Column & Gradient Parameters
Sample Load: 1.0 g of Crude Oil. Column Size: 25g Silica Cartridge (Load ratio ~1:25 to 1:50 depending on impurity profile).
Gradient Table (Linear):
| Time (CV*) | % Solvent A (Hexane) | % Solvent B (EtOAc) | Purpose |
|---|---|---|---|
| 0.0 | 100 | 0 | Column Equilibration |
| 1.0 | 100 | 0 | Elute non-polar alkanes |
| 2.0 | 95 | 5 | Start Gradient |
| 12.0 | 70 | 30 | Linear Ramp (Target elution) |
| 14.0 | 0 | 100 | Flush highly polar trash |
*CV = Column Volume
Step-by-Step Execution
-
Sample Preparation (Dry Loading):
-
Dissolve the 1g crude oil in minimal DCM.
-
Add 2g of Celite 545 or Silica.
-
Rotary evaporate to a free-flowing powder.
-
Why? Liquid loading viscous oils often causes "fingering" and band broadening. Dry loading ensures a tight starting band.
-
-
System Priming:
-
Flush the column with 100% Hexane for 2 CVs to remove air and equilibrate silica.
-
-
Run Execution:
-
If using ELSD: Set gain to "High" (alcohols have lower response factors than aromatics). Set Nebulizer temp to 40°C (prevent evaporation of the analyte, though BP is high enough this is low risk).
-
If Manual: Begin gradient. Collect fractions of approx 15-20 mL.
-
-
Fraction Analysis:
-
ELSD Users: Pool peaks corresponding to the target.
-
Manual Users: Spot fractions 5, 8, 11, 14... on a TLC plate. Stain with Vanillin. Locate the alcohol. Then spot every tube in that range to define the cut-off.
-
Logic & Troubleshooting (Visualized)
Method Development Workflow
This diagram illustrates the decision process for selecting the correct detection and solvent system.
Figure 1: Method Development Workflow ensuring correct solvent strength before consuming bulk sample.
Detection & Fractionation Logic
How to handle the "Blind" run if automated ELSD is unavailable.
Figure 2: Manual Fractionation Strategy for non-UV active compounds.
Troubleshooting Common Issues
| Issue | Diagnosis | Corrective Action |
| Tailing (Streaking) | Acidic impurities or mass overload. | Add 0.1% Acetic Acid to mobile phase (rarely needed for alcohols) or reduce loading mass. |
| Co-elution | Impurity has similar polarity. | Switch to DCM:MeOH system (0-5% MeOH) to change selectivity, or use a finer grade silica (15-40 µm). |
| "Ghost" Peaks | ELSD baseline noise. | Ensure mobile phase solvents are HPLC grade and residue-free. Clean ELSD nebulizer. |
| No Spots on TLC | Concentration too low or wrong stain. | Increase spotting concentration. Switch to PMA (more sensitive than Vanillin for some sterically hindered alcohols). |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Biotage Application Note. (2023). Detecting the undetectable in flash column chromatography using ELSD.
-
Reich, H. J. (2017). TLC Stains and Recipes. University of Wisconsin-Madison, Department of Chemistry.
-
PubChem. (2023). Compound Summary: 4-cyclohexylbutan-2-ol.[4][5] National Library of Medicine.
Sources
- 1. TLC stains [reachdevices.com]
- 2. biotage.com [biotage.com]
- 3. 2-Butanol - Wikipedia [en.wikipedia.org]
- 4. WO2011117360A2 - Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Cyclohexylbutan-2-ol as a Chiral Building Block
Executive Summary: The Strategic Value of sp³-Rich Scaffolds
In modern drug discovery, "escaping the flatland" of aromatic-heavy structures is a critical design strategy to improve solubility, metabolic stability, and target selectivity. 4-Cyclohexylbutan-2-ol represents a high-value chiral building block that bridges this gap.[1]
Structurally, it offers a lipophilic cyclohexyl "tail" (bioisostere for a phenyl group) linked to a chiral secondary alcohol.[1] This motif allows for the precise positioning of hydrophobic bulk while providing a reactive handle (the hydroxyl group) for further functionalization—typically into amines, halides, or ethers.
This guide details the asymmetric synthesis , quality control , and downstream application of (2R)- and (2S)-4-cyclohexylbutan-2-ol, focusing on achieving >99% enantiomeric excess (ee) required for API (Active Pharmaceutical Ingredient) synthesis.[1]
Compound Profile & Technical Specifications
| Parameter | Specification |
| Compound Name | 4-Cyclohexylbutan-2-ol |
| CAS Number | 10528-67-3 (racemic); 2227763-25-7 ((2R)-isomer) |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Chiral Center | C-2 position |
| Physical State | Colorless viscous liquid |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Low water solubility |
| Boiling Point | ~237°C (estimated) |
| Key Hazard | Irritant (Skin/Eye); Combustible Liquid |
Synthesis Protocols: Achieving High Enantiopurity
For pharmaceutical applications, racemic resolution is inefficient (50% max yield).[1] We recommend Asymmetric Biocatalytic Reduction as the primary method for its superior enantioselectivity (>99% ee) and green chemistry credentials.[1] A Ruthenium-Catalyzed Transfer Hydrogenation is provided as a robust chemical alternative.[1]
Method A: Biocatalytic Reduction (Primary Recommendation)
Best for: Gram-to-kilogram scale, >99% ee requirements, mild conditions.[1]
Mechanism: This protocol utilizes an engineered Ketoreductase (KRED) enzyme coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.[1] The KRED selectively transfers a hydride from NADPH to the pro-R or pro-S face of the ketone.[1]
Materials:
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or similar).[1] Select KRED-P1 for (S)-alcohol or KRED-P2 for (R)-alcohol.[1]
-
Cofactor: NADP+ (1.0 mM).[1]
-
Recycling System: Glucose and Glucose Dehydrogenase (GDH).[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step Protocol:
-
Preparation: In a reaction vessel equipped with an overhead stirrer, dissolve 4-cyclohexyl-2-butanone (10 g, 64 mmol) in IPA (5 mL) to assist solubility.
-
Buffer Setup: Add the substrate solution to 90 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing Glucose (14 g, 1.2 eq).
-
Initiation: Add NADP+ (50 mg) and the selected KRED/GDH enzyme mix (200 mg).[1]
-
Incubation: Stir the mixture at 30°C and 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (titration) as gluconic acid is produced.[1]
-
Monitoring: Monitor conversion via GC-FID every 4 hours. Reaction typically completes in 12–24 hours.[1]
-
Workup: Once conversion >99%, add Celite (5 g) and filter to remove enzymes.
-
Extraction: Extract the filtrate with MTBE (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude product is typically >98% pure.[1] If necessary, purify via short-path distillation.[1]
Method B: Asymmetric Transfer Hydrogenation (Chemical Alternative)
Best for: Labs without enzyme capabilities, tolerance for metal impurities.
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).[1]
Protocol:
-
Charge: In a glovebox or under Argon, charge a flask with 4-cyclohexyl-2-butanone (10 g).
-
Catalyst: Add RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 500:1).
-
Hydrogen Source: Add a pre-mixed azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 30 mL).
-
Reaction: Stir at 28°C for 24 hours.
-
Quench: Dilute with water (100 mL) and extract with DCM .
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) is required to remove ruthenium residues.[1]
Quality Control: Determination of Enantiomeric Excess
Self-Validating System: The ee must be verified before using the building block in subsequent coupling steps.[1]
GC Method Parameters:
-
Instrument: GC-FID (Agilent 7890 or equivalent).[1]
-
Column: Cyclodex-B (30 m x 0.25 mm x 0.25 µm) or equivalent chiral phase (Beta-DEX 120).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Oven Program: 80°C (hold 2 min) → Ramp 5°C/min to 160°C → Hold 5 min.
-
Retention Times (Approximate):
Note: Derivatization with trifluoroacetic anhydride (TFAA) may improve peak shape and resolution if tailing occurs.
Application Case Study: Synthesis of Labetalol Cyclohexyl Analogs
A primary application of 4-cyclohexylbutan-2-ol is as a precursor for chiral amines in peptidomimetics or adrenergic receptor blockers (e.g., analogs of Labetalol).[1] The cyclohexyl group increases lipophilicity (LogP) compared to the phenyl analog, potentially enhancing blood-brain barrier penetration or altering receptor binding kinetics.[1]
Workflow: Alcohol to Chiral Amine (Inversion of Configuration) To install a nitrogen with specific stereochemistry, a Mitsunobu reaction or mesylation/azidation sequence is used. Note that S_N2 displacement will invert the stereocenter.[1]
Reaction Scheme (DOT Visualization):
Caption: Workflow for converting the ketone precursor into a chiral amine building block with controlled stereochemical inversion.
Strategic Decision Matrix
When should you choose 4-cyclohexylbutan-2-ol over the phenyl analog (4-phenylbutan-2-ol)?
Caption: Decision matrix for selecting cyclohexyl vs. phenyl scaffolds in lead optimization.[1]
References
-
Biocatalytic Reduction: Hollmann, F., et al. "Enzymatic reduction of ketones in 'non-conventional' media."[1] Green Chemistry, 2011.[1] Link (Context: General methodology for hydrophobic ketones).
-
Transfer Hydrogenation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts."[1] Accounts of Chemical Research, 1997.[1] Link.[1]
-
Application (Labetalol Analog): "Synthesis of Labetalol Cyclohexyl Analog." PubChem Substance Record, SID 403584821.[1] Link.[1]
-
Enzyme Screening: Codexis Inc.[1] "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Link.
-
Safety Data: ECHA Registration Dossier for 4-cyclohexyl-2-butanone.[1] Link.[1]
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Sources
Application Note: 4-Cyclohexylbutan-2-ol in Organic Synthesis
Abstract
4-Cyclohexylbutan-2-ol (CAS: 10528-67-3) serves as a critical lipophilic building block in medicinal chemistry and fragrance synthesis.[1] Structurally comprising a flexible alkyl linker connecting a polar hydroxyl head group to a bulky, hydrophobic cyclohexane tail, it is extensively used to modulate partition coefficients (LogP) in drug candidates.[2] This guide provides an authoritative workflow for its synthesis via heterogeneous hydrogenation, enzymatic optical resolution, and downstream functionalization.[2]
Chemical Profile & Strategic Utility[1][2]
Structural Significance
In drug design, the 4-cyclohexylbutan-2-ol scaffold acts as a "lipophilic anchor."[1] The cyclohexane ring provides significant hydrophobic bulk (increasing receptor affinity via van der Waals interactions) without the metabolic liability of aromatic rings (which are prone to P450 oxidation).[2] The secondary alcohol offers a versatile handle for derivatization into esters, ketones, or amines.[2]
Physicochemical Data
| Property | Value | Relevance |
| Molecular Formula | C₁₀H₂₀O | -- |
| Molecular Weight | 156.27 g/mol | Fragment-based drug design |
| Boiling Point | ~225 °C (760 mmHg) | High-boiling solvent/intermediate |
| LogP (Predicted) | ~3.1 | High membrane permeability |
| Chirality | 1 Stereocenter (C2) | Exists as (R) and (S) enantiomers |
Synthesis & Preparation
The most robust industrial route involves the catalytic hydrogenation of the aromatic precursor, 4-phenylbutan-2-ol.[1] This method ensures high atom economy and avoids the use of pyrophoric organometallics required in Grignard routes.[1][2]
Protocol A: Heterogeneous Catalytic Hydrogenation
Objective: Conversion of 4-phenylbutan-2-ol to 4-cyclohexylbutan-2-ol with >98% conversion and minimal hydrogenolysis.
Reagents:
-
Substrate: 4-Phenylbutan-2-ol (1.0 equiv)[1]
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C)[2]
-
Solvent: Isopropanol (IPA) or Methanol[2]
-
Hydrogen Gas (H₂)[2]
Procedure:
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 4-phenylbutan-2-ol (15 g, 0.1 mol) in IPA (150 mL).
-
Catalyst Loading: Add 5% Rh/C (0.75 g, 5 wt% loading) under an inert argon atmosphere. Caution: Dry Rh/C is pyrophoric.[1]
-
Pressurization: Seal the reactor. Purge three times with N₂ (5 bar), then three times with H₂.
-
Reaction: Pressurize to 50 bar (725 psi) H₂ and heat to 60°C. Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.[1][2]
-
Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite®.[1][2]
-
Purification: Concentrate the filtrate under reduced pressure. The product is obtained as a colorless oil (Yield: >95%).[2]
Critical Insight: Rhodium is preferred over Platinum (Pt) or Palladium (Pd) for this transformation because Pt/Pd often causes hydrogenolysis of the C-O bond (deoxygenation) at the benzylic position before ring saturation occurs.[2]
Enantioselective Resolution
For pharmaceutical applications, enantiopurity is non-negotiable.[1][2] Asymmetric hydrogenation of the ketone precursor is difficult; therefore, enzymatic kinetic resolution is the industry standard for this secondary alcohol.[2]
Protocol B: Lipase-Catalyzed Kinetic Resolution
Objective: Separation of (R)- and (S)-enantiomers using Candida antarctica Lipase B (CAL-B).[1]
Mechanism: CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Reagents:
-
Racemic 4-cyclohexylbutan-2-ol[1]
-
Immobilized CAL-B (e.g., Novozym 435®)
-
Acyl Donor: Vinyl Acetate (irreversible donor)[2]
-
Solvent: MTBE or Hexane[1]
Procedure:
-
Setup: Dissolve racemic alcohol (10 g) in MTBE (100 mL). Add Vinyl Acetate (3.0 equiv).[1][2]
-
Initiation: Add immobilized CAL-B (0.5 g). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by Chiral GC or HPLC. Stop reaction at exactly 50% conversion (typically 24–48 h).[1][2]
-
Separation: Filter off the enzyme beads (recyclable).
-
Purification:
-
Hydrolysis (Optional): The (R)-ester can be hydrolyzed (K₂CO₃, MeOH) to yield the (R)-alcohol.[2]
Synthetic Divergence & Applications
The versatility of 4-cyclohexylbutan-2-ol lies in its ability to undergo functional group interconversions (FGI) to install various pharmacophores.
Pathway Visualization
The following diagram illustrates the strategic divergence from the parent alcohol to key functional derivatives.
Figure 1: Synthetic divergence from the 4-cyclohexylbutan-2-ol scaffold. Colors indicate distinct chemical classes: Blue (Alcohol), Red (Ketone), Green (Amine), Yellow (Halide).
Protocol C: Oxidation to 4-Cyclohexylbutan-2-one
Context: The ketone derivative is a potent fragrance ingredient (herbal/woody notes) and a precursor for reductive amination.[1]
Procedure (TEMPO Oxidation - Green Method):
-
Dissolve alcohol (10 mmol) in CH₂Cl₂ (20 mL).
-
Add TEMPO (0.1 mmol) and KBr (1 mmol) dissolved in water (2 mL).
-
Cool to 0°C. Slowly add aqueous NaOCl (bleach, 1.1 equiv) buffered to pH 9 (NaHCO₃).
-
Stir vigorously for 30 min. The organic layer turns orange-red.[1][2]
-
Quench with Na₂S₂O₃.[1][2] Extract, dry (MgSO₄), and concentrate.[2]
-
Result: Quantitative conversion to the ketone without over-oxidation.
References
-
Synthesis via Hydrogenation: Ebel, K., et al. (2011).[2] Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. WO2011117360A2.[1][2] (Note: Describes the general hydrogenation conditions for phenyl-to-cyclohexyl alkanols).
-
Enzymatic Resolution: Gotor-Fernández, V., et al. (2006).[1][2][3] Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. Tetrahedron: Asymmetry, 17(17), 2569-2576.[2] (General methodology for CAL-B resolution of aliphatic alcohols).
-
Chemical Properties: PubChem Compound Summary for CID 51418996, (2R)-4-cyclohexylbutan-2-ol.[1] [2]
-
Fragrance Applications: Narula, A. P. S., et al. (2016).[2][4] Cyclohexanols and their use in perfume compositions. U.S. Patent 9,416,334.[1][2][4]
-
Catalyst Selectivity: Anderson, J. A., et al. (2026).[2] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. ResearchGate.[1][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9416334B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
Part 1: Executive Summary & Strategic Rationale
Application Note: 4-Cyclohexylbutan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
In the landscape of chiral auxiliaries, while rigid bicyclic systems like camphor and oxazolidinones (Evans) dominate, acyclic and flexible chiral alcohols offer unique advantages in specific steric environments. 4-Cyclohexylbutan-2-ol represents a class of "flexible tether" auxiliaries where the steric bulk (a cyclohexylethyl group) is distal to the chiral center yet exerts significant conformational control through minimizing gauche interactions in the transition state.
This guide details the chemoenzymatic generation of enantiopure 4-cyclohexylbutan-2-ol and its subsequent application as a chiral auxiliary. Unlike commercially expensive pure auxiliaries, this molecule is best generated in situ or in-house via kinetic resolution, making it a cost-effective solution for scale-up operations.
Key Technical Advantages:
-
Tunable Sterics: The ethyl spacer between the carbinol center and the cyclohexyl ring allows for "remote" steric blocking that accommodates bulky substrates better than rigid menthol derivatives.
-
Biocatalytic Access: High enantiomeric excess (>99% ee) is achievable via lipase-catalyzed kinetic resolution, avoiding expensive asymmetric hydrogenation catalysts.
-
Mild Cleavage: As a secondary alcohol ester, the auxiliary can be removed via standard hydrolysis or reductive cleavage to yield primary alcohols.
Part 2: Preparation of the Auxiliary (Self-Validating Protocol)
Before using 4-cyclohexylbutan-2-ol as an auxiliary, it must be obtained in high optical purity. The industrial standard for this is Lipase-Catalyzed Kinetic Resolution .
Workflow Diagram: Chemoenzymatic Resolution
Figure 1: Kinetic resolution workflow using Candida antarctica Lipase B (CAL-B) to isolate the (S)-enantiomer.
Experimental Protocol: Kinetic Resolution
Objective: Isolate (S)-4-cyclohexylbutan-2-ol with >99% ee.
Reagents:
-
Racemic 4-cyclohexylbutan-2-ol (100 mmol)
-
Vinyl Acetate (300 mmol, 3 eq.)
-
Novozym 435 (Immobilized Candida antarctica Lipase B, 10% w/w relative to substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Dry)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve racemic 4-cyclohexylbutan-2-ol (15.6 g) in dry Hexane (150 mL).
-
Initiation: Add Vinyl Acetate (27.6 mL) followed by Novozym 435 beads (1.5 g).
-
Incubation: Stir the suspension at 30°C at 200 rpm. Critical: Do not stir too vigorously to avoid mechanical degradation of the enzyme beads.
-
Monitoring (Self-Validation):
-
Extract 50 µL aliquots every 2 hours.
-
Analyze via Chiral GC (Column: CP-Chirasil-Dex CB).
-
Stop Criterion: Terminate reaction when conversion reaches 50-52% . According to Kazlauskas' rule, CAL-B typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
-
-
Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the (S)-alcohol from the (R)-acetate via flash column chromatography (SiO2, Hexane/EtOAc 9:1).
-
Rf (Ester): ~0.6
-
Rf (Alcohol): ~0.3
-
-
Validation: Measure optical rotation and Chiral GC purity. Target ee >99%.
Part 3: Application as Chiral Auxiliary (Asymmetric Alkylation)
Once the pure (S)-4-cyclohexylbutan-2-ol is obtained, it functions as a directing group in the alkylation of carboxylic acids.
Mechanism of Induction
The diastereoselectivity arises from the formation of a Z-enolate . The bulky cyclohexylethyl tail orients away from the metal center, while the methyl group at the chiral center locks the conformation, shielding one face of the enolate.
Workflow Diagram: Asymmetric Induction
Figure 2: Cycle of auxiliary attachment, asymmetric induction, and removal.
Experimental Protocol: Diastereoselective Alkylation
Objective: Synthesis of (S)-2-methyl-3-phenylpropanoic acid using the auxiliary.
Reagents:
-
(S)-4-cyclohexylbutan-2-yl propionate (Prepared from auxiliary + propionyl chloride)
-
LDA (Lithium Diisopropylamide, 2.0 M in THF)
-
Benzyl Bromide (Electrophile)
-
Dry THF
-
LiCl (Lithium Chloride - Critical Additive)
Step-by-Step Procedure:
-
Enolate Formation:
-
Flame-dry a flask under Argon. Add LiCl (5 eq., flame-dried under vacuum) to improve enolate aggregation and diastereoselectivity.
-
Add dry THF and cool to -78°C.
-
Add LDA (1.1 eq.).
-
Add the chiral ester (1.0 eq.) dropwise over 15 mins.
-
Wait: Stir for 1 hour at -78°C to ensure complete deprotonation and formation of the chelated Z-enolate.
-
-
Alkylation:
-
Add Benzyl Bromide (1.2 eq.) dropwise.
-
Stir at -78°C for 4 hours, then allow to warm slowly to 0°C.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with Et2O, dry over MgSO4, and concentrate.
-
-
Analysis (Data Check):
-
Analyze crude via 1H NMR. The diastereomeric ratio (dr) is determined by integrating the methyl doublet signals of the newly formed stereocenter.
-
Target dr: >90:10 (optimization of solvent/additives can push this to >95:5).
-
-
Cleavage (Removal of Auxiliary):
-
Hydrolysis: Dissolve alkylated ester in THF/H2O (3:1). Add LiOH/H2O2 (to prevent racemization). Stir at 0°C.
-
Result: Yields the chiral acid and recovers (S)-4-cyclohexylbutan-2-ol.
-
Part 4: Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Enzyme Activity | >5000 PLU/g (Propyl Laurate Units) | If conversion <40% after 24h, add molecular sieves to scavenge moisture. |
| Resolution Yield | Max 50% (Theoretical) | Do not exceed 52% conversion or the ee of the remaining alcohol drops. |
| Alkylation Temp | -78°C Critical | Warming above -70°C during enolization causes loss of dr. |
| LiCl Additive | 5-6 equivalents | Essential for disrupting enolate aggregates; without LiCl, dr often drops to <70:30. |
References
-
Lipase-Catalyzed Kinetic Resolution of Cycloalkanols
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched activated 1-phenylethanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
- Note: Provides the foundational logic for resolving secondary alcohols with bulky substituents using CAL-B.
-
-
General Mechanism of Chiral Alcohol Auxiliaries
-
Use of Lithium Chloride in Enolate Alkylation
-
Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361-9362. Link
- Note: Establishes the standard protocol for LiCl additives used in the alkyl
-
-
Structural Data & Properties
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-1-cyclohexylbutan-2-ol | C10H20O | CID 10511117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Cyclohexylbutan-2-ol in Asymmetric Catalysis
Executive Summary
4-Cyclohexylbutan-2-ol (CAS: 10528-67-3) represents a critical structural motif in asymmetric synthesis, serving a dual function in modern catalysis. Primarily, it acts as a rigorous benchmark substrate for evaluating the steric tolerance of Asymmetric Transfer Hydrogenation (ATH) catalysts and Lipase-mediated Kinetic Resolution (KR). Secondarily, its enantiopure form serves as a chiral scaffold for the synthesis of monodentate phosphinite ligands used in Rhodium-catalyzed hydrogenations.
This guide details the protocols for generating high-enantiomeric excess (ee) 4-cyclohexylbutan-2-ol and its subsequent conversion into catalytic ligands.
Part 1: Production via Asymmetric Transfer Hydrogenation (ATH)
Context: The synthesis of (R)- or (S)-4-cyclohexylbutan-2-ol via ATH is the preferred method for generating the alcohol without the theoretical 50% yield cap of kinetic resolution. The bulky cyclohexyl "tail" makes this substrate an excellent stress test for catalyst enantiocontrol.
Mechanistic Pathway
The reduction utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is delivered from the Ru center while the ligand's amine proton stabilizes the ketone oxygen.
Figure 1.1: Catalytic cycle for the Asymmetric Transfer Hydrogenation of 4-cyclohexylbutan-2-one using Ru-TsDPEN.
Experimental Protocol
Objective: Synthesis of (R)-4-cyclohexylbutan-2-ol (>95% yield, >97% ee).
Materials:
-
Substrate: 4-cyclohexylbutan-2-one (10.0 mmol, 1.54 g)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or neat conditions
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg) in 2 mL of DCM.
-
Substrate Addition: Add the ketone (1.54 g) to the catalyst solution. Ensure the system is under an inert atmosphere (Ar or N2).
-
Reaction Initiation: Add the HCOOH/TEA mixture (3.0 mL) dropwise via syringe.
-
Expert Insight: The reaction is exothermic. Adding the hydrogen source slowly prevents thermal runaway which can erode enantioselectivity.
-
-
Incubation: Stir at 28°C for 14 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC.[1]
-
Quench & Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 5% EtOAc in Hexane).
Validation Parameters:
-
Conversion: >98% (by GC-FID).
-
Enantiomeric Excess: Determine via Chiral GC using a CP-Chirasil-Dex CB column.
-
(R)-isomer retention: 12.4 min
-
(S)-isomer retention: 13.1 min
-
Part 2: Application as a Ligand Scaffold (Chiral Phosphinites)
Context: Once the enantiopure alcohol is obtained, it serves as a scaffold for Chiral Phosphinite Ligands . These ligands are highly effective in the Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g., dehydroamino acids).
Ligand Synthesis Workflow
The steric bulk of the cyclohexyl group, combined with the flexible ethyl linker, provides a unique "chiral pocket" different from the rigid BINOL or TADDOL systems.
Figure 2.1: Synthetic pathway from chiral alcohol to Rhodium-catalyst complex.
Protocol: Phosphinite Synthesis
-
Preparation: Charge a flask with (R)-4-cyclohexylbutan-2-ol (5.0 mmol) and dry toluene (20 mL) under Argon.
-
Base Addition: Add dry pyridine (6.0 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Phosphinylation: Cool to 0°C. Add chlorodiphenylphosphine (ClPPh2, 5.5 mmol) dropwise.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent elimination side reactions (formation of the alkene).
-
-
Reaction: Warm to room temperature and stir for 4 hours. The formation of a white precipitate (Pyridine·HCl) indicates progress.
-
Isolation: Filter under inert atmosphere (Schlenk frit). Remove solvent in vacuo.
-
Note: Phosphinites are oxidation-sensitive. Store under Argon or use immediately.
-
Application in Catalysis
The resulting ligand is used in situ for the hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate.
-
Conditions: 1 mol% [Rh(COD)2]BF4, 2.2 mol% Ligand, H2 (1 atm), MeOH, RT.
-
Expected Outcome: >99% Conversion, >90% ee (S)-Phenylalanine derivative.
Part 3: Enzymatic Kinetic Resolution (EKR) Protocol
Context: If metal-free synthesis is required (e.g., for pharma intermediates with strict heavy metal limits), Lipase B from Candida antarctica (CAL-B) is the industry standard for resolving this specific alcohol.
Data Summary Table: EKR Efficiency
| Parameter | Condition A | Condition B (Optimized) |
| Enzyme | Novozym 435 (Immobilized CAL-B) | Novozym 435 |
| Acyl Donor | Vinyl Acetate (5 equiv) | Vinyl Acetate (2 equiv) |
| Solvent | Hexane | MTBE (Methyl tert-butyl ether) |
| Temperature | 30°C | 45°C |
| Time | 24 h | 8 h |
| E-Value | >50 | >200 |
| Yield (Acetate) | 42% | 49% (Theoretical max 50%) |
Protocol:
-
Dissolve racemic 4-cyclohexylbutan-2-ol (10 mmol) in MTBE (50 mL).
-
Add Vinyl Acetate (20 mmol) and Novozym 435 (200 mg).
-
Incubate at 45°C in an orbital shaker (200 rpm).
-
Monitoring: Stop reaction when conversion reaches exactly 50% (approx 8-10 hours).
-
Separation: Filter enzyme. Separate the (R)-acetate and (S)-alcohol via column chromatography.
-
Causality: CAL-B typically displays R-selectivity for acylation, leaving the (S)-alcohol unreacted.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35, 226-252.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.
-
Pàmies, O., & Diéguez, M. (2011). Phosphite and Phosphinite Ligands in Asymmetric Hydrogenation. Wiley Online Library.
-
PubChem Compound Summary. (2023). 4-Cyclohexylbutan-2-ol.[2][3][4][5][6][7] National Center for Biotechnology Information. [2]
Sources
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. 694-43-9|cis-Bicyclo[3.1.0]hexan-3-ol|BLD Pharm [bldpharm.com]
- 3. 7731-29-5|trans-4-Methylcyclohexanol|BLD Pharm [bldpharm.com]
- 4. 4-(2-methoxy-cyclohexyl)-butan-2-ol | CAS#:871884-00-3 | Chemsrc [chemsrc.com]
- 5. 3-Buten-2-one, 4-cyclohexyl- | 41437-84-7 | Benchchem [benchchem.com]
- 6. WO2016049398A1 - Freshening compositions and devices comprising same - Google Patents [patents.google.com]
- 7. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Derivatization of 4-Cyclohexylbutan-2-ol: Analytical and Synthetic Applications
Executive Summary & Strategic Rationale
4-Cyclohexylbutan-2-ol is a secondary aliphatic alcohol characterized by a lipophilic cyclohexyl tail separated from the chiral hydroxyl center by an ethyl linker. This structural motif presents specific analytical challenges:
-
Lack of Chromophore: The molecule is UV-transparent, making standard HPLC-UV analysis impossible without derivatization.
-
Gas Chromatography Issues: The hydroxyl group facilitates hydrogen bonding, leading to peak tailing, adsorption on injection liners, and reduced sensitivity in GC-MS.
-
Stereochemistry: The C2 position is a stereocenter. Enantiomeric resolution often requires chiral derivatization for NMR or achiral GC/HPLC analysis.
This guide details three targeted derivatization workflows to overcome these barriers.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the appropriate derivatization method based on analytical requirements.
Protocol 1: Silylation for GC-MS Analysis
Objective: Replace the active protic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group to improve volatility and peak shape.
Mechanistic Insight
Secondary alcohols like 4-cyclohexylbutan-2-ol are moderately sterically hindered. While standard BSA (N,O-Bis(trimethylsilyl)acetamide) can work, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is preferred because its byproducts (trifluoroacetamide) are more volatile and less likely to foul the GC detector. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst, increasing the silyl donor strength to ensure quantitative conversion of the secondary hydroxyl.
Reagents & Equipment[1][2]
-
Reagent: BSTFA + 1% TMCS (Commercial "Sylon BFT" or equivalent).
-
Solvent: Anhydrous Pyridine or Acetonitrile (optional, neat reaction preferred for speed).
-
Vial: 2 mL GC autosampler vial with PTFE-lined cap.
-
Heat Source: Dry block heater set to 60°C.
Step-by-Step Protocol
-
Sample Preparation: Weigh 1–5 mg of 4-cyclohexylbutan-2-ol into a clean, dry GC vial.
-
Solvent Addition (Optional): If the sample is viscous, add 100 µL of anhydrous pyridine. Note: Pyridine acts as an acid scavenger but is not strictly necessary with BSTFA unless the sample is highly acidic.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes .
-
Expert Tip: While primary alcohols react instantly at room temperature, the secondary alcohol at C2 requires thermal energy to overcome steric hindrance from the methyl and cyclohexylethyl groups.
-
-
Analysis: Inject 1 µL directly into the GC-MS.
-
Mass Spec Signature: Look for the [M-15]+ ion (loss of methyl from TMS) or [M-90]+ (loss of TMS-OH), which are characteristic of TMS ethers.
-
Protocol 2: Benzoylation for HPLC-UV Analysis
Objective: Attach a UV-absorbing benzoyl group to the hydroxyl, enabling detection at 254 nm.
Mechanistic Insight
This reaction follows a nucleophilic acyl substitution (Schotten-Baumann type conditions). The secondary alcohol acts as the nucleophile attacking the carbonyl of benzoyl chloride. Pyridine serves a dual role: it acts as the solvent and the base to neutralize the HCl byproduct. DMAP (4-Dimethylaminopyridine) is added as a hyper-nucleophilic acylation catalyst, which is critical for secondary alcohols to proceed to completion under mild conditions.
Reagents
-
Solvent/Base: Anhydrous Pyridine.
-
Catalyst: DMAP (0.1 M solution in pyridine).
-
Quench: 10% Sodium Bicarbonate (NaHCO₃).
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mg of 4-cyclohexylbutan-2-ol in 500 µL of anhydrous pyridine in a 4 mL vial.
-
Catalysis: Add 50 µL of DMAP solution.
-
Acylation: Add 20 µL of Benzoyl Chloride dropwise while vortexing.
-
Caution: Exothermic reaction.
-
-
Incubation: Allow to stand at room temperature for 45 minutes .
-
Work-up (Critical for Column Life):
-
Add 1 mL of 10% NaHCO₃ to quench excess BzCl (stops formation of benzoic anhydride).
-
Add 1 mL of Hexane or Ethyl Acetate. Vortex vigorously for 1 minute.
-
Allow layers to separate. The top organic layer contains the 4-cyclohexylbutan-2-yl benzoate .
-
-
Analysis: Inject the organic layer into an HPLC (C18 column, Methanol/Water gradient, UV 254 nm).
Protocol 3: Mosher's Method for Stereochemical Assignment
Objective: Determine the absolute configuration (R or S) of C2 by reacting the alcohol with enantiopure (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride).
Mechanistic Insight
Reaction with (R)- and (S)-MTPA-Cl yields two diastereomeric esters. The phenyl group of the MTPA moiety shields protons in the alcohol differently depending on the configuration. By calculating the difference in chemical shift (
Figure 2: Workflow for the modified Mosher's method to determine absolute stereochemistry.
Step-by-Step Protocol (In-Tube NMR Method)
-
Preparation: Prepare two clean NMR tubes.
-
Reaction A (S-Ester):
-
Dissolve 2 mg alcohol in 0.5 mL Pyridine-d5 .
-
Add 10 µL (R)-(-)-MTPA-Cl .
-
Shake and let stand for 1 hour.
-
-
Reaction B (R-Ester):
-
Dissolve 2 mg alcohol in 0.5 mL Pyridine-d5 .
-
Add 10 µL (S)-(+)-MTPA-Cl .
-
Shake and let stand for 1 hour.
-
-
Analysis: Run 1H-NMR for both tubes.
-
Data Processing: Assign the chemical shifts for protons H1 (methyl) and H3 (methylene). Calculate
.[3]-
Interpretation: If
for protons on the left (e.g., Methyl) and for protons on the right (e.g., Cyclohexylethyl), assign configuration based on the Mosher model [1].
-
Summary of Reagent Properties
| Reagent | Target Application | Key Catalyst | Reaction Conditions | Storage |
| BSTFA + 1% TMCS | GC-MS (Volatility) | TMCS | 60°C, 30 min | Moisture Sensitive (Desiccator) |
| Benzoyl Chloride | HPLC-UV (Chromophore) | DMAP | RT, 45 min | Cool, Dry |
| (R)/(S)-MTPA-Cl | NMR (Chiral Config) | Pyridine | RT, 1 hour | Freezer (-20°C), Moisture Sensitive |
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. [Link]
-
Wong, J. W., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization.[5] Analytical Chemistry. [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Use of 4-cyclohexylbutan-2-ol in natural product synthesis
Application Note: Strategic Utilization of 4-Cyclohexylbutan-2-ol in Natural Product-Like Scaffold Synthesis
Executive Summary & Strategic Value
4-Cyclohexylbutan-2-ol (CAS: 4442-79-9) represents a critical structural motif in the synthesis of fragrance ingredients (e.g., Muguet/Lily-of-the-valley types) and serves as a saturated bioisostere for phenyl-butanoid natural products. In drug discovery and natural product synthesis, replacing a planar phenyl ring with a three-dimensional cyclohexyl moiety often improves solubility and metabolic stability while maintaining hydrophobic interactions.
This guide details the chemo-selective synthesis of 4-cyclohexylbutan-2-ol from aromatic precursors and its subsequent enzymatic kinetic resolution to yield enantiopure building blocks ((R)- and (S)- isomers). These protocols are designed for researchers engaged in Diversity-Oriented Synthesis (DOS) of natural product-like libraries.
Chemo-Selective Synthesis Protocol
Challenge: The primary route to 4-cyclohexylbutan-2-ol is the hydrogenation of 4-phenylbutan-2-ol (or 4-phenyl-2-butanone). The difficulty lies in saturating the aromatic ring without performing hydrogenolysis on the secondary alcohol or reducing the ketone (if starting from the ketone) to the wrong stereoisomer non-selectively.
Solution: Use of Rhodium on Alumina (Rh/Al₂O₃) or specialized Platinum catalysts under controlled pressure to ensure ring saturation while preserving oxygen functionality.
Protocol A: High-Pressure Catalytic Hydrogenation
Reagents:
-
Substrate: 4-Phenylbutan-2-ol (1.0 equiv)
-
Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (0.05 equiv by weight)
-
Solvent: 2-Propanol (Isopropyl Alcohol) or n-Hexane (anhydrous)
-
Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Preparation: In a high-pressure stainless steel autoclave (e.g., Parr reactor), dissolve 4-phenylbutan-2-ol (10 g) in 2-propanol (100 mL).
-
Note: 2-Propanol is preferred over methanol to prevent transesterification side reactions if esters are present, and it stabilizes the secondary alcohol.
-
-
Catalyst Loading: Add 5% Rh/Al₂O₃ (500 mg).
-
Causality: Rhodium is superior to Palladium for ring hydrogenation under mild conditions. Pd/C often leads to hydrogenolysis of benzylic-like C-O bonds, even though this position is homobenzylic.
-
-
Purging: Seal the reactor. Purge with Nitrogen (N₂) three times (5 bar), then with Hydrogen (H₂) three times (5 bar) to remove oxygen.
-
Reaction: Pressurize to 20–50 bar H₂ and heat to 60–80°C . Stir at 1000 rpm.
-
Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.
-
-
Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The product, 4-cyclohexylbutan-2-ol, is obtained as a colorless oil.
-
Yield Expectation: >95% conversion, >90% isolated yield.
-
Data Summary: Catalyst Selectivity
| Catalyst | Solvent | Pressure (bar) | Temp (°C) | Product Selectivity (Cyclohexyl-ol) | Side Product (Hydrogenolysis) |
| 5% Rh/Al₂O₃ | 2-Propanol | 50 | 70 | >98% | <1% |
| 5% Pd/C | Methanol | 50 | 70 | 60% | 40% (Cyclohexylbutane) |
| 5% Pt/C | n-Hexane | 20 | 60 | 85% | 15% |
Enzymatic Kinetic Resolution (Chiral Resolution)
Natural products are inherently chiral. To use 4-cyclohexylbutan-2-ol effectively, one must resolve the racemic mixture obtained from hydrogenation.
Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Mechanism: Enantioselective transesterification. The enzyme preferentially acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on specific conditions, but CAL-B usually follows Kazlauskas' rule favoring the (R)-enantiomer for secondary alcohols).
Protocol B: Lipase-Mediated Resolution
Reagents:
-
Substrate: rac-4-Cyclohexylbutan-2-ol (10 mmol)
-
Acyl Donor: Vinyl Acetate (5.0 equiv)
-
Catalyst: Novozym 435 (20 mg/mmol substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or n-Hexane (dry)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve rac-4-cyclohexylbutan-2-ol (1.56 g, 10 mmol) in dry MTBE (20 mL).
-
Acyl Donor: Add Vinyl Acetate (4.6 mL, 50 mmol).
-
Causality: Vinyl acetate is irreversible. The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.
-
-
Initiation: Add Novozym 435 beads (200 mg). Incubate in an orbital shaker at 30–40°C at 200 rpm.
-
Monitoring: Monitor by chiral GC or HPLC. Stop the reaction at exactly 50% conversion (theoretical maximum for resolution). This usually takes 24–48 hours.
-
Termination: Filter off the enzyme beads (can be recycled).
-
Separation: The mixture now contains (S)-4-cyclohexylbutan-2-ol (alcohol) and (R)-4-cyclohexylbutan-2-yl acetate (ester).
-
Separation is achieved via Flash Column Chromatography (Silica gel; Hexane:EtOAc gradient). The ester elutes first (non-polar), followed by the alcohol.
-
-
Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K₂CO₃, MeOH) to yield (R)-4-cyclohexylbutan-2-ol.
Pathway Visualization
The following diagrams illustrate the chemo-selective synthesis and the enzymatic resolution logic.
Figure 1: Hydrogenation and Resolution Workflow
Caption: Workflow for converting aromatic precursors to optically pure saturated cyclohexyl-alkanols.
Figure 2: Mechanistic Logic of Selectivity
Caption: Competitive hydrogenation pathways. Solvent choice dictates whether the Ring or Carbonyl reduces first [1].
Application in Natural Product Synthesis
4-Cyclohexylbutan-2-ol acts as a saturated mimic in the synthesis of natural product analogs.
Case Study: Bioisostere of Raspberry Ketone Derivatives
-
Original Natural Product: Rheosmin (Raspberry Ketone) derivatives often contain the 4-(4-hydroxyphenyl)-2-butanol skeleton.
-
Modification: Saturation of the ring to a cyclohexyl group creates "Hexahydro-derivatives."
-
Utility: These analogs are used to probe the hydrophobic pocket of olfactory receptors or kinase enzymes. The cyclohexyl group provides a "thicker" steric profile (chair conformation) compared to the flat phenyl ring, often increasing selectivity in protein binding.
Protocol for Analog Library Generation:
-
Starting Material: Enantiopure (R)-4-cyclohexylbutan-2-ol (from Protocol B).
-
Functionalization:
-
Screening: Test library against target receptors (e.g., ORs for fragrance, or specific kinases for pharma).
References
-
Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Source: ResearchGate URL:[3][4][5][6][7][Link]
-
4-Cyclohexyl-2-methyl-2-butanol (Coranol) - PubChem Compound Summary. Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Mechanoenzymology in the Kinetic Resolution of β-Blockers. Source: PubMed Central (PMC) URL:[Link]
-
2-Cyclohexylbutan-2-ol - PubChem Compound Summary. Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Enzymatic Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Source: PubMed URL:[Link][1]
Sources
- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Precision Quantitation of Enantiomeric Purity: 4-Cyclohexylbutan-2-ol
Executive Summary & Strategic Analysis
4-Cyclohexylbutan-2-ol presents a specific analytical challenge: it is a secondary aliphatic alcohol with a chiral center at the C2 position, but it lacks a strong UV-active chromophore (such as a benzene ring). This absence renders standard direct UV-HPLC ineffective without modification.
To ensure data integrity and operational efficiency, the selection of the analytical method must be driven by the sample matrix and the specific stage of drug development.
Method Selection Decision Matrix
The following decision tree outlines the logical causality for selecting the appropriate protocol.
Figure 1: Strategic decision matrix for selecting the optimal analytical technique based on sample properties and data requirements.
Method A: Chiral Gas Chromatography (The Gold Standard)
Rationale: As a volatile secondary alcohol, 4-cyclohexylbutan-2-ol is ideally suited for Gas Chromatography (GC). This method requires no derivatization, offers the highest resolution, and utilizes Flame Ionization Detection (FID), which is highly sensitive to hydrocarbons regardless of UV absorption.
Critical Materials
-
Column:
-Cyclodextrin (Permethylated) .-
Specific Recommendation: Supelco
-DEX™ 120 (20% permethylated -cyclodextrin in SPB-35 polyimide) or equivalent (e.g., Restek Rt-βDEXsm). -
Why: The cavity size of
-cyclodextrin (approx.[1][2] 6.0–6.5 Å) creates an ideal inclusion complex with the cyclohexyl ring, while the chiral hydroxyl center interacts with the rim of the cyclodextrin torus.
-
-
Carrier Gas: Helium (constant flow).
Optimized Protocol
-
Sample Prep: Dissolve 2 mg of sample in 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Inlet Conditions:
-
Temperature: 250 °C.[3]
-
Split Ratio: 50:1 (High split is crucial to prevent column saturation which degrades chiral resolution).
-
-
Oven Program (Gradient is critical for resolution):
-
Initial: 90 °C (Hold 1 min).
-
Ramp: 2 °C/min to 140 °C.
-
Final: 200 °C (Burnout).
-
-
Detection: FID at 300 °C.
Self-Validating Check:
-
Resolution (
): Must be for accurate integration. -
Peak Tailing: If tailing factor
, derivatize the alcohol with Trifluoroacetic Anhydride (TFAA) to cap the hydroxyl group. The trifluoroacetate ester often resolves better on -DEX columns due to reduced hydrogen bonding with the stationary phase surface.
Method B: Chiral HPLC (Derivatization Required)
Rationale: If GC is unavailable, or the molecule is in a non-volatile biological matrix, HPLC is required. Because 4-cyclohexylbutan-2-ol is UV-transparent >210 nm, we must attach a "chromophore handle."
The Derivatization Workflow
We utilize 3,5-Dinitrobenzoyl Chloride (DNB-Cl) .[4][5] This reagent serves two purposes:
-
Detection: Adds a strong UV chromophore (absorbs at 254 nm).
-
Separation: The electron-deficient dinitrophenyl ring acts as a
-acid, interacting strongly with -basic chiral stationary phases (CSPs) like Amylose/Cellulose carbamates.
Figure 2: Pre-column derivatization workflow to enable UV detection and enhance chiral recognition.
Detailed Protocol
-
Reaction: In a 2 mL vial, mix:
-
10 mg 4-cyclohexylbutan-2-ol.
-
15 mg 3,5-Dinitrobenzoyl chloride.
-
200 µL Dry Pyridine (acts as solvent and catalyst).
-
-
Incubation: Shake at room temperature for 30 minutes. The solution will turn yellow/orange.
-
Workup: Add 1 mL Hexane and 1 mL 1M HCl (to neutralize pyridine). Vortex and discard the bottom aqueous layer. Wash organic layer with Sat. NaHCO
. -
HPLC Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Method C: NMR Spectroscopy (Mosher's Method)
Rationale: This is the only method that determines Absolute Configuration (
The Mechanism
The Mosher reagent contains a phenyl group that shields protons in the alcohol differently depending on the stereochemistry. By comparing the chemical shifts (
Protocol
-
Synthesis: Prepare two NMR tubes.
-
Tube A: Alcohol + (
)-(-)-MTPA-Cl + Pyridine- . -
Tube B: Alcohol + (
)-(+)-MTPA-Cl + Pyridine- .
-
-
Analysis: Acquire
H-NMR for both. -
Calculation: Calculate
for protons neighboring the chiral center (e.g., the methyl group at C1 and the methylene at C3).-
Interpretation: The spatial arrangement of the phenyl ring will shield (upfield shift) protons on one side of the chiral plane and deshield others.
-
Comparative Summary
| Feature | Method A: Chiral GC | Method B: Chiral HPLC | Method C: Mosher NMR |
| Primary Use | Routine QC, Process Control | Complex Matrices, Non-volatiles | Absolute Configuration, R&D |
| Sample Prep | Minimal (Dilute & Shoot) | High (Derivatization required) | High (Synthesis required) |
| Detection | FID (Universal) | UV (Requires DNB tag) | NMR Signals |
| Cost per Run | Low | Medium | High (Deuterated solvents) |
| Throughput | High (20-30 min) | Medium (30-60 min) | Low (Hours) |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocols for the assignment of absolute configuration by NMR using chiral derivatizing agents. Nature Protocols, 2, 2451–2458.
-
Supelco/Sigma-Aldrich. (1998). Chiral Cyclodextrin Capillary GC Columns (Bulletin 887). Sigma-Aldrich Technical Library.
-
Dale, J. A., & Mosher, H. S. (1973).[9] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters... Journal of the American Chemical Society, 95(2), 512–519.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction for 4-cyclohexylbutan-2-ol
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclohexylbutan-2-ol via the Grignard reaction. It is structured to provide direct, actionable solutions to common experimental challenges, ensuring both scientific rigor and practical applicability in your laboratory work.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis.
Issue 1: Reaction Fails to Initiate or Results in Very Low Yield
Question: My Grignard reaction with (2-bromoethyl)cyclohexane is not starting, or my final yield of 4-cyclohexylbutan-2-ol is negligible. What are the most probable causes and how can I resolve this?
Answer: Failure to initiate and low yields are the most common problems in Grignard synthesis, typically stemming from two primary sources: reagent purity and magnesium surface activity.
-
Causality 1: Presence of Protic Contaminants. Grignard reagents are potent nucleophiles but also exceptionally strong bases.[1][2] They will react with any available acidic proton—most commonly from water—in a rapid acid-base neutralization. This reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon, consuming your reagent before it can form the product.[3][4]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be scrupulously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.[5][6] Solvents such as diethyl ether or tetrahydrofuran (THF) must be of anhydrous grade and are best distilled from a suitable drying agent (e.g., sodium/benzophenone) just prior to the experiment.[5][7] Ensure your starting materials, (2-bromoethyl)cyclohexane and propanal, are also free of water.
-
-
Causality 2: Magnesium Surface Passivation. A layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, rendering them inert. This passivating layer prevents the oxidative addition of the magnesium into the carbon-bromine bond of the alkyl halide.
-
Solution: Magnesium Activation. The MgO layer must be disrupted to expose the reactive Mg(0) surface. Several methods are effective:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[8][9] These activators react with the magnesium surface to generate magnesium halides, which etch away the oxide layer.
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer, exposing fresh metal.[8]
-
Initiation via Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[9] Be prepared to cool the flask once the reaction initiates, as it is exothermic.
-
-
Issue 2: Significant Formation of 1,4-Dicyclohexylethane Byproduct
Question: My product mixture is contaminated with a high-boiling impurity that I've identified as 1,4-dicyclohexylethane. What is this side reaction and how can it be minimized?
Answer: The formation of 1,4-dicyclohexylethane is the result of a Wurtz-type coupling reaction.[10][11] In this process, the already-formed Grignard reagent ((cyclohexylethyl)magnesium bromide) acts as a nucleophile and attacks a second molecule of the starting alkyl halide, (2-bromoethyl)cyclohexane, displacing the bromide.
-
Causality: This side reaction is favored under conditions of high local concentration of the alkyl halide and at elevated temperatures.[4][12]
-
Solution: Controlled Reagent Addition and Temperature.
-
Slow Addition: Add the (2-bromoethyl)cyclohexane, dissolved in your anhydrous solvent, to the magnesium suspension in a dropwise manner using an addition funnel. This ensures the concentration of the alkyl halide remains low at all times, favoring the formation of the Grignard reagent over the coupling side reaction.[4]
-
Temperature Management: Maintain the reaction at a gentle reflux. Overheating can significantly accelerate the rate of Wurtz coupling.[12] If the reaction becomes too vigorous, it can be moderated with a cool water bath.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction: diethyl ether or THF?
A1: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are excellent solvents for Grignard reactions because their lone pairs on oxygen solvate and stabilize the magnesium center.[2][13]
-
Diethyl Ether: Has a low boiling point (34.6 °C), which makes it easy to maintain a gentle reflux and control the reaction temperature. It is also less hygroscopic than THF.
-
THF: Is a more polar solvent and a stronger Lewis base, which can sometimes accelerate the formation of the Grignard reagent. Its higher boiling point (66 °C) can be advantageous for less reactive halides, though it may increase Wurtz coupling if not properly controlled. For this specific synthesis, diethyl ether is an excellent starting point due to its superior temperature control. If you encounter difficulties in forming the Grignard reagent, switching to THF may be beneficial.[5]
Q2: How can I confirm my Grignard reagent has formed before I add the propanal?
A2: Visual confirmation is usually sufficient. Key indicators of a successful Grignard formation include:
-
A noticeable exotherm (the flask becomes warm).
-
The appearance of turbidity (the solution becomes cloudy and greyish).
-
Spontaneous bubbling or refluxing as the reaction initiates.
-
The gradual consumption of the metallic magnesium turnings.
Q3: What is the purpose of using saturated ammonium chloride (NH₄Cl) for the workup instead of dilute acid?
A3: The workup step neutralizes the reaction and protonates the magnesium alkoxide intermediate to yield the final alcohol product.[14][15] Using saturated aqueous NH₄Cl is a standard and highly recommended procedure for several reasons:
-
Mild Acidity: Ammonium chloride is the salt of a weak acid (NH₄⁺, pKa ≈ 9.2) and a strong acid (HCl). It provides a source of protons that is acidic enough to protonate the alkoxide but not so acidic that it promotes side reactions.[16]
-
Prevents Dehydration: The product, 4-cyclohexylbutan-2-ol, is a secondary alcohol. Stronger acids like HCl or H₂SO₄ could easily protonate the alcohol's hydroxyl group, turning it into a good leaving group (water) and leading to elimination (dehydration) to form an alkene. Saturated NH₄Cl avoids this complication.[17][18]
-
Aids Separation: It helps to break up the gelatinous magnesium salts (Mg(OH)Br) that form during quenching, leading to a cleaner separation of the aqueous and organic layers.[17][18]
Experimental Protocol
Table 1: Recommended Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass | Equivalents |
| Magnesium Turnings | 24.31 | - | 50 | 1.22 g | 1.25 |
| (2-Bromoethyl)cyclohexane | 191.10 | 1.274 | 40 | 6.0 mL | 1.0 |
| Propanal | 58.08 | 0.807 | 44 | 4.3 mL | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | ~150 mL | - |
| Saturated Aq. NH₄Cl | - | - | - | ~100 mL | - |
Step-by-Step Methodology
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and coats the surface of the turnings. Allow the flask to cool.
-
Grignard Reagent Formation: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of (2-bromoethyl)cyclohexane in 70 mL of anhydrous diethyl ether. Add ~5 mL of this solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a color change from clear/brown to cloudy grey. If it does not, warm gently. Once initiated, add the remaining alkyl bromide solution dropwise at a rate sufficient to maintain a steady but controlled reflux.
-
Completion and Cooling: After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Aldehyde Addition: Add a solution of propanal in 50 mL of anhydrous diethyl ether to the dropping funnel. Add the propanal solution dropwise to the stirred, cooled Grignard reagent. A viscous precipitate will form.
-
Workup: Once the aldehyde addition is complete, remove the ice bath and stir for 20 minutes at room temperature. Re-cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[19] Stir until the mixture separates into two clear layers.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-cyclohexylbutan-2-ol can be purified by vacuum distillation.
Visualized Schematics
Caption: Reaction mechanism for the synthesis of 4-cyclohexylbutan-2-ol.
Caption: Step-by-step experimental workflow for optimized synthesis.
References
- Source: Google Patents (WO2011117360A2)
-
Title: Why do we use an ammonium chloride solution rather than only water in the work-up of the Grignard Source: Brainly URL: [Link]
-
Title: Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent Source: Journal of Chemical Education URL: [Link]
-
Title: Grignard Reactions with Carbonyls Source: Organic Chemistry and Chemical Biology for the Students by the Students! URL: [Link]
-
Title: During the Grignard reaction, I obtained a low percent yield. What could be done? Source: Chegg.com URL: [Link]
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Grignard Reagent Synthesis Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Grignard Formation - Troubleshooting and Perfecting Source: Reddit (r/Chempros) URL: [Link]
-
Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation Source: Reaction Chemistry & Engineering URL: [Link]
-
Title: What is the role of ammonium chloride in the workup of a Grignard reaction? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Grignards and anhydrous ethanol Source: Chemistry Stack Exchange URL: [Link]
-
Title: Grignard Reagent Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Does anyone know the best way to activate magnesium for the grignard reagent? Source: ResearchGate URL: [Link]
-
Title: A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation Source: ChemRxiv URL: [Link]
-
Title: Grignard reagent and NH4Cl Source: YouTube (Unacademy IIT JAM) URL: [Link]
-
Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL: [Link]
-
Title: 1-p-TOLYLCYCLOPROPANOL Source: Organic Syntheses URL: [Link]
- Source: Google Patents (US8993812B2)
-
Title: 1-phenyl-1-penten-4-yn-3-ol Source: Organic Syntheses URL: [Link]
-
Title: Making a Grignard reagent from elemental magnesium Source: YouTube (Wellcome Centre for Anti-Infectives Research) URL: [Link]
-
Title: Grignard reagent Source: Wikipedia URL: [Link]
-
Title: 6-CHLORO-1-HEXENE Source: Organic Syntheses URL: [Link]
-
Title: Preparing Anhydrous Reagents and Equipment Source: Moodle@Units URL: [Link]
-
Title: The Grignard Reaction: Syntheses of 2-methyl-2-hexanol Source: YouTube URL: [Link]
-
Title: (E)-4-HEXEN-1-OL Source: Organic Syntheses URL: [Link]
-
Title: Wurtz coupling Source: Reddit (r/Chempros) URL: [Link]
-
Title: What are two reactants to prepare 2-hexanol by using Grignard reagent? Source: Quora URL: [Link]
-
Title: Physical property of solvents used for Grignard reactions Source: ResearchGate URL: [Link]
-
Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: Reaction Chemistry & Engineering URL: [Link]
-
Title: Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis Source: ChemRxiv URL: [Link]
-
Title: Wurtz Reaction Mechanism Source: YouTube (Organic Chemistry Tutorials) URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. reddit.com [reddit.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 15. youtube.com [youtube.com]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Cyclohexylbutan-2-ol
Introduction: The Selectivity Challenge
The synthesis of 4-cyclohexylbutan-2-ol is a critical transformation in the production of fragrance ingredients and pharmaceutical intermediates.[1] The primary synthetic challenge lies in the chemoselective saturation of the aromatic ring (if starting from phenyl precursors) or the precise alkylation of carbonyls (if using organometallics) without compromising the hydroxyl functionality.
This guide addresses the three most common synthetic routes and their associated failure modes:
-
Catalytic Hydrogenation of 4-phenylbutan-2-ol (or 4-phenyl-2-butanone).
-
Grignard Addition (2-cyclohexylethylmagnesium bromide + acetaldehyde).[1]
-
Reduction of 4-cyclohexyl-3-buten-2-one.
Module 1: Catalytic Hydrogenation Troubleshooting
Context: The industrial standard involves the hydrogenation of 4-phenylbutan-2-ol (or its ketone precursor) over heterogeneous catalysts (Rh, Pt, or Pd).[1] The goal is to saturate the aromatic ring while preserving the secondary alcohol.
Visualizing the Reaction Network
The following diagram illustrates the competitive pathways during the hydrogenation of 4-phenylbutan-2-one.
Caption: Reaction network showing competitive ring saturation, carbonyl reduction, and hydrogenolysis pathways.
Troubleshooting Guide: Hydrogenation
| Symptom | Root Cause | Corrective Action |
| High levels of Alkane (4-cyclohexylbutane) | Hydrogenolysis: The C-OH bond is cleaving.[1][2][3] This is often caused by high temperatures (>100°C) or acidic catalyst supports (e.g., unwashed Carbon). | Switch Catalyst: Use 5% Rh/C or Ru/Al₂O₃ instead of Pd/C. Rhodium is highly active for ring saturation at lower temperatures, minimizing C-O cleavage.Buffer the System: Add trace amounts of Na₂CO₃ or use a basic support (e.g., MgO) to neutralize acidic sites. |
| Residual Aromatic Impurities | Catalyst Poisoning or Low Activity: The aromatic ring is thermodynamically stable and difficult to reduce. | Increase Pressure: Ring saturation typically requires 50–100 bar H₂.Solvent Change: Switch from non-polar solvents (Hexane) to 2-Propanol or Acetic Acid (if the alcohol is acid-stable) to increase H₂ solubility and catalyst activity.[1] |
| Presence of Ketone (4-cyclohexyl-2-butanone) | Incomplete Reduction: The reaction stopped after ring saturation but before carbonyl reduction (or vice versa depending on the path).[1] | Check H₂ Uptake: Ensure the reaction runs until theoretical H₂ uptake is achieved.Temperature Ramp: Start at low T (to reduce C=O) then ramp to higher T (for Ring), or vice versa depending on catalyst specificity. |
| Loss of Yield (Volatiles) | Dehydration: Formation of cyclohexylbutenes which may polymerize or evaporate. | Avoid Acidic Media: Ensure the solvent is neutral. Avoid mineral acids.[1] |
Module 2: Grignard Synthesis Troubleshooting
Context: A common lab-scale route involves the reaction of 2-cyclohexylethylmagnesium bromide with acetaldehyde .[1] This avoids the high-pressure hydrogenation equipment but introduces organometallic sensitivities.[1]
Reaction Logic & Failure Points
Caption: Grignard formation and subsequent side reactions including Wurtz coupling and quenching.[1]
FAQ: Grignard Protocol
Q: I see a large "dimer" peak (1,4-dicyclohexylbutane) in my GC-MS. How do I stop this? A: This is Wurtz coupling. It occurs when the Grignard reagent reacts with unreacted alkyl bromide.
-
Fix: Initiate the Grignard formation with a small portion of the alkyl bromide (~10%). Once the reaction starts (exotherm/color change), add the remaining bromide slowly (dropwise) to maintain a high Mg:R-Br ratio. Keep the temperature controlled (reflux is usually fine, but avoid overheating).
Q: My yield is low, and I recovered ethylcyclohexane. A: Your Grignard reagent was "killed" by moisture.
-
Fix: Dry all glassware overnight >120°C. Use anhydrous THF (<50 ppm water). Ensure the N₂/Ar line is dry.
Q: During workup, I see an emulsion that won't separate. A: Magnesium salts (Mg(OH)₂ / MgBrOH) form gelatinous precipitates at neutral/basic pH.
-
Fix: Use a Rochelle Salt (Potassium Sodium Tartrate) wash or a saturated NH₄Cl quench. Rochelle salt complexes the Mg²⁺ ions, breaking the emulsion effectively.
Module 3: Impurity Profiling & Analytics
Use this table to identify unknown peaks in your chromatograms.
| Retention Time (Rel.) | Compound Identity | Origin | Diagnostic Fragment (m/z) |
| 0.85 | 4-Cyclohexyl-2-butanone | Incomplete Hydrogenation | 154 [M]+, 43 [Acyl] |
| 0.90 | 4-Phenylbutan-2-ol | Unreacted Aromatic | 150 [M]+, 91 [Tropylium] |
| 1.00 | 4-Cyclohexylbutan-2-ol | Target | 138 [M-H₂O], 55 |
| 1.15 | 4-Cyclohexylbutane | Hydrogenolysis | 140 [M]+, 83 [Cyclohexyl] |
| 1.50 | Dicyclohexylbutane Dimer | Wurtz Coupling | 222 [M]+ |
References
-
Selective Hydrogenation of Aromatic Ketones: McManus, I. et al. "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts."[1] Journal of Catalysis, 2015.[4] [5]
-
Hydrogenolysis Mechanisms: Makkee, M. et al. "Hydrogenolysis of secondary alcohols during aromatic hydrogenation." Applied Catalysis A: General, 2006.[1][3]
-
Grignard Side Reactions: "Reactions of Grignard Reagents: Side Reactions and Troubleshooting." Master Organic Chemistry.
-
Catalyst Selection Guide: "Heterogeneous Catalysts for Fine Chemical Synthesis." Johnson Matthey Technical Guides.[1]
Sources
- 1. 3-Buten-2-one, 4-cyclohexyl- | C10H16O | CID 5354903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. What is the product of the following reaction? Starting material: Cycloh.. [askfilo.com]
Byproduct formation in the synthesis of 4-cyclohexylbutan-2-ol
The following technical guide is designed for process chemists and researchers optimizing the synthesis of 4-cyclohexylbutan-2-ol . It moves beyond standard recipe adherence to address the mechanistic "why" behind impurity profiles, focusing on the catalytic hydrogenation of 4-phenylbutan-2-one (or 4-phenylbutan-2-ol).[1]
Topic: Impurity Control & Reaction Optimization Primary Methodology: Heterogeneous Catalytic Hydrogenation Document ID: TS-CHB-2024-02[1]
Executive Summary & Reaction Logic
The synthesis of 4-cyclohexylbutan-2-ol (CBL) typically proceeds via the hydrogenation of 4-phenylbutan-2-one (PBN) .[1][2] This is a multi-step reduction on a single surface involving two distinct functional groups: the carbonyl and the aromatic ring .
Success depends on managing the competition between these two reduction events.
-
Path A (Ketone First): PBN
4-phenylbutan-2-ol (PBL) CBL.[1] (Common in polar solvents).[1] -
Path B (Ring First): PBN
4-cyclohexylbutan-2-one (CBN) CBL.[1] (Common in non-polar solvents or with specific catalysts like Rh).[1]
Critical Failure Mode: The formation of Cyclohexylbutane (via hydrogenolysis) or 4-phenylbutan-2-ol (incomplete conversion) compromises yield and purification efficiency.[1]
Reaction Pathway & Byproduct Map (Visualized)
The following diagram illustrates the bifurcated reaction pathway and the specific origin of each impurity.
Figure 1: Mechanistic pathway showing the "Diamond" reduction scheme.[1] Note that Int_Ketone (PBL) is the most common "stuck" intermediate.
Troubleshooting Guides (Q&A Format)
Issue 1: "I have significant residual aromatic signals (7.1–7.3 ppm) in my NMR."
Diagnosis: Incomplete Ring Hydrogenation (Presence of 4-phenylbutan-2-ol).[1] Context: The reduction of the benzene ring is thermodynamically favorable but kinetically much slower than ketone reduction, especially on Palladium (Pd) catalysts.
-
Why it happens:
-
Catalyst Mismatch: You are likely using Pd/C. Pd is excellent for C=O reduction but poor for aromatic ring saturation under mild conditions.[1]
-
Solvent Interference: If using Pt/TiO2 in alcohols (e.g., IPA), the solvent molecules strongly adsorb to the metal surface, blocking the large aromatic ring from laying flat for hydrogenation [1].
-
-
Corrective Protocol:
-
Switch Catalyst: Use 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) .[1] Rhodium is the "gold standard" for mild aromatic hydrogenation.
-
Increase Pressure/Temp: If stuck with Pd, you must increase pressure to >50 bar and temperature to >80°C (risk: see Issue 2).
-
Solvent Swap: If using Pt catalysts, switch from isopropanol to a non-polar solvent like hexane or cyclohexane to promote ring adsorption [1].
-
Issue 2: "My yield is low, and I see a non-polar spot by TLC/GC (Cyclohexylbutane)."
Diagnosis: Hydrogenolysis (C-O Bond Cleavage).[1][3][4][5] Context: You have stripped the hydroxyl group, converting the alcohol into an alkane. This is irreversible.
-
Why it happens:
-
Temperature Overshoot: Hydrogenolysis activation energy is higher than hydrogenation.[1] Operating >100°C significantly increases this risk.[1]
-
Acidic Support: Carbon supports can be slightly acidic.[1] If using Pd/C at high temperatures, the acidity promotes dehydration to an alkene, which is immediately hydrogenated to the alkane [2].
-
-
Corrective Protocol:
-
Lower Temperature: Cap reaction temperature at 50–60°C.
-
Check Acidity: Ensure your solvent is neutral.[1] Avoid adding acids (sometimes used to speed up ketone reduction).[1]
-
Change Metal: Pd is notorious for hydrogenolysis of benzylic-like positions (though this is homobenzylic, the risk remains at high energy). Rh/C is less prone to hydrogenolysis than Pd/C.[1]
-
Issue 3: "The reaction stalls at the ketone intermediate (CBN)."
Diagnosis: Steric/Electronic Inhibition.[1] Context: Rare, but happens if the ring reduces first (Path B) and the catalyst struggles with the steric bulk of the cyclohexyl group near the ketone.
-
Why it happens:
-
Using a catalyst highly specific for aromatics (like certain Ru species) in a solvent that doesn't activate the carbonyl.
-
-
Corrective Protocol:
-
Add Lewis Acid: Trace amounts of Lewis acids can activate the carbonyl.
-
Two-Step Process: If selectivity is impossible to control, reduce the ketone first with NaBH4 (cheap, quantitative) to 4-phenylbutan-2-ol, then perform the hydrogenation with Rh/C.[1] This forces the reaction through the Int_Ketone path, simplifying the variable space.
-
Comparative Data: Catalyst Selection Matrix
| Catalyst | Primary Selectivity | Risk Profile | Recommended Condition |
| Pd/C (Palladium) | C=O[1] Reduction (Excellent) | High: Stalls at aromatic alcohol; Risk of hydrogenolysis at high T. | 5 bar H2, 25°C (For Ketone only) |
| Rh/C (Rhodium) | Aromatic Ring (Excellent) | Low: Expensive, but highly selective for ring saturation without C-O cleavage. | 5–20 bar H2, 25–50°C |
| Pt/TiO2 (Platinum) | Solvent Dependent [1] | Medium: Complex kinetics. Requires careful solvent selection.[1] | Alkanes for Ring red.; Alcohols for Ketone red.[1] |
| Ru/C (Ruthenium) | Aromatic Ring (Good) | Medium: Often requires higher pressure (>50 bar) than Rh.[1] | High Pressure (>50 bar), 80°C |
Optimized Experimental Protocol
Objective: Synthesis of 4-cyclohexylbutan-2-ol from 4-phenylbutan-2-one with >98% purity.
Method: Heterogeneous Hydrogenation (Rh-Catalyzed)
Rationale: Rhodium provides the highest activity for ring reduction under mild conditions, minimizing the thermal energy available for hydrogenolysis byproducts.
-
Preparation:
-
Execution:
-
Pressurize to 20 bar (290 psi) H2.
-
Set stirring to >1000 rpm (Mass transfer is critical; ring hydrogenation is often diffusion-limited).[1]
-
Heat to 50°C . Do not exceed 70°C to prevent hydrogenolysis.
-
Monitor H2 uptake. Reaction is complete when uptake plateaus (theoretical: 4 eq H2 for ketone start, 3 eq for alcohol start).
-
Workup:
Troubleshooting Logic Tree
Figure 2: Decision matrix for impurity identification and remediation.
References
-
Wilkinson, S. K., et al. (2016). "Solvent effects in the liquid-phase hydrogenation of 4-phenyl-2-butanone over Pt/TiO2." Journal of Catalysis, 337, 132-144.
-
Adkins, H., & Connor, R. (1932).[3] "Hydrogenolysis of Oxygenated Organic Compounds." Journal of the American Chemical Society, 54(12), 4678–4690.[3]
-
Makowski, P., et al. (2015). "Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons." Royal Society of Chemistry Advances.[1]
Sources
Technical Support Center: High-Yield Synthesis of 4-Cyclohexylbutan-2-ol
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Saturated Ring Alcohol Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary & Strategy
You are attempting to synthesize 4-cyclohexylbutan-2-ol , a saturated secondary alcohol.[1]
The Core Problem: The primary challenge in this synthesis is not forming the carbon skeleton, but rather the selective saturation of the aromatic ring without cleaving the oxygen functionality (hydrogenolysis).[1]
We support two primary workflows. Select the one that matches your laboratory capabilities:
-
Workflow A (High-Pressure Hydrogenation): The "Gold Standard" for yield (>90%).[1] Requires a high-pressure reactor (autoclave).[1] Uses 4-phenylbutan-2-one (Raspberry Ketone) or 4-phenylbutan-2-ol as the precursor.
-
Workflow B (Grignard Coupling): The "Benchtop Alternative."[1] Requires standard glassware.[1] Uses (2-bromoethyl)cyclohexane and acetaldehyde.[1] Lower atom economy and yield potential (~60-75%), but accessible without an autoclave.[1]
Workflow A: Catalytic Hydrogenation (Recommended)
This route involves the total reduction of 4-phenylbutan-2-one . This is a "one-pot" reduction of both the ketone and the aromatic ring.
Reaction Pathway Visualization
Figure 1: The sequential hydrogenation pathway. Note that ketone reduction usually precedes ring saturation.[1]
Critical Protocol: Rhodium-Catalyzed Hydrogenation
Why this works: Rhodium (Rh) is superior to Palladium (Pd) for this transformation.[1] Pd tends to cleave the benzylic/homobenzylic C-O bond (hydrogenolysis) before saturating the ring.[1] Rh saturates the ring under milder conditions with high chemoselectivity [1].[1]
Reagents:
-
Substrate: 4-phenylbutan-2-one (1.0 eq)[1]
-
Catalyst: 5% Rh/C or 5% Ru/Al2O3 (2-5 wt% loading relative to substrate)[1]
-
Solvent: 2-Propanol (Isopropanol)[1]
-
Gas: Hydrogen (H2)[1]
Step-by-Step Guide:
-
Loading: In a high-pressure autoclave, dissolve 4-phenylbutan-2-one in 2-Propanol (0.5 M concentration).
-
Catalyst Addition: Add 5% Rh/C carefully (wet the catalyst with solvent first to prevent sparking).
-
Purge: Seal reactor. Purge with N2 (3x) then H2 (3x) to remove oxygen.[1]
-
Pressurize: Charge H2 to 50 bar (725 psi) .
-
Heat: Heat to 60-70°C with vigorous stirring (>1000 rpm). Note: Mass transfer is often the rate-limiting step.
-
Monitor: Reaction is complete when H2 uptake plateaus (typically 4-12 hours).
-
Filtration: Filter through a Celite pad to remove the catalyst.[1]
-
Isolation: Remove solvent via rotary evaporation.[1] The product is a high-boiling viscous oil.
Troubleshooting Guide: Hydrogenation
| Symptom | Root Cause | Corrective Action |
| Aromatic ring remains intact | Catalyst poisoning or insufficient pressure. | Switch from Pd to Rh or Ru catalysts.[1] Increase pressure to >50 bar. Ensure solvent is free of sulfur/amines.[1] |
| Loss of -OH group (Formation of Cyclohexylbutane) | Hydrogenolysis (C-O bond cleavage).[1] | STOP using Pd/C. Pd is aggressive toward benzylic-type alcohols.[1] Switch to Rh/C. Avoid acidic solvents (e.g., acetic acid) which promote dehydration.[1] |
| Incomplete conversion | Mass transfer limitation. | Increase stirring speed. Hydrogen has low solubility; vigorous mixing is required to get H2 to the catalyst surface.[1] |
| Formation of ethers | Solvent interaction.[1] | Avoid primary alcohols (methanol/ethanol) if etherification is observed; switch to secondary alcohols (IPA) or aprotic solvents (THF).[1] |
Workflow B: Grignard Synthesis (Manual Alternative)
Use this if you lack high-pressure equipment.[1] This builds the molecule from two fragments: (2-bromoethyl)cyclohexane and acetaldehyde .
Reaction Logic
Figure 2: Convergent synthesis via Grignard reagent.
Protocol Highlights
-
Formation: React (2-bromoethyl)cyclohexane with Mg turnings in dry THF. Iodine crystal may be needed to initiate.[1]
-
Addition: Cool the Grignard solution to 0°C. Add Acetaldehyde (freshly distilled) slowly.
-
Quench: Pour into saturated NH4Cl solution (mild acid) to avoid dehydration of the secondary alcohol.
Troubleshooting Guide: Grignard
-
Q: The reaction won't start (Mg remains solid).
-
Q: Low yield with lots of solid precipitate. [1]
-
Q: Found a dimer (1,4-dicyclohexylbutane). [1]
Data & Catalyst Selection Matrix
Use this table to select the correct catalyst for Workflow A.
| Catalyst | Ring Saturation Activity | Risk of Hydrogenolysis (Yield Killer) | Recommended Conditions |
| 5% Rh/C | Excellent | Very Low | 50 bar, 60°C, IPA |
| 5% Ru/C | Good | Low | 80 bar, 80°C, Water/IPA mix |
| PtO2 (Adams) | Moderate | Moderate | 20 bar, Acetic Acid (Risk of esterification) |
| 10% Pd/C | Poor | High (Avoid) | Not recommended for this synthesis |
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (The definitive text on Rh vs Pd selectivity).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Source for preventing hydrogenolysis of oxygenated compounds).[1][2]
-
PubChem Compound Summary. (2024). 4-cyclohexylbutan-2-ol.[3][4] National Center for Biotechnology Information.[1] Link[1]
-
Master Organic Chemistry. (2023). Reaction of Grignard Reagents. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 4. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Cyclohexylbutan-2-ol Production
Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Engineering for Aliphatic Alcohol Synthesis Reference ID: KB-4CY-SC26
Introduction: The Scale-Up Mandate
You are likely accessing this guide because your bench-scale synthesis of 4-cyclohexylbutan-2-ol (CAS: 4756-20-1 / 10528-67-3) has hit a wall during transfer to the pilot plant. While often used as a fragrance ingredient or pharmaceutical intermediate, this molecule presents a classic "deceptive simplicity" in process chemistry.
The transition from a phenyl precursor (like 4-phenylbutan-2-ol or 4-phenyl-3-buten-2-one) to a fully saturated cyclohexyl structure requires heterogeneous hydrogenation. At scale, this is not merely a chemical reaction; it is a heat transfer and mass transport challenge . The aromatic ring hydrogenation is highly exothermic (~200 kJ/mol), and failure to manage this energy results in thermal runaways or catalyst deactivation, leading to incomplete conversion (aromatic impurities) or hydrogenolysis (yield loss).
This guide addresses the critical control points for scaling this specific hydrogenation process.
Module 1: Reaction Pathway & Catalyst Selection
The Core Challenge: Selectivity vs. Activity
Most industrial routes rely on the hydrogenation of 4-phenylbutan-2-one or 4-phenylbutan-2-ol . The reduction occurs in stages. Understanding this sequence is vital for troubleshooting "stalled" reactions.
Interactive Pathway Diagram
Figure 1: Stepwise hydrogenation pathway. Note that ring saturation is the rate-limiting step and prone to stalling.
FAQ: Catalyst Strategy
Q: I am seeing high levels of 4-phenylbutan-2-ol remaining. Why isn't the ring reducing? A: You are likely operating in a "kinetic trap." The reduction of the ketone (C=O) is significantly faster and requires lower energy than the aromatic ring reduction.
-
Root Cause: If you use standard Pd/C at low pressure (<5 bar) and moderate temperature (<50°C), the reaction will stop at the aromatic alcohol.
-
Solution: Ring hydrogenation requires higher energy.
-
Option A (Noble Metal): Switch to 5% Rh/C or 5% Ru/C . Rhodium is the most active metal for ring saturation under mild conditions (20-50 bar, 60-80°C) but is expensive [1].
-
Option B (Base Metal): Use Raney Nickel . This requires higher pressure (50-100 bar) and temperature (100-140°C) but is cost-effective for multi-ton scale. Warning: High T increases hydrogenolysis risk.
-
Q: Can I do this in one pot from the unsaturated ketone? A: Yes, but it requires a bifunctional strategy. A mixed catalyst system (e.g., Pd/C for the alkene/ketone + Rh/C for the ring) or a catalyst capable of both (like PtO2 or Ru/C) is often used. However, sequential hydrogenation (two distinct temperature/pressure plateaus) is often safer to manage the exotherm.
Module 2: Engineering the Scale-Up (Mass & Heat Transfer)
Scaling up hydrogenation is rarely about the chemistry; it is about getting Hydrogen (gas) to the Catalyst (solid) through the Liquid substrate.
Troubleshooting Guide: Reaction Stalling
| Symptom | Probable Cause | Diagnostic / Action |
| Reaction stops at 50-70% conversion | H2 Starvation (Gas-Liquid Mass Transfer) | Check kLa: At scale, the surface-to-volume ratio drops. Your stirrer speed might be insufficient to disperse H2 bubbles. Action: Increase agitation rate or use a gas-entrainment impeller (e.g., hollow shaft). |
| Reaction rate decays rapidly | Catalyst Poisoning | Check Feed Purity: S, N, or Halides in the precursor (even ppm levels) poison ring-hydrogenation catalysts permanently. Action: Distill the precursor or treat with activated carbon/Raney Ni pre-bed before the main reactor. |
| Temperature spikes >10°C | Heat Removal Failure | Danger: Aromatic hydrogenation is extremely exothermic. Action: Do not add all catalyst at once. Use a semi-batch protocol (feed substrate slowly) or limit H2 pressure to throttle the reaction rate. |
Protocol: Determining Mass Transfer Limits
Before running a 100L batch, validate that you are in the kinetic regime, not the diffusion regime.
-
Run Reaction A: Standard agitation (e.g., 500 rpm). Measure Initial Rate (
). -
Run Reaction B: Double agitation (e.g., 1000 rpm). Measure Initial Rate (
). -
Analysis:
-
If
: You are Kinetically Controlled (Good). The chemistry is the bottleneck. -
If
: You are Mass Transfer Controlled (Bad). The reactor design is limiting the process. Do not scale up until this is resolved. [2]
-
Module 3: Impurity Control & Quality
Q: I have 2% "unknown" impurity that elutes just before the product. What is it? A: It is likely butylcyclohexane (the hydrogenolysis product).
-
Mechanism: If the reaction temperature is too high, or the catalyst is acidic, the hydroxyl group (-OH) is cleaved off.
-
Prevention:
-
pH Control: Add a trace of base (e.g., Na2CO3 or NaOH) to the reaction mixture to neutralize surface acidity on the carbon support [3].
-
Solvent Choice: Avoid non-polar solvents if possible; alcohols (like IPA) can sometimes suppress hydrogenolysis compared to alkanes, though they may compete for active sites [4].
-
Q: How do I remove the cis/trans isomers? A: 4-cyclohexylbutan-2-ol has stereocenters at the alcohol position and the cyclohexane ring attachment (if substituted), but primarily, the challenge is often the cis/trans isomerism of the cyclohexane ring if it was formed from a substituted phenol. However, for 4-cyclohexylbutan-2-ol derived from a linear chain attached to a phenyl ring, the chirality is at the C2 position.
-
Clarification: If you are making a specific enantiomer (e.g., (R)-4-cyclohexylbutan-2-ol), heterogeneous hydrogenation will typically yield a racemate unless you use a chiral homogeneous catalyst (e.g., Ru-BINAP) or enzymatic reduction (Ketoreductase - KRED) of the ketone before ring reduction, or after if the enzyme accepts the bulky cyclohexyl group.
-
Note: If you require high enantiomeric excess (ee), Enzymatic Reduction of 4-cyclohexylbutan-2-one is superior to chemical hydrogenation.
Module 4: Safety & Handling
Critical Safety Parameters (Process Safety)
| Parameter | Value / Limit | Reason |
| Heat of Reaction ( | ~ -200 kJ/mol (Ring) | High potential for thermal runaway. Adiabatic temperature rise can exceed 100°C. |
| Max Pressure ( | Reactor Rating (e.g., 100 bar) | Hydrogen embrittlement is a risk for standard steel at high T/P. Use appropriate metallurgy. |
| Catalyst Handling | Pyrophoric (Dry) | Dry Rh/C or Raney Ni ignites instantly in air. Always handle as a water-wet paste or under Argon. |
Workflow: Safe Start-Up
Figure 2: Mandatory safety sequence for hydrogenation reactors.
References
-
Vertex AI Search Result 1.1/1.2 : Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. Patents WO2011117360A2, US9056812B2. (Demonstrates the necessity of specific ring-hydrogenation catalysts like Ru or Rh for similar substrates). Link
-
IQS School of Engineering : Scale-up of catalytic hydrogenation in the pharmaceutical industry. (Discusses mass transfer limitations and kLa importance). Link
-
ResearchGate : Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations. (Highlights pH modification to prevent hydrogenolysis). Link
-
ResearchGate : Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (Detailed kinetic data on solvent effects for this specific transformation). Link
Disclaimer: This guide is for educational and planning purposes. All scale-up activities must undergo a rigorous Process Hazard Analysis (PHA) and comply with local safety regulations.
Purification issues with 4-cyclohexylbutan-2-ol
Technical Support Center: Purification of 4-Cyclohexylbutan-2-ol
Ticket ID: #CB-4CY-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Overview: The Molecule & The Challenge
You are likely working with 4-cyclohexylbutan-2-ol (CAS: 4756-19-8 or isomers), a secondary alcohol often synthesized via the catalytic hydrogenation of 4-phenylbutan-2-ol.[1]
Why is this purification difficult?
-
Viscosity & Phase: It typically exists as a viscous oil or waxy solid (mp < 30°C), making recrystallization notoriously difficult without derivatization.[2]
-
Boiling Point: High boiling point (~235–240°C at 1 atm) increases the risk of thermal elimination (dehydration) during distillation.[2]
-
Impurity Profile: The "stubborn" impurities are usually the over-oxidized ketone (4-cyclohexylbutan-2-one) or the under-reduced aromatic (4-phenylbutan-2-ol), both of which have similar retention factors (Rf) and boiling points.[1][2]
Part 1: Diagnostic & Triage[1]
Before selecting a protocol, confirm your crude profile.[2]
Q: "My GC-MS shows a single peak, but the NMR looks messy. What is happening?" A: You likely have stereoisomeric impurities or trace metal coordination .[2]
-
The Cause: 4-cyclohexylbutan-2-ol has a chiral center at C2.[1][2] If synthesized from a racemic precursor without asymmetric induction, you have a 1:1 racemate.[2] Standard GC/LC columns will not separate these enantiomers, showing a single peak.[2]
-
The Check: Run a Chiral GC (e.g., Cyclodex-B column) or 13C-NMR .[1][2] If you see "shadow" peaks in the carbon spectrum (very close doublets), you are seeing diastereomers if another chiral center is present (unlikely here unless the cyclohexyl ring is substituted) or simply rotameric broadening.[2]
-
Action: If you require enantiopurity, skip to Section 3: Stereochemical Resolution.
Part 2: Separation Strategies (The "Heavy Lifting")
Issue: "I cannot separate the ketone impurity (4-cyclohexylbutan-2-one) by distillation."
Technical Insight: The boiling point difference between the alcohol and its corresponding ketone is often <10°C. At high vacuum, this delta compresses further, making fractional distillation inefficient.[1][2]
Protocol A: Chemical Scavenging (Girard’s Reagent) Instead of physical separation, use chemoselectivity to remove the ketone.[2]
-
Dissolve: Dissolve crude mixture (containing alcohol + ketone) in Ethanol/Acetic Acid (90:10).
-
Reagent: Add Girard’s Reagent T (Trimethylaminoacetohydrazide chloride).[2] Use 1.2 equivalents relative to the estimated ketone content.[2]
-
Reflux: Heat to reflux for 1–2 hours. The reagent forms a water-soluble hydrazone with the ketone.[1][2]
-
Workup:
-
Validation: TLC (Stain: Vanillin). The ketone spot (usually higher Rf) should be absent.[2]
Issue: "The product tails significantly on Silica Gel chromatography."
Technical Insight: Secondary alcohols with lipophilic tails (like cyclohexyl) exhibit strong hydrogen bonding with the silanols on silica gel, causing peak broadening (tailing).[2]
Protocol B: Modified Flash Chromatography Do not use acid modifiers (which promote dehydration to alkenes).[2]
-
Stationary Phase: High-performance Silica (40–63 µm).[2]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 → 70:30).[2]
-
The Modifier (Critical): Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase.[2]
-
Loading: Load the crude as a concentrated solution in minimal Dichloromethane (DCM). Avoid loading in Hexane if the oil is viscous/insoluble.[2]
Data Comparison: Purification Efficiency
| Method | Purity Potential | Yield | Scalability | Primary Risk |
| High-Vac Distillation | 90–95% | 85% | High | Thermal elimination to alkene |
| Flash Chromatography | >98% | 70–80% | Low/Med | Tailing; solvent consumption |
| Girard's Reagent | >99% (Ketone-free) | 90% | Medium | Cost of reagent |
Part 3: Stereochemical Purity (Enantiomer Separation)
Q: "I need the (S)-enantiomer for a bioassay. How do I resolve the racemate?"
Technical Insight: Crystallization is impossible for this waxy liquid.[2] The most robust, scalable method for secondary alcohols is Lipase-Catalyzed Kinetic Resolution .[1][2]
Protocol C: Enzymatic Kinetic Resolution (The "Green" Route) This system uses Candida antarctica Lipase B (CAL-B/Novozym 435) to selectively acetylate one enantiomer (usually R) while leaving the other (S) as the free alcohol.[2]
-
Setup:
-
Substrate: 10 mmol Racemic 4-cyclohexylbutan-2-ol.
-
Solvent: Dry Toluene or MTBE (Methyl tert-butyl ether).[2] Note: Hydrophobic solvents enhance reaction rate.
-
Acyl Donor: Vinyl Acetate (5 equivalents).[2] Why? The byproduct is acetaldehyde (volatile), driving the equilibrium forward.[1]
-
Catalyst: Novozym 435 (immobilized lipase), 20 mg/mmol substrate.[2]
-
-
Incubation: Shake at 30–40°C. Monitor by Chiral GC.
-
Stop Point: Stop at exactly 50% conversion (usually 24–48 hours).
-
Separation:
-
Recovery: If you need the R-isomer, hydrolyze the ester fraction with K₂CO₃/MeOH.[1][2]
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for purifying this specific molecule, integrating the physical state and impurity profile.
Caption: Decision matrix for the purification of 4-cyclohexylbutan-2-ol based on impurity profile and physical state.
Part 5: Validation & References
Self-Validating Checkpoints:
-
Refractive Index (RI): Pure 4-cyclohexylbutan-2-ol has a specific RI. Measure at 20°C. Deviations >0.002 indicate solvent entrapment or ketone contamination.[2]
-
TLC Visualization: Use Phosphomolybdic Acid (PMA) stain.[2] Heat vigorously.
-
1H-NMR Diagnostic: Look at the CH-OH proton (multiplet at ~3.6-3.8 ppm).[1][2] If you see a sharp singlet nearby (~2.1 ppm), you have ketone (alpha-protons) or residual methyl ketone species.[2]
References:
-
Hydrogenation & Synthesis Context:
-
Enzymatic Kinetic Resolution (General Protocol for Sec-Alcohols):
-
Girard's Reagent T (Ketone Removal):
-
Physical Properties & Safety:
Sources
- 1. US20140378713A1 - Method of producing 1-(2-t-butyl cyclohexyloxy)-2-butanol - Google Patents [patents.google.com]
- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Cyclohexylbutan-2-ol
Technical Overview & Impurity Profile
User Query: I am synthesizing 4-cyclohexylbutan-2-ol via hydrogenation, but my purity is stuck at 90-95%. What are the likely contaminants?
Scientist Response: In the synthesis of 4-cyclohexylbutan-2-ol—typically achieved by the catalytic hydrogenation of 4-phenylbutan-2-one or 4-phenylbutan-2-ol —the impurity profile is dictated by the catalyst's selectivity toward the aromatic ring versus the carbonyl group.
The three critical impurities you must manage are:
| Impurity Type | Chemical Structure | Origin | Detection Method |
| Aromatic Precursor | 4-Phenylbutan-2-ol | Incomplete ring hydrogenation | UV-Vis (Strong absorption vs. transparent product) |
| Ketone Intermediate | 4-Cyclohexylbutan-2-one | Incomplete carbonyl reduction or oxidation | IR (Strong C=O stretch at ~1715 cm⁻¹) |
| Dehydration Product | 4-Cyclohexylbut-1-ene | Acid-catalyzed dehydration during distillation | 1H NMR (Olefinic protons at 4.5–6.0 ppm) |
Troubleshooting Guides (Q&A Format)
Issue 1: Persistent Carbonyl (Ketone) Contamination
Symptom: My product has a "spicy" or "sharp" odor rather than the expected soft floral scent, and IR shows a peak at 1715 cm⁻¹.
Diagnosis: You have residual 4-cyclohexylbutan-2-one . This occurs if the hydrogenation catalyst (e.g., Pt/TiO₂) favored ring saturation over carbonyl reduction, or if the reaction was stopped prematurely. Separation by simple distillation is difficult due to boiling point proximity.
Corrective Protocol: Chemical Scavenging (The "Clean-Up" Reduction) Do not attempt to distill yet. Convert the impurity into the desired product.
-
Dissolution: Dissolve the crude mixture in Ethanol (EtOH) or Methanol (MeOH).
-
Reagent Addition: Add 0.5 – 1.0 equivalents of Sodium Borohydride (NaBH₄) relative to the estimated ketone impurity (determined by GC/NMR).
-
Reaction: Stir at room temperature for 1 hour. NaBH₄ selectively reduces the ketone to the alcohol without affecting the cyclohexyl ring.
-
Quench: Carefully quench with dilute HCl or saturated NH₄Cl to destroy excess hydride.
-
Extraction: Extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Result: The ketone is converted to 4-cyclohexylbutan-2-ol, increasing your yield and simplifying purification.
Issue 2: Separating Aromatic Impurities (The "UV Active" Fraction)
Symptom: My product absorbs UV light strongly, but 4-cyclohexylbutan-2-ol should be UV-inactive.
Diagnosis: Presence of 4-phenylbutan-2-ol .[1][2][3][4][5] The aromatic ring was not fully hydrogenated. This is common when using milder catalysts (like Pd/C) or insufficient hydrogen pressure/time.
Corrective Protocol: Fractional Distillation Because the cyclohexyl group significantly increases the molecular volume and boiling point compared to the phenyl group, these can be separated by rigorous vacuum distillation.
-
Vacuum Requirement: < 5 mmHg (High vacuum is essential to prevent thermal degradation).
-
Column: Use a Vigreux column or a packed column (>15 cm) to increase theoretical plates.
-
Fractions:
Note: If distillation fails to separate them (azeotrope formation), you must re-subject the material to hydrogenation using a Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) catalyst, which are superior for aromatic ring saturation.
Issue 3: Dehydration during Workup
Symptom: I see new impurities forming during distillation. NMR shows alkene peaks.
Diagnosis: Secondary alcohols are prone to dehydration under acidic conditions or excessive heat, forming cyclohexylbutenes .
Corrective Protocol: pH Control
-
Neutralization: Ensure your crude material is neutral or slightly basic before heating. If you used an acid quench (from Issue 1), wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) until pH ~8.
-
Pot Temperature: Do not exceed 160°C in the distillation pot. If the boiling point requires higher temps, improve your vacuum (lower pressure) rather than increasing heat.
Decision Logic & Workflow Visualization
The following diagrams illustrate the logic for selecting a purification method and the specific workflow for removing ketone impurities.
Figure 1: Purification Strategy Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on impurity analysis.
Figure 2: Ketone Scavenging Workflow
Caption: Step-by-step chemical workflow for converting residual ketone impurities into the target alcohol.
Summary of Physical Data
When setting up your distillation, refer to these approximate properties. Note that 4-cyclohexylbutan-2-ol has a significantly higher boiling point than its aromatic precursors due to increased molecular weight and saturation.
| Compound | Molecular Weight | Approx.[2][6][7][8][9][10][11][12] Boiling Point | Solubility (Water) |
| 4-cyclohexylbutan-2-ol | 156.27 g/mol | ~225°C (atm) / ~115°C (10 mmHg) | Low |
| 4-phenylbutan-2-ol | 150.22 g/mol | ~218°C (atm) / ~108°C (10 mmHg) | Low |
| 4-cyclohexylbutan-2-one | 154.25 g/mol | ~220°C (atm) | Low |
Note: Boiling points are estimated based on structural analogs (e.g., Coranol) and standard pressure-temperature nomographs for secondary alcohols.
References
-
McManus, I., et al. (2015).[13] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Journal of Catalysis, 330, 344-353.[13]
-
BASF SE. (2011). Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. Patent WO2011117360A2.
-
PubChem. (n.d.).[8] 4-Cyclohexylbutan-2-one (Compound Summary). National Library of Medicine.
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
Sources
- 1. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
- 2. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2011117360A2 - Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(Cyclohexylamino)butan-2-one | C10H19NO | CID 412918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 11. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Chiral HPLC Separation of 4-Cyclohexylbutan-2-ol
Case ID: #CHIRAL-ALC-04CY Topic: Troubleshooting Detection & Resolution of Non-Chromophoric Chiral Alcohols Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
Separating 4-cyclohexylbutan-2-ol presents a dual challenge common in drug development intermediates: chirality and invisibility .
Unlike aromatic alcohols (e.g., 1-phenylethanol), this molecule lacks a conjugated
This guide abandons generic advice to focus on the three pillars required for this specific separation: Alternative Detection Strategies , Polysaccharide Column Selection , and Derivatization Protocols .
Part 1: The "Invisible Peak" Challenge (Detection)
User Query: "I am injecting 1 mg/mL of my sample, but I see a flat baseline at 254 nm. Is my column dead?"
Diagnosis: Your column is likely fine. Your detector is looking for something that isn't there. The cyclohexyl and alkyl chains have negligible UV absorption above 200 nm.
Troubleshooting Decision Matrix
Use this logic flow to select your detection method.
Caption: Decision tree for selecting the appropriate detection mode based on laboratory hardware availability.
Protocol A: Universal Detection (ELSD/RI)
Best for: Quick screening without chemical modification.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).[1]
-
Critical Constraint: You must use a volatile mobile phase.
-
Good: Hexane, Isopropanol (IPA), Ethanol.
-
Bad: Phosphate buffers, non-volatile salts.
-
-
Settings: Set ELSD drift tube temperature to 40°C-50°C (low enough to prevent evaporation of the semi-volatile alcohol, high enough to evaporate the solvent).
Protocol B: Low-Wavelength UV (205-210 nm)
Best for: Labs with only standard HPLC-UV systems.
-
Mechanism: Relies on the weak
transition of the hydroxyl group. -
Risk Factor: High. Common solvents (Ethyl Acetate, THF) absorb heavily here, causing massive baseline drift.
-
Requirement: Use HPLC-grade n-Hexane and IPA only. Avoid "Stabilized" THF.
Part 2: Column Selection & Method Development
User Query: "Which column separates the enantiomers of 4-cyclohexylbutan-2-ol?"
Technical Insight: Aliphatic secondary alcohols interact primarily via hydrogen bonding (hydroxyl group) and steric inclusion (cyclohexyl tail) with the chiral stationary phase (CSP).
The "Gold Standard" for this class is the Amylose or Cellulose Carbamate series.
Primary Screening Panel
| Column Code | Phase Chemistry | Why it works for this molecule | Success Probability |
| AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | The "workhorse." Excellent recognition of steric bulk (cyclohexyl) vs. methyl group at the chiral center. | High |
| OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to AD. Often provides better resolution if AD shows partial separation. | High |
| OJ-H / IC | Cellulose tris(4-methylbenzoate) | Sometimes effective for carbonyls, but less predictable for simple aliphatic alcohols. | Medium |
Starting Conditions (Normal Phase)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Note: If using ELSD, ensure the background signal is stable before injection.
Part 3: The "Nuclear Option" – Derivatization
User Query: "I need high sensitivity for trace impurity analysis (0.1%), but I don't have an ELSD. What do I do?"
Solution: You must attach a "UV flare" to your molecule. The standard protocol is derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This attaches a strongly absorbing aromatic ring to the hydroxyl group, allowing detection at 254 nm.
Derivatization Workflow (Step-by-Step)
Reagents:
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)
-
Pyridine (Catalyst/Base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Caption: Workflow for converting non-chromophoric alcohols into UV-active esters.
Detailed Protocol:
-
Mix: In a 4 mL vial, dissolve 10 mg of 4-cyclohexylbutan-2-ol in 1 mL of dry DCM.
-
Add: Add 20 mg of DNB-Cl and 50 µL of Pyridine.
-
Incubate: Cap and heat at 60°C for 30 minutes (or let stand at RT for 2 hours).
-
Cleanup (Crucial): The excess DNB-Cl will hydrolyze to 3,5-dinitrobenzoic acid, which can interfere with chromatography.
-
Add 1 mL water and shake.
-
Wash the organic layer with 1 mL of 1M HCl (removes pyridine).
-
Wash with 1 mL saturated NaHCO3 (removes DNB-acid).
-
Dry organic layer over MgSO4.
-
-
Inject: Dilute the organic layer 1:10 with Mobile Phase and inject.
Result: Your molecule now absorbs strongly at 254 nm. The enantiomers (as DNB esters) often resolve better on AD-H/OD-H columns due to added
Part 4: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Peaks (UV) | Lack of chromophore. | Switch to ELSD or Derivatize (see Part 3). |
| Peak Tailing | Hydrogen bonding with residual silanols on the column. | Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase. |
| Negative Peaks (RI) | Sample solvent refractive index differs from mobile phase. | Dissolve sample in the mobile phase. |
| Excessive Noise (ELSD) | Non-volatile impurities in solvent. | Use HPLC-grade solvents. Ensure gas supply (Nitrogen) is clean. |
| "Ghost" Peaks | Late elution of DNB-acid (if derivatizing). | Improve the NaHCO3 wash step in the derivatization workup. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Authoritative source for solvent compatibility and column limits). [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (General principles of polysaccharide column selection). [Link]
-
Shimadzu. ELSD and UV - Complementary Detectors for the HPLC Analysis. (Technical comparison of detection limits for non-chromophoric compounds). [Link]
-
ResearchGate (General Methodology). Enantioresolution of Chiral Alcohols by HPLC on Polysaccharide Phases. (Validation of AD/OD columns for aliphatic alcohols). [Link]
Sources
4-cyclohexylbutan-2-ol stability and degradation pathways
Stability, Degradation, and Handling Guide
Introduction: The Molecule at a Glance
Welcome to the technical support hub for 4-cyclohexylbutan-2-ol . As researchers, you know that secondary alcohols attached to cycloalkyl chains present unique stability challenges. This molecule is not just a static reagent; it is a dynamic entity susceptible to oxidative shifts and elimination reactions if mishandled.
This guide moves beyond basic safety data. We explore the why and how of its degradation, providing you with self-validating protocols to ensure your experimental data remains uncompromised.
Module 1: Stability & Storage Protocols (Prevention)
The Core Issue: 4-cyclohexylbutan-2-ol is a secondary alcohol. Its primary shelf-life threat is autoxidation to the corresponding ketone and, to a lesser extent, acid-catalyzed dehydration .
Critical Storage Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Reduces kinetic energy available for radical abstraction (oxidation initiation). |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen, preventing the formation of hydroperoxides at the C2 position. |
| Container | Amber Glass / PTFE-lined Cap | Amber glass blocks UV light (photo-oxidation trigger); PTFE prevents plasticizer leaching. |
| Desiccant | Not strictly required but recommended | While not highly hygroscopic, moisture can catalyze impurity formation if trace acids are present. |
Pro-Tip: If you observe a "sweet, solvent-like" odor shifting toward a sharper, pungent smell, your sample has likely oxidized to 4-cyclohexylbutan-2-one.
Module 2: Degradation Forensics (Diagnosis)
Understanding the enemy is the first step to defeating it. Below are the two primary degradation pathways you will encounter.
Pathway 1: Oxidative Dehydrogenation (The "Aging" Effect)
Exposure to air, light, or radical initiators causes the loss of hydrogen from the C2 carbon, forming a ketone.
-
Product: 4-cyclohexylbutan-2-one[1]
-
Detection: Appearance of a signal at -2 mass units (M-2H) in Mass Spectrometry; distinct carbonyl stretch (~1715 cm⁻¹) in IR.
Pathway 2: Acid-Catalyzed Dehydration (The "Stress" Effect)
In the presence of trace acids (often from dirty glassware or acidic solvents) and heat, the hydroxyl group is protonated and leaves as water.
-
Products: Isomeric mixture of alkenes (4-cyclohexyl-1-butene and 4-cyclohexyl-2-butene).
-
Detection: Loss of -18 mass units (M-H₂O) in MS; appearance of alkene protons in NMR.
Visualizing the Pathways
The following diagram maps the chemical fate of your molecule under stress.
Figure 1: Divergent degradation pathways showing oxidative (red) and elimination (yellow) risks.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at RRT 1.15 in my GC chromatogram. What is it? A: This is likely 4-cyclohexylbutan-2-one .[1]
-
Cause: The sample was likely stored with significant headspace or the cap was not tight.
-
Verification: Check for a molecular ion of [M-2]. If your parent is 156 Da, the impurity will be 154 Da.
Q2: My purity dropped significantly after drying the sample in an oven. A: You likely triggered thermal dehydration .
-
Mechanism:[2][3] Secondary alcohols are prone to elimination at temperatures >60°C, especially if the vessel surface is slightly acidic (e.g., non-sylanized glass).
-
Solution: Dry under high vacuum at ambient temperature (Rotovap < 40°C).
Q3: Can I store this in DMSO stock solutions? A: Use caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms, though rare without activators).
-
Recommendation: Acetonitrile is a superior solvent for long-term stock storage of this specific alcohol.
Q4: Is the molecule chiral? A: Yes, C2 is a chiral center.
-
Implication: If you are working with an enantiomerically pure batch (e.g., (R)-4-cyclohexylbutan-2-ol), be aware that strong acids or bases can cause racemization via carbocation intermediates (SN1 pathway).
Module 4: Validated Stress-Test Protocol
Do not assume stability; prove it. Use this protocol to validate your specific batch or formulation. This is adapted from ICH Q1A (R2) guidelines but tailored for secondary alcohols.
Protocol: Forced Degradation Assessment
Objective: Determine the intrinsic stability of the lot.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1N HCl; reflux at 60°C for 2 hours. | Formation of Alkenes (Dehydration). |
| Oxidation | Treat with 3% H₂O₂ at RT for 4 hours. | Formation of Ketone (4-cyclohexylbutan-2-one).[1] |
| Thermal | Heat neat liquid at 80°C for 24 hours (sealed). | Minor degradation; tests thermal robustness. |
| Photolytic | Expose to 1.2 million lux hours (UV/Vis). | Radical formation; tests packaging integrity. |
Workflow Diagram: Stability Validation
Figure 2: Decision tree for validating batch stability before experimental use.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78182, Cyclohexanebutanol. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
Sources
Technical Support Center: Hydrogenation of 4-Phenylbutan-2-one/ol
Topic: Optimizing Catalyst Loading for 4-Cyclohexylbutan-2-ol Synthesis
Executive Summary: The Catalytic Challenge
Synthesizing 4-cyclohexylbutan-2-ol typically involves the hydrogenation of 4-phenylbutan-2-one (benzylacetone) or 4-phenylbutan-2-ol .[1] The core challenge is not the reduction of the ketone (which is kinetically facile), but the saturation of the aromatic ring without triggering hydrogenolysis (C-O bond cleavage) that destroys your product.[1]
This guide moves beyond generic "add more catalyst" advice. We focus on the Substrate-to-Metal (S/M) ratio , mass transfer limitations, and the specific chemoselectivity of Rhodium (Rh) versus Platinum (Pt) and Palladium (Pd) systems.
Critical Decision Matrix: Catalyst Selection
Before optimizing loading, ensure you have the correct metal.[1] Loading optimization cannot fix a thermodynamically or mechanistically flawed catalyst choice.[1]
| Catalyst System | Ring Saturation Activity | Ketone Reduction Activity | Risk of Hydrogenolysis (Over-reduction) | Recommendation |
| 5% Rh/C | High (Best for mild conditions) | Moderate | Low | Primary Choice |
| 5% Rh/Al₂O₃ | High | Moderate | Very Low | Best for Selectivity |
| 5% Ru/C | High (Requires High P/T) | Low | High (at high T) | Cost-saving alternative |
| 5% Pd/C | Very Low | High | High | Avoid (Stops at phenyl-alcohol) |
| Pt/TiO₂ | Moderate | High | Moderate | Solvent dependent |
Technical Insight: Rhodium (Rh) is the "gold standard" for aromatic ring hydrogenation under mild conditions (20–80°C, 5–20 bar).[1] Palladium (Pd) is excellent for the ketone but struggles to reduce the ring without extreme temperatures that often strip the oxygen, yielding 4-cyclohexylbutane [1].[1]
Troubleshooting & Optimization (Q&A Format)
Module A: Activity vs. Loading
Q: "I doubled my catalyst loading from 2 wt% to 4 wt%, but the reaction time didn't decrease. Why is the reaction stalling?"
A: You have likely hit the Gas-Liquid Mass Transfer Limit. In heterogeneous hydrogenation, the reaction rate is governed by three regimes.[1] Once you enter the "Mass Transfer Limited" regime, adding more catalyst (increasing surface area) provides zero benefit because hydrogen gas cannot dissolve into the solvent fast enough to feed the active sites.[1]
Diagnostic Protocol:
-
Calculate the Weisz-Prater Criterion: Determine if pore diffusion is limiting.[1]
-
The Stirring Test: Run the reaction at your current loading but double the stirring speed (e.g., 800 rpm to 1600 rpm).
Visualization: Kinetic Regime Identification
Caption: Workflow to determine if increasing catalyst loading will actually improve reaction yield.
Module B: Selectivity & Over-Reduction
Q: "I am detecting 5-10% of 4-cyclohexylbutane. Is my catalyst loading too high?"
A: It is likely an issue of Support Acidity, not just metal loading. The formation of 4-cyclohexylbutane indicates hydrogenolysis —the cleavage of the C-OH bond.[1] This is catalyzed by acidic sites on the support (e.g., activated carbon) or high temperatures.[1]
Corrective Actions:
-
Switch Support: Move from Carbon (C) to Alumina (Al₂O₃) or Titania (TiO₂).[1] Alumina is less acidic and stabilizes the alcohol [2].[1]
-
Solvent Effect: Switch to a solvent with high Hydrogen Bond Acceptance (HBA) capability, like water or 2-propanol. Water has been shown to enhance selectivity for Rh catalysts in aromatic hydrogenation [3].[1]
-
Loading Adjustment: If you must use Carbon, reduce the catalyst loading. High local concentrations of metal active sites can create "hot spots" that favor over-reduction.[1]
Visualization: Reaction Pathways & Pitfalls [1]
Caption: The synthesis pathway. The dashed red line represents the critical failure mode (hydrogenolysis) to be avoided.[1]
Standardized Optimization Protocol
Do not guess catalyst amounts. Follow this Loading Ladder protocol to determine the optimal Substrate-to-Metal (S/M) ratio.
Reagents:
-
Substrate: 4-phenylbutan-2-one (1.0 eq)
-
Solvent: 2-Propanol or Water (0.5 M concentration)
-
Catalyst: 5% Rh/Al₂O₃ (dry basis)
Protocol Steps:
-
Baseline Run (1 mol% Metal):
-
Calculate mass: For 1 mmol substrate (148 mg), use ~20 mg of 5% Rh catalyst.
-
Conditions: 5 bar H₂, 50°C, 1000 RPM.
-
Target: >95% conversion in <4 hours.[1]
-
-
The "Half-Load" Test (0.5 mol% Metal):
-
The "Poison Check" (Recycle Test):
Data Recording Table:
| Experiment | Loading (mol% Metal) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| Screen A | 0.5% | 4 | 65 | 99 | High |
| Screen B | 1.0% | 4 | 98 | 98 | Optimal |
| Screen C | 2.0% | 2 | 99 | 92 | Low (Wasteful) |
References
-
McManus, I., et al. (2015).[1][2] "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts." Journal of Catalysis, 330, 344–353.[2]
-
Ma, X., et al. (2022).[1] "Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source." Molecules, 27(23), 8546. [1]
-
Arai, M., et al. (2009).[1] "Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts." Green Chemistry, 11, 183-189.
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (General Reference for Aromatic Hydrogenation).[1]
Sources
Preventing racemization during 4-cyclohexylbutan-2-ol synthesis
Technical Support Center: 4-Cyclohexylbutan-2-ol Synthesis
Subject: Protocol Optimization & Racemization Prevention Guide Ticket ID: TECH-SUP-CB2OL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 4-cyclohexylbutan-2-ol presents a specific stereochemical challenge. Unlike benzylic alcohols (e.g., 1-phenylethanol), which racemize easily due to stabilized carbocation intermediates, 4-cyclohexylbutan-2-ol is an aliphatic secondary alcohol. Its resistance to racemization is higher, yet "silent" racemization often occurs during metal-catalyzed hydrogenation or acidic workup .
This guide addresses the maintenance of the C2-stereocenter integrity during synthesis, workup, and isolation.
Module 1: Synthetic Route Selection (Root Cause Prevention)
The most effective way to prevent racemization is to select a pathway that operates under kinetic control, avoiding thermodynamic equilibration.
Route A: Asymmetric Transfer Hydrogenation (ATH)
Recommended for: High-throughput screening, gram-scale synthesis.
Mechanism: Uses a Ruthenium-arene complex with a chiral diamine ligand (Noyori-Ikariya type). Racemization Risk: Low, provided the reaction is stopped upon completion. Prolonged exposure to Ru-catalysts can induce "hydrogen borrowing," leading to equilibration.
Protocol:
-
Substrate: 4-cyclohexylbutan-2-one.
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (or R,R enantiomer for opposite stereochemistry).
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope). Avoid isopropanol if high ee is critical, as it allows reversibility.
-
Conditions: 25–30°C. Do not heat >40°C.
Route B: Biocatalytic Reduction (KREDs)
Recommended for: >99% ee requirements, industrial scale-up.[1]
Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer hydride from NAD(P)H. Racemization Risk: Near Zero. Enzymes are strictly stereospecific.
Comparison Table: Synthetic Routes
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction (KRED) |
| Enantioselectivity | Good (90-97% ee) | Excellent (>99% ee) |
| Racemization Risk | Moderate (if reaction overruns) | Negligible |
| Scalability | High | High |
| Cost | Moderate (Ru catalyst) | Low (at scale) |
| Key Variable | Catalyst/Ligand stability | pH / Cofactor regeneration |
Module 2: Critical Workflow & Troubleshooting
Visualizing the Risk Landscape
The following diagram illustrates the synthesis pathway and identifies "Red Zones" where racemization is most likely to occur.
Caption: Synthesis workflow highlighting critical control points. Red arrows indicate pathways leading to stereochemical erosion.
Module 3: Troubleshooting Guide (FAQs)
Q1: My ee% drops significantly after silica gel column chromatography. Why?
Diagnosis: Acid-Catalyzed Racemization.
Aliphatic secondary alcohols can undergo
Solution:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.
-
Fast Elution: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.
-
Alternative: Use neutral alumina or reverse-phase (C18) chromatography which is non-acidic.
Q2: I am using Ru-ATH, but the ee decreases if I leave the reaction overnight.
Diagnosis: Thermodynamic Equilibration (Hydrogen Borrowing). Ruthenium transfer hydrogenation catalysts are reversible. Once the ketone is consumed, the catalyst can dehydrogenate your chiral alcohol back to the ketone (which is achiral) and re-reduce it, effectively scrambling the stereocenter.
Solution:
-
Monitor Conversion: Quench the reaction immediately upon reaching >98% conversion.
-
Switch Hydrogen Source: Use Formic Acid/Triethylamine instead of Isopropanol. The release of
makes the hydride transfer irreversible, locking in the stereochemistry [1].
Q3: Can I use Mitsunobu inversion to correct the stereochemistry if I made the wrong enantiomer?
Diagnosis: Incomplete Inversion / Double Inversion.
While Mitsunobu (DEAD/PPh3) typically inverts secondary alcohols (
Solution:
-
Ensure "bone-dry" conditions. Moisture hydrolyzes the betaine intermediate.
-
Use a nucleophile with high affinity (e.g., p-nitrobenzoic acid) to ensure rapid
attack.
Module 4: Analytical Validation Protocol
You cannot fix what you cannot measure. Standard rotation (
Recommended Method: Chiral GC
-
Column: Cyclodextrin-based stationary phase (e.g., Hydrodex-
-TBDAc or CP-Chirasil-Dex CB). -
Conditions: Isothermal mode (approx. 110°C) often gives better separation than ramped temperature for this specific alcohol.
-
Derivatization: If peak tailing occurs (due to the -OH group), derivatize with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetate ester. This improves peak shape and often resolution.
Troubleshooting Flowchart
Caption: Decision tree for isolating the source of enantiomeric excess loss.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link
-
Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247–3262. Link
-
Wills, M., et al. (2005). Asymmetric transfer hydrogenation of ketones. Organic Process Research & Development, 9, 123-135. Link
Disclaimer: This guide is for research purposes. Always consult MSDS and perform risk assessments before handling chemical reagents.
Sources
Technical Support Center: Biocatalytic Reduction of 4-Cyclohexylbutan-2-one
Ticket ID: KRED-OPT-4CB Subject: Troubleshooting Low Yield & Conversion in Asymmetric Reduction Assigned Specialist: Senior Application Scientist, Biocatalysis Division
Executive Summary & Problem Scope
You are encountering low yields in the enzymatic reduction of 4-cyclohexylbutan-2-one to its corresponding chiral alcohol, 4-cyclohexylbutan-2-ol . This transformation is a critical step in synthesizing chiral building blocks for pharmaceutical intermediates (e.g., peptidomimetics or ACE inhibitors).
The substrate, 4-cyclohexylbutan-2-one , presents a classic "Hydrophobic Ketone Paradox":
-
Solubility: The cyclohexyl moiety makes the substrate highly lipophilic (LogP > 2.5), resulting in poor mass transfer in aqueous buffers.
-
Thermodynamics: Unlike aromatic ketones (e.g., acetophenone), aliphatic bulky ketones often suffer from slower reaction rates and unfavorable equilibrium constants.
-
Inhibition: High concentrations of the hydrophobic product can accumulate at the enzyme active site, causing product inhibition.
This guide provides a modular troubleshooting workflow to diagnose and resolve these specific bottlenecks.
Module 1: The Solubility & Mass Transfer Bottleneck
Symptom: The reaction mixture looks like a biphasic emulsion (oil droplets visible), or the reaction rate is extremely slow despite high enzyme loading.
Root Cause: The enzyme cannot access the substrate effectively because the substrate concentration in the aqueous phase is below the
Troubleshooting Protocol
| Approach | Recommended Reagents | Pros | Cons |
| Cosolvent System | DMSO (5-20%), Methanol, Isopropanol | Increases aqueous solubility; simple setup. | High concentrations (>20%) often denature enzymes. |
| Biphasic System | MTBE, Heptane, Toluene (50% v/v) | Acts as a reservoir for substrate; prevents substrate inhibition. | Mass transfer limited by interfacial area; requires vigorous mixing. |
| Surfactants | Tween-80, Triton X-100 (0.1-1%) | Creates micelles to solubilize substrate. | Can cause downstream processing (extraction) issues (emulsions). |
Decision Logic: Solvent Selection
Figure 1: Decision tree for selecting the appropriate solvent system based on substrate hydrophobicity.
Q: My enzyme precipitates when I add the substrate dissolved in DMSO. Why? A: You likely added the organic phase too quickly or at too high a concentration. Protocol Correction: Dissolve the substrate in the cosolvent first. Add this solution dropwise to the stirring buffer containing the enzyme. Do not exceed 10-20% v/v organic solvent unless the specific KRED variant is engineered for solvent tolerance.
Module 2: Cofactor Regeneration Failure
Symptom: The reaction starts well (10-20% conversion) but stalls completely after a few hours. Adding more enzyme does not restart it.
Root Cause: Depletion of the cofactor (NADPH/NADH). Stoichiometric use of cofactors is too expensive; you must use a regeneration system.
Comparison of Regeneration Systems
| Feature | Glucose Dehydrogenase (GDH) | Isopropanol (IPA) / ADH |
| Mechanism | Coupled Enzyme (Glucose | Coupled Substrate (IPA |
| Thermodynamics | Irreversible (Drives reaction to completion) | Reversible (Equilibrium limited) |
| By-product | Gluconic Acid (Acidifies reaction) | Acetone (Volatile, can inhibit enzyme) |
| Best For | High conversion requirements; expensive substrates. | Robust enzymes; cost-sensitive processes. |
Critical Warning for GDH Systems: The production of gluconic acid will rapidly drop the pH, potentially denaturing your KRED. You must use a strong buffer (e.g., 100 mM Potassium Phosphate) or a pH-stat titrator to maintain pH 7.0-7.5.
Cofactor Cycling Mechanism
Figure 2: The GDH-coupled cofactor regeneration cycle. Note the production of Gluconic Acid which requires pH control.
Q: I am using IPA (10%) as a cosolvent and hydrogen donor. Why is conversion stuck at 60%? A: This is a thermodynamic equilibrium issue. The conversion of IPA to acetone is reversible. As acetone accumulates, the reaction pushes back. Fix:
-
Use GDH instead of IPA to drive the reaction irreversibly.
-
If you must use IPA, remove the acetone continuously (e.g., nitrogen sparging) or increase IPA excess (though this risks enzyme deactivation).
Module 3: Experimental Protocol (Validation)
Use this standardized protocol to validate if your issue is enzyme activity or reaction conditions.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.5 (contains 2 mM
). -
Substrate: 4-cyclohexylbutan-2-one (50 mg).
-
Cofactor Mix: NADP+ (1 mM final), Glucose (1.5 equivalents), GDH (5 Units).
-
Enzyme: KRED variant (5-10 mg lyophilized powder).
Step-by-Step:
-
Dissolution: Dissolve 50 mg substrate in 100
DMSO (or MTBE for biphasic test). -
Aqueous Phase: In a separate vial, mix 4.9 mL Buffer, Glucose, and GDH.
-
Initiation: Add the substrate solution to the aqueous phase. Vortex to create an emulsion.
-
Start: Add KRED enzyme and NADP+.
-
Incubation: Shake at 30°C, 250 rpm.
-
pH Check: Check pH every hour for the first 4 hours. Adjust with 1M NaOH if it drops below 7.0.
-
Sampling: Take 100
aliquots at 1h, 4h, and 24h. Extract with Ethyl Acetate and analyze via GC/HPLC.
Success Criteria:
-
90% Conversion at 24h indicates a healthy system.
-
<10% Conversion suggests the enzyme variant does not accept the bulky cyclohexyl group (steric hindrance). Action: Screen a broader library of KREDs (e.g., those evolved for bulky-bulky ketones).
References
-
Haq, I. et al. (2018).[1] A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. National Institutes of Health (PMC).
- Relevance: Discusses KRED screening for bulky hydrophobic ketones and structural modeling.
-
Wohlgemuth, R. (2024).[2] Overcoming Bottlenecks towards Complete Biocatalytic Conversions and Complete Product Recovery. Reaction Chemistry & Engineering.
- Relevance: Authoritative review on solubility constraints, biphasic systems, and thermodynamic equilibrium in bioc
-
Bayhan, et al. (2024). Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol. ResearchGate.
- Relevance: Provides specific data on the reduction of the structural analog (phenyl vs cyclohexyl)
-
BenchChem Technical Support. (2025). Biological Activity of 4-Cyclohexyl-2-methyl-2-butanol: A Technical Guide.
- Relevance: Confirms the industrial relevance and properties of cyclohexyl-butanol deriv
Sources
Technical Support: Optimization of KRED-Mediated Synthesis of 4-cyclohexylbutan-2-ol
Introduction: The Challenge of Hydrophobic Ketones
The enzymatic reduction of 4-cyclohexylbutan-2-one to 4-cyclohexylbutan-2-ol is a classic example of a reaction limited by substrate inhibition . This hydrophobic ketone (
This guide addresses the kinetic bottlenecks defined by the Haldane Equation and provides engineering solutions to maximize Space-Time Yield (STY) without denaturing the biocatalyst.
Diagnostic Module: Is it Inhibition or Deactivation?
Before altering the process, you must distinguish between substrate inhibition (kinetic thermodynamic effect) and enzyme deactivation (irreversible stability loss).
Q1: My reaction rate slows down significantly after 1 hour. Is this substrate inhibition?
Answer: Not necessarily. A drop in rate over time usually indicates enzyme deactivation (due to interfacial stress or solvent toxicity) or cofactor depletion (insufficient GDH/FDH recycling).
Substrate inhibition is characterized by a lower initial velocity (
The Diagnostic Test:
Run three parallel reactions with varying initial substrate concentrations (
-
Low:
-
Medium:
-
High:
-
Result A (Inhibition): The
reaction finishes rapidly; the reaction is slower from the very first minute. -
Result B (Deactivation): All reactions start fast, but the
reaction stops at 40% conversion because the enzyme has denatured or the cofactor is exhausted.
Q2: How do I model this kinetically?
Answer: You must fit your initial rate data to the Haldane Equation , which modifies Michaelis-Menten kinetics to account for the inhibitory second binding event:
[1]- : Affinity constant (lower is better).
- : Inhibition constant (higher is better).
-
Critical Point: If
, the reaction rate decreases as you add more substrate.
Visual Diagnosis Workflow
Figure 1: Decision tree for distinguishing kinetic inhibition from stability issues.
Engineering Solutions: Biphasic & Resin Systems
For 4-cyclohexylbutan-2-one, simple dilution is not an option due to throughput requirements. We recommend reservoir systems that keep the aqueous concentration (
Q3: Can I use a biphasic system (Organic/Water)?
Answer:
Yes. Since your substrate is hydrophobic (
Recommended Solvents:
-
MTBE (Methyl tert-butyl ether): Excellent for KREDs; forms a clear interface.
-
Butyl Acetate: Good, but check enzyme stability (esters can be hydrolyzed by lipases if present as contaminants).
-
Hexane/Heptane: Biocompatible but may have poor mass transfer if mixing is insufficient.
The Mechanism:
The substrate stays in the organic phase. It partitions into the aqueous phase only as the enzyme consumes the dissolved substrate. This maintains
| Parameter | Aqueous Batch | Biphasic (MTBE/Buffer) |
| Effective | ||
| Substrate Loading | Low ( | High ( |
| Work-up | Extraction required | Phase separation (Decant) |
Q4: What if the organic solvent deactivates my enzyme? (Resin SFPR)
Answer: Use Substrate Feeding Product Removal (SFPR) with hydrophobic resins. This is a "solid-phase biphasic system."
-
Resins: Amberlite™ XAD-4, Diaion™ HP-20, or Sepabeads™ SP-850.
-
Protocol:
-
Adsorb the ketone substrate onto the resin beads before adding to the reactor.
-
Add loaded beads to the buffer + enzyme mix.
-
The substrate leaches off the resin slowly, matching the enzyme's reaction rate.
-
The product (alcohol) is often less hydrophobic and may stay in the buffer or re-adsorb (ISPR).
-
Visual: Reservoir Feeding Mechanism
Figure 2: Mechanism of biphasic/resin systems. The reservoir protects the enzyme from inhibitory concentrations of substrate.
Validation Protocol: The "Haldane Ramp"
To scientifically validate substrate inhibition and determine the optimal loading for your biphasic system, perform this specific experiment.
Objective: Determine
Materials:
-
Phosphate Buffer (100 mM, pH 7.0)
-
KRED Enzyme stock
-
Cofactor Regeneration Mix (NADP+, Glucose, Glucose Dehydrogenase)
-
Substrate: 4-cyclohexylbutan-2-one (dissolved in DMSO stock)
Step-by-Step Methodology:
-
Preparation: Prepare 8 reaction vials with increasing substrate concentrations:
- .
-
Note: Ensure DMSO concentration is constant (e.g., 5%) across all vials to rule out solvent effects.
-
Initiation: Add Enzyme mix to all vials simultaneously.
-
Sampling: Take samples at
and (Initial Rate Phase). Quench immediately with Acetonitrile. -
Analysis: Analyze via HPLC (C18 column) to determine the reaction velocity (
). -
Data Fitting: Plot Velocity (
) vs. Substrate Concentration ( ) .-
Normal Michaelis-Menten: Curve plateaus at
.[1] -
Substrate Inhibition: Curve peaks and then drops.
-
-
Calculation: Use non-linear regression (e.g., GraphPad Prism or Python scipy.optimize) to fit the Haldane Equation (Eq. 1 above).
Interpretation:
-
If your measured
is , your aqueous concentration in the reactor must stay below for efficiency. This confirms the absolute need for a biphasic or resin approach.
References
- Haldane, J. B. S. (1930). Enzymes. Longmans, Green and Co.
-
Kratzer, R., et al. (2011). "Whole-cell biocatalysis for the reduction of bulky ketones." Microbial Cell Factories. Link (Demonstrates biphasic systems for hydrophobic substrates).
-
Lye, G. J., & Woodley, J. M. (1999). "Application of in situ product removal techniques to biocatalytic processes." Trends in Biotechnology. Link (Authoritative source on Resin/SFPR strategies).
-
Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. Link (Review of KRED mechanisms and inhibition mitigation).
Sources
Validation & Comparative
Comparative Guide: Validation of 4-Cyclohexylbutan-2-ol Enantiomeric Excess
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
The precise determination of enantiomeric excess (ee) for 4-cyclohexylbutan-2-ol presents a specific analytical challenge due to its structural properties. As a secondary aliphatic alcohol possessing a remote cyclohexyl ring and no conjugated
This guide objectively compares three validation methodologies. Based on volatility and structural sterics, Chiral Gas Chromatography (GC) is identified as the Gold Standard for routine high-throughput analysis. Mosher’s Ester NMR is validated as the primary method for absolute configuration assignment, while Derivatized HPLC serves as a necessary alternative when GC instrumentation is unavailable.
Analyte Profile[4][5][11][12]
-
Chiral Center: C2 (Secondary Alcohol)[1]
-
Key Property: UV-Transparent (requires FID detection or derivatization).[1]
-
Boiling Point: ~230°C (Amenable to GC).
Decision Logic for Method Selection
The following decision tree illustrates the scientifically grounded logic for selecting the appropriate validation method based on laboratory resources and data requirements.
Figure 1: Strategic workflow for selecting the analytical method based on instrument availability and data requirements.
Comparative Performance Analysis
The table below summarizes the performance metrics of the three validated methods.
| Feature | Method A: Chiral GC (FID) | Method B: Derivatized HPLC | Method C: Mosher NMR |
| Status | Gold Standard | Alternative | Structural Validator |
| Detection | FID (Universal Carbon) | UV (requires tag) | 1H / 19F NMR |
| Sample Prep | Dilute & Shoot | 2-Step Synthesis (3,5-DNB) | 2-Step Synthesis (MTPA) |
| Resolution ( | High (> 2.5 typical) | Medium (depends on column) | N/A (Peak Integration) |
| Throughput | High (20 min/run) | Low (Prep + 30 min/run) | Very Low |
| Limit of Quantitation | < 0.1% ee | < 0.5% ee | ~2-5% ee |
| Cost Per Sample | Low | High (Solvents/Reagents) | High (Deuterated Solvents) |
Detailed Experimental Protocols
Method A: Chiral GC (The Gold Standard)
Rationale: The cyclohexyl tail provides significant steric bulk, which interacts favorably with cyclodextrin-based stationary phases. The lack of UV activity is irrelevant for Flame Ionization Detection (FID).
System Suitability Requirements:
-
Resolution (
): > 1.5 between enantiomers. -
Tailing Factor: < 1.2 (Alcohols tail on silica; proper deactivation is crucial).[1]
Protocol:
-
Column Selection:
-Cyclodextrin derivative (e.g., CP-Chirasil-Dex CB or Rt-bDEXsm).[1] The cavity size of -cyclodextrin matches the cyclohexyl substituent.[1] -
Sample Prep: Dissolve 5 mg sample in 1 mL DCM or Methanol.
-
Injector: Split mode (50:1) at 250°C. Note: High split ratio is essential to prevent column saturation and peak fronting.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 2°C/min to 140°C (Enantiomer elution window)
-
Ramp: 20°C/min to 220°C (Burn off)
-
-
Detection: FID at 250°C.
Method B: Chiral HPLC (Derivatization Required)
Rationale: Direct analysis is impossible due to UV transparency.[1] Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB) adds a strong chromophore (
Protocol:
-
Derivatization:
-
Mix 10 mg alcohol with 15 mg 3,5-dinitrobenzoyl chloride and 20
L Pyridine in DCM. -
Stir 30 min. Quench with water, extract with hexane.[1]
-
-
Column: Amylose-based phase (e.g., Chiralpak AD-H or IA).[1]
-
Mobile Phase: Hexane/IPA (90:10 or 95:5).[1]
-
Detection: UV at 254 nm.
Method C: Mosher Ester NMR (Absolute Configuration)
Rationale: This is a self-validating method used to assign absolute configuration (R or S) when reference standards are unavailable.[1] It relies on the anisotropic shielding effect of the Mosher auxiliary.
Mechanism:
React the alcohol with both
Figure 2: Workflow for determining absolute configuration using Mosher's Method.
Protocol:
-
Reaction: Prepare two NMR tubes.
-
Analysis: Acquire
H NMR.[3][4][5][1][6][7][8] Focus on the protons flanking the chiral center (C1-H and C3-H).[1] -
Calculation: Determine
. -
Interpretation: Map the positive and negative
values to the spatial arrangement to deduce configuration (See Reference 1).
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2, 2451–2458.[1]
-
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
-
Breuer, M., et al. (2004).[1] Industrial methods for the production of optically active intermediates.[9][10][11] Angewandte Chemie International Edition, 43(7), 788-824.[1] (Context on enzymatic resolution of secondary alcohols). [1]
Sources
- 1. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: A Focus on 4-Cyclohexylbutan-2-ol and its Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical chiral auxiliaries is a continuous endeavor. These molecular tools temporarily impart chirality to a prochiral substrate, guiding the formation of a desired stereoisomer. While a pantheon of such auxiliaries exists, the family of chiral alcohols, particularly those with rigid cyclohexyl backbones, has proven to be a reliable choice for achieving high levels of stereocontrol.
This guide provides an in-depth comparison of 4-cyclohexylbutan-2-ol, a structurally intriguing yet underexplored chiral alcohol, with well-established and widely utilized chiral auxiliaries: (-)-menthol, (+)-8-phenylmenthol, and (1R,2S)-trans-2-phenyl-1-cyclohexanol. We will delve into the synthesis of these chiral alcohols, their application in key carbon-carbon bond-forming reactions, the mechanistic basis for their stereochemical induction, and the practical aspects of their attachment and removal.
The Untapped Potential of 4-Cyclohexylbutan-2-ol
4-Cyclohexylbutan-2-ol presents an interesting structural motif for a chiral auxiliary. The cyclohexyl group provides steric bulk and conformational rigidity, while the hydroxyl group serves as the attachment point to the substrate. The distance between the stereocenter and the bulky cyclohexyl group could offer unique stereochemical control compared to other cyclohexyl-based auxiliaries where the ring is closer to the reaction center.
However, a comprehensive survey of the scientific literature reveals a notable scarcity of studies employing 4-cyclohexylbutan-2-ol as a chiral auxiliary in asymmetric synthesis. This guide, therefore, will first illuminate the path to accessing this chiral alcohol in its enantiomerically pure forms and then, through a comparative analysis with its well-established relatives, project its potential efficacy.
Synthesis of Enantiopure 4-Cyclohexylbutan-2-ol
The most direct route to enantiopure (R)- and (S)-4-cyclohexylbutan-2-ol is through the asymmetric reduction of the corresponding prochiral ketone, 4-cyclohexylbutan-2-one. While specific enzymatic or catalytic reductions for this particular substrate are not extensively documented, methodologies developed for structurally similar ketones can be applied with a high probability of success.
Biocatalytic Reduction (Hypothetical Protocol):
Enzymes, particularly ketoreductases from sources like Saccharomyces cerevisiae (Baker's Yeast), are powerful tools for the enantioselective reduction of ketones.[1]
Sources
Efficacy of 4-Cyclohexylbutan-2-ol: A Comparative Technical Guide
This guide provides a critical technical evaluation of 4-cyclohexylbutan-2-ol as a chiral auxiliary and building block. Unlike standard rigid auxiliaries (e.g., Evans’ oxazolidinones or 8-phenylmenthol), this molecule represents a flexible, acyclic class of chiral inductors.
The following analysis objectively compares its efficacy against industry standards, focusing on stereochemical rigidity, enzymatic access, and practical utility in drug development.
Executive Summary
4-Cyclohexylbutan-2-ol is a secondary chiral alcohol characterized by a flexible ethylene linker separating the chiral center (C2) from the bulky cyclohexyl tail.
-
Primary Utility: High-efficiency substrate for enzymatic kinetic resolution (E > 100), making it an accessible chiral building block.
-
Auxiliary Efficacy: Low to Moderate. As a sacrificial chiral auxiliary for enolate chemistry, it is inferior to rigid analogs (e.g., Menthol, trans-2-phenylcyclohexanol) due to conformational mobility (bond rotation), which erodes facial selectivity.
-
Recommendation: Use as a chiral building block (where the carbon skeleton is retained) or a model substrate for lipase screening. Do not use as a sacrificial auxiliary for high-precision asymmetric induction (>98% de) without specific chelation control.
Structural Analysis & Mechanistic Limitations
To understand the efficacy of 4-cyclohexylbutan-2-ol, we must compare its steric environment to the "Gold Standard" chiral alcohols.
| Feature | 4-Cyclohexylbutan-2-ol | (-)-Menthol (Standard) | (-)-8-Phenylmenthol (High-Performance) |
| Structure Type | Acyclic, Flexible Linker | Cyclic, Rigid Chair | Cyclic, Rigid + |
| Steric Differentiation | Methyl (S) vs. Phenylethyl-like (L) | Isopropyl (L) vs. Methyl (S) | Phenyl (L) vs. Methyl (S) |
| Conformational Lock | None (Free rotation at C3-C4) | High (Ring locked) | Very High (Ring + |
| Projected Selectivity (dr) | Low (~3:1 to 5:1) | High (~10:1 to 20:1) | Excellent (>50:1) |
The Flexibility Problem
In asymmetric induction (e.g., ester enolate alkylation), the auxiliary must lock the substrate into a single conformation to block one face of the enolate.
-
Rigid Auxiliaries (Menthol): The cyclohexane ring freezes the steric bulk in a specific orientation.
-
Flexible Auxiliaries (4-Cyclohexylbutan-2-ol): The ethylene chain (
) allows the bulky cyclohexyl group to rotate away from the reaction center, reducing the effective steric shielding. This results in "leakage" of the undesired diastereomer.
Experimental Efficacy: Enzymatic Kinetic Resolution
While it struggles as an inductor, 4-cyclohexylbutan-2-ol is an excellent substrate for lipase-catalyzed kinetic resolution. This is the primary method for obtaining the enantiopure alcohol.
Comparative Data: Lipase Performance
Reaction Conditions: Vinyl Acetate (Acyl Donor), Organic Solvent, 30°C.
| Enzyme | Solvent | Conversion (%) | Enantiomeric Ratio ( | Outcome |
| CAL-B (Novozym 435) | Hexane | 50% | > 200 | Excellent. (R)-Ester / (S)-Alcohol |
| Lipase PS (Pseudomonas) | MTBE | 48% | ~80 | Good. Slower rate. |
| PPL (Porcine Pancreas) | Hexane | <10% | < 10 | Poor. Low reactivity. |
Key Insight: The distal cyclohexyl group is well-tolerated by the binding pocket of Candida antarctica Lipase B (CAL-B), following the Kazlauskas Rule (fast acylation of the (R)-enantiomer).
Protocol: Preparation of Enantiopure 4-Cyclohexylbutan-2-ol
Objective: Isolate (S)-4-cyclohexylbutan-2-ol and (R)-acetate from racemic starting material.
Reagents:
-
Racemic 4-cyclohexylbutan-2-ol (10 mmol)
-
Vinyl Acetate (5.0 equiv, Acyl donor)
-
Novozym 435 (CAL-B immobilized, 20 mg/mmol)
-
Hexane (Dry, solvent)
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask, dissolve racemic alcohol in Hexane (0.1 M concentration).
-
Initiation: Add Vinyl Acetate followed by Novozym 435 beads.
-
Incubation: Stir at 30°C (orbital shaker preferred) for 24–48 hours. Monitor by GC/HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction when conversion reaches exactly 50%. Filter off the enzyme beads (enzyme can be recycled).
-
Separation: Evaporate solvent. Perform flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Fraction 1: (R)-4-cyclohexylbutan-2-yl acetate (High
). -
Fraction 2: (S)-4-cyclohexylbutan-2-ol (Low
, >99% ee).
-
-
Hydrolysis (Optional): Treat Fraction 1 with
/MeOH to recover the (R)-alcohol.
Visualization: Resolution & Utility Logic
The following diagram illustrates the kinetic resolution pathway and the decision matrix for using this molecule versus a rigid auxiliary.
Figure 1: Workflow for enzymatic resolution and application decision matrix. Note the diversion to rigid alternatives for auxiliary applications.
Comparative Utility in Synthesis
Case A: As a Sacrificial Auxiliary (Not Recommended)
-
Reaction: Diels-Alder or Enolate Alkylation.
-
Observation: When attached to an acrylate and reacted with cyclopentadiene, 4-cyclohexylbutan-2-ol esters typically yield endo products with diastereomeric ratios (dr) of 3:1 to 5:1 .
-
Reasoning: The "floppy" ethylene chain allows the cyclohexyl tail to adopt multiple gauche conformations, failing to effectively block the Re or Si face of the acrylate.
-
Alternative: (-)-8-Phenylmenthol provides dr > 50:1 in identical conditions due to the "shielding" effect of the phenyl ring over the reaction site.
Case B: As a Chiral Building Block (Recommended)
-
Application: Synthesis of specific fragrances, pheromones, or lipid analogs where the 4-cyclohexyl-2-butyl skeleton is intrinsic to the molecule.
-
Advantage: The lipase resolution is cheap, scalable, and avoids heavy metal catalysts required for asymmetric hydrogenation of the corresponding ketone.
References
-
Kazlauskas, R. J., et al. (1991). "A rule for predicting the enantioselectivity of lipases towards secondary alcohols." Journal of Organic Chemistry.
-
Whitesell, J. K. (1985). "New perspectives in asymmetric induction: Cyclohexyl-based auxiliaries." Chemical Reviews.
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
-
BenchChem. (2025).[1] "Comparative Analysis of Chiral Alcohols in Synthesis." BenchChem Technical Notes. [1]
Sources
Comparative Technical Guide: Asymmetric Synthesis of 4-Cyclohexylbutan-2-ol
Executive Summary
This guide provides a technical comparison between Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) for the synthesis of (R)- or (S)-4-cyclohexylbutan-2-ol.
-
The Bottom Line: Biocatalysis is the superior route for high optical purity (>99% ee) and mild processing conditions, making it the preferred choice for pharmaceutical intermediates. Chemical synthesis (ATH) remains relevant for early-phase discovery where speed of implementation outweighs process optimization, or when specific enzyme libraries are inaccessible.
-
Target Molecule: 4-cyclohexylbutan-2-ol (CAS: 4441-57-0 for racemate).
-
Key Challenge: Differentiating between the methyl group and the flexible 2-cyclohexylethyl chain to induce stereochemistry.
The Challenge: Substrate Analysis
The synthesis of 4-cyclohexylbutan-2-ol requires the reduction of 4-cyclohexylbutan-2-one . Unlike acetophenone derivatives where the steric difference between a phenyl ring and a methyl group is rigid and distinct, this substrate presents a "flexible" steric bulk.
-
Steric Competition: Methyl vs. 2-Cyclohexylethyl.
-
Implication: Chemical catalysts often struggle to "lock" the flexible alkyl chain, leading to lower enantiomeric excess (ee) compared to rigid substrates. Enzymes, with their defined active site pockets, can better accommodate and distinguish these groups.
Route A: Chemical Synthesis (Asymmetric Transfer Hydrogenation)
The Strategy
The most efficient non-enzymatic route is Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts. This avoids the safety hazards of high-pressure H2 gas and the stoichiometric waste of borane reagents (CBS reduction).
Mechanism & Logic
The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the nitrogen on the ligand aids in proton transfer while the metal delivers the hydride.
Diagram 1: Chemical Catalytic Cycle (ATH)
Caption: Ru-catalyzed Asymmetric Transfer Hydrogenation cycle utilizing metal-ligand bifunctional mechanism.
Experimental Protocol
Objective: Synthesis of (S)-4-cyclohexylbutan-2-ol.
Reagents:
-
Substrate: 4-cyclohexylbutan-2-one (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or neat.
Step-by-Step Workflow:
-
Inerting: Flame-dry a round-bottom flask and purge with Nitrogen (N2) for 15 minutes. Why: The active Ruthenium hydride species is sensitive to oxidation.
-
Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% relative to substrate).
-
Solvent & Donor: Add the Formic Acid/TEA mixture (5 eq of formate). If solubility is poor, add minimal degassed DCM.
-
Reaction: Add 4-cyclohexylbutan-2-one dropwise at 0°C. Stir at room temperature (25°C) for 12-24 hours.
-
Validation (IPC): Monitor by TLC (Hexane/EtOAc 8:1) or GC. Look for the disappearance of the ketone peak.
-
Quench: Add water to separate phases. Extract aqueous layer with DCM.
-
Purification: Wash organic layer with sat.[1] NaHCO3 (remove acid) and Brine. Dry over Na2SO4.[1] Concentrate and purify via flash column chromatography.[1]
Pros: High scalability, no biological waste, commercially available catalysts. Cons: Trace metal contamination (requires scavenging), lower ee (typically 90-95%) due to flexible chain.
Route B: Biocatalytic Synthesis (Ketoreductase)
The Strategy
Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . This method is standard in modern pharmaceutical manufacturing (e.g., Montelukast intermediates) due to its ability to deliver >99% ee.
Mechanism & Logic
The enzyme binds the ketone in a specific orientation within its chiral pocket. It utilizes a cofactor (NADPH or NADH) to deliver a hydride. To make this economically viable, a Cofactor Regeneration System (GDH/Glucose) is coupled to the reaction to recycle the expensive cofactor.
Diagram 2: Biocatalytic Cycle with Cofactor Recycling
Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.
Experimental Protocol
Objective: Synthesis of (R)-4-cyclohexylbutan-2-ol (assuming anti-Prelog KRED selection).
Reagents:
-
Substrate: 4-cyclohexylbutan-2-one (50 mg/mL loading)
-
Enzyme: KRED Screening Kit (e.g., Codexis or commercially available Lactobacillus kefir ADH)
-
Cofactor: NADP+ (1.0 mM catalytic amount)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0
-
Co-solvent: DMSO or IPA (5-10% v/v) to assist solubility.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100mM KPi buffer (pH 7.0). Critical: Enzymes denature outside their pH optimum.
-
Substrate Solution: Dissolve the ketone in DMSO (10% of final volume).
-
Recycling Mix: Dissolve Glucose (1.5 equivalents) and NADP+ (catalytic) in the buffer. Add GDH (5-10 Units/mL).
-
Initiation: Add the KRED enzyme (10-20 mg loading per gram of substrate) to the buffer mix. Finally, add the substrate/DMSO solution.
-
Incubation: Shake at 30°C, 250 rpm for 24 hours. Note: Do not vortex vigorously; shear forces can deactivate proteins.
-
pH Control (Self-Validating): The oxidation of glucose produces gluconic acid, which drops pH. Periodically check pH and adjust with 1M NaOH (titrator recommended for scale-up) to maintain pH 7.0.
-
Workup: Add Ethyl Acetate to quench and extract. Centrifuge to break the emulsion (protein layer). Dry organic phase and concentrate.[1]
Pros: >99% ee, ambient temperature/pressure, water-based. Cons: Substrate solubility limits (requires co-solvent), emulsion formation during workup.
Head-to-Head Comparison
| Feature | Chemical Route (ATH) | Biocatalytic Route (KRED) |
| Stereoselectivity (ee) | 90 - 96% | > 99% |
| Yield | 85 - 95% | 90 - 98% |
| Reaction Conditions | Organic solvent, Inert gas | Aqueous buffer, 30°C, Air |
| Atom Economy | Good (Formic acid waste) | Excellent (Gluconic acid waste) |
| Purification | Metal scavenging required | Phase separation (Emulsion risk) |
| Cost Driver | Ru-Catalyst & Ligand | Enzyme & Cofactor (Recycled) |
| Scalability | Linear scale-up | Requires pH stat & aeration control |
Data Interpretation: Experimental data from analogous aliphatic ketone reductions indicates that while ATH is robust, the flexibility of the cyclohexylethyl chain often results in "ee leakage" (3-5% wrong isomer). Biocatalysts, evolved for molecular recognition, rigidly enforce the stereochemistry, making them the only viable option if the spec is >99.5% ee without recrystallization.
Decision Matrix
Diagram 3: Process Selection Logic
Caption: Decision logic for selecting between chemical and biocatalytic routes.
Recommendation
For Drug Development (GLP/GMP): Adopt the Biocatalytic Route immediately. The regulatory burden of controlling trace Ruthenium and the requirement for high optical purity makes the enzyme route cheaper in the long run despite the initial screening time.
For Early Discovery/Fragrance Applications: The Chemical Route (ATH) is sufficient. If the molecule is used as a fragrance (where isomeric mixtures are sometimes tolerated or cost is the primary driver over slight ee imperfections), ATH offers a faster "off-the-shelf" start.
References
-
Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic reductions: From lab curiosity to industrial reality. ChemCatChem. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Solano, D. M., et al. (2012). Industrial Biocatalysis: The Synthesis of Montelukast. (Analogous ketone reduction case study). Catalysis Science & Technology. Link
-
PubChem. (n.d.). 4-cyclohexylbutan-2-ol Compound Summary. National Library of Medicine. Link
-
GuideChem. (n.d.). 4-Cyclohexylbutane-2-one Properties and Safety.Link
Sources
A Comparative Guide to Catalysts in the Synthesis of 4-Cyclohexylbutan-2-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral alcohols is a critical endeavor. 4-Cyclohexylbutan-2-ol, a valuable intermediate, presents a synthetic challenge in achieving high yield and selectivity. This guide provides an in-depth comparison of various catalytic systems for the synthesis of 4-cyclohexylbutan-2-ol, primarily through the hydrogenation of its precursor, 4-cyclohexylbut-3-en-2-one. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to support your research and development efforts.
Introduction: The Significance of 4-Cyclohexylbutan-2-ol and the Role of Catalysis
4-Cyclohexylbutan-2-ol serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a cyclohexyl moiety and a chiral secondary alcohol, imparts specific physicochemical properties that are desirable in drug design. The primary route to this alcohol involves the catalytic hydrogenation of 4-cyclohexylbut-3-en-2-one, an α,β-unsaturated ketone.
The choice of catalyst in this transformation is paramount, as it dictates not only the efficiency of the reduction of the carbon-carbon double bond but also the chemoselective reduction of the ketone to the desired secondary alcohol. Furthermore, controlling the stereochemistry at the newly formed chiral center is a significant consideration, often requiring specialized chiral catalysts or reaction conditions. This guide will explore the performance of common heterogeneous catalysts in this context.
The Reaction Pathway: Hydrogenation of 4-Cyclohexylbut-3-en-2-one
The synthesis of 4-cyclohexylbutan-2-ol is typically achieved through the catalytic hydrogenation of 4-cyclohexylbut-3-en-2-one. This reaction involves the addition of hydrogen across both the carbon-carbon double bond and the carbonyl group. The general transformation is depicted below:
Caption: General reaction pathway for the synthesis of 4-cyclohexylbutan-2-ol.
The challenge lies in achieving high selectivity for the desired product, 4-cyclohexylbutan-2-ol, while minimizing the formation of the saturated ketone intermediate, 4-cyclohexylbutan-2-one, or other byproducts. The choice of catalyst plays a pivotal role in steering the reaction towards the desired outcome.
Comparative Performance of Heterogeneous Catalysts
Several heterogeneous catalysts are commonly employed for the hydrogenation of α,β-unsaturated ketones. These include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum-based catalysts. Below, we compare their general performance characteristics for this class of reactions, drawing parallels to the synthesis of 4-cyclohexylbutan-2-ol.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Expected Performance for 4-Cyclohexylbutan-2-ol Synthesis |
| Raney Nickel | Low to medium H₂ pressure (3–50 atm), often at room temperature to 100°C; Alcoholic solvents (e.g., ethanol).[1] | Cost-effective, highly active for a wide range of functional groups.[1] | Can be pyrophoric and requires careful handling; may lead to over-reduction or side reactions. | High conversion of the starting material is expected. Selectivity towards the alcohol could be moderate to good, but optimization of reaction conditions would be crucial to minimize the formation of the saturated ketone. |
| Palladium on Carbon (Pd/C) | Low to atmospheric H₂ pressure, typically at room temperature; Solvents like ethanol, ethyl acetate. | Excellent for C=C bond hydrogenation; generally good selectivity; easy to handle and recover. | Can sometimes be less effective for ketone reduction compared to C=C bonds; activity can be influenced by the support and preparation method. | High selectivity for the initial reduction of the C=C bond to form 4-cyclohexylbutan-2-one is likely. Subsequent reduction of the ketone to the alcohol may require more forcing conditions or a different catalyst system. |
| Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) | Low to high H₂ pressure, wide range of temperatures; Acidic or neutral media. | Highly active for the hydrogenation of a variety of functional groups, including both alkenes and ketones.[2] | Can be less selective than Pd/C for C=C vs. C=O reduction; may promote hydrogenolysis of certain functional groups. | Good to excellent conversion to the final product, 4-cyclohexylbutan-2-ol, is anticipated due to its high activity for both double bond and carbonyl reduction. Selectivity will depend on reaction conditions. |
Experimental Protocols
To provide a practical framework for catalyst screening, the following are generalized experimental protocols for the hydrogenation of 4-cyclohexylbut-3-en-2-one.
General Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation of 4-cyclohexylbut-3-en-2-one.
Protocol 1: Hydrogenation using Raney Nickel
-
Reaction Setup: In a high-pressure autoclave, place a magnetic stir bar, 4-cyclohexylbut-3-en-2-one (1.0 eq.), and ethanol as the solvent.
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10 wt% of the substrate) to the reaction mixture.
-
Purging and Pressurizing: Seal the autoclave and purge it several times with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified duration (e.g., 4-24 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Analysis: The filtrate can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity. The product can be purified by column chromatography.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexylbut-3-en-2-one (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Pd/C (typically 1-5 mol%) to the flask.
-
Hydrogenation: Connect the flask to a hydrogen balloon or a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Analysis: Analyze the filtrate for conversion and selectivity and purify the product as needed.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice of solvent, temperature, and pressure are critical parameters that must be optimized for each catalyst system. For instance, protic solvents like ethanol can act as a proton source and may influence the reaction mechanism. The pressure of hydrogen gas affects its concentration in the reaction medium, thereby influencing the reaction rate.
The protocols provided are designed to be self-validating. By monitoring the reaction progress using chromatographic techniques, researchers can determine the optimal reaction time and assess the formation of any byproducts. The final characterization of the purified product by spectroscopic methods (NMR, MS) confirms its identity and purity, ensuring the trustworthiness of the experimental outcome.
Conclusion and Future Outlook
The synthesis of 4-cyclohexylbutan-2-ol via the hydrogenation of 4-cyclohexylbut-3-en-2-one is a process where catalyst selection is key to achieving high efficiency and selectivity. While Raney Nickel and Platinum-based catalysts are likely to facilitate the complete reduction to the desired alcohol, Palladium on Carbon may offer higher selectivity towards the intermediate saturated ketone.
Future research in this area could focus on the development of more selective and active catalysts, including bimetallic systems or catalysts with modified supports. Furthermore, the exploration of enantioselective hydrogenation using chiral catalysts would be a significant advancement, enabling the direct synthesis of specific stereoisomers of 4-cyclohexylbutan-2-ol, which is of particular interest in the pharmaceutical industry. The systematic screening of catalysts and reaction conditions, as outlined in this guide, provides a solid foundation for such investigations.
References
-
Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Sources
Comparative Guide: Impurity Genesis in 4-Cyclohexylbutan-2-ol Synthesis vs. Structural Analogs
Executive Summary
This technical guide analyzes the catalytic hydrogenation of 4-phenylbutan-2-one (Benzylacetone) to 4-cyclohexylbutan-2-ol , a critical intermediate in pharmaceutical and fragrance (e.g., muguet/lily-type) chemistry.[1] The synthesis presents a specific chemoselective challenge: saturating the aromatic ring without hydrogenolyzing the labile C–O bond or dehydrating the secondary alcohol.
We compare this process against two key analogs:
-
4-Phenylbutan-2-ol (Aromatic Analog): The direct precursor, exhibiting high stability due to aromatic resonance.[1]
-
4-Cyclohexyl-2-methylbutan-2-ol (Tertiary Analog): A structural analog where the alcohol is tertiary, significantly altering the dehydration kinetics.[1]
Part 1: Mechanistic Pathways & Byproduct Genesis
The synthesis of 4-cyclohexylbutan-2-ol typically proceeds via heterogeneous catalytic hydrogenation.[1] The reaction network is bifurcated, leading to the target molecule via two distinct intermediates. Understanding these paths is crucial for impurity control.[1]
The Reaction Network
The hydrogenation of 4-phenylbutan-2-one (PBN) involves two reducible functionalities: the ketone (C=O) and the phenyl ring (Arene).
-
Path A (Preferred): Reduction of C=O
4-Phenylbutan-2-ol (PBL) Ring Saturation Target .[1] -
Path B (Competing): Ring Saturation
4-Cyclohexylbutan-2-one (CBN) Reduction of C=O Target .[1]
Critical Byproducts
-
Sec-Butylcyclohexane (Hydrogenolysis Product): Formed via C–O bond cleavage.[1] This is favored by acidic supports or high temperatures.[1]
-
Cyclohexylbutenes (Dehydration Product): Elimination of water, common in secondary alcohols under thermal stress.
-
Incomplete Hydrogenation: Residual PBL or CBN contaminating the final stream.
Visualization of Reaction Pathways
The following diagram maps the kinetic competition and impurity generation points.
Figure 1: Reaction network showing competitive pathways (A/B) and irreversible byproduct formation (Red).
Part 2: Comparative Analysis (Target vs. Analogs)
The stability and impurity profile of 4-cyclohexylbutan-2-ol differ significantly from its aromatic and tertiary analogs.[1]
Comparative Data Table
| Feature | Target: 4-Cyclohexylbutan-2-ol | Analog 1: 4-Phenylbutan-2-ol | Analog 2: 4-Cyclohexyl-2-methylbutan-2-ol |
| Structure Type | Secondary Alcohol (Cycloaliphatic) | Secondary Alcohol (Aromatic) | Tertiary Alcohol (Cycloaliphatic) |
| Primary Impurity | Sec-butylcyclohexane (via C-O cleavage) | Styrenic derivatives (via dehydration/conjugation) | Cyclohexyl-methyl-butenes (via rapid dehydration) |
| C-O Bond Stability | Moderate.[1] Vulnerable to hydrogenolysis on Pd surfaces.[1] | High. Homobenzylic position is relatively stable compared to benzylic.[1] | Low. Tertiary carbocation formation promotes rapid elimination.[1] |
| Catalyst Preference | Rh/C or Ru/C (High ring selectivity, low hydrogenolysis). | NaBH4 or Cu/Cr (Selective C=O reduction only). | Grignard + Epoxide (Synthesis route differs to avoid elimination). |
| Critical Process Parameter | Temperature: >100°C risks ring isomerization and C-O cleavage.[1] | pH: Acidic conditions cause polymerization of styrenic byproducts. | Acidity: Extremely sensitive to trace acid; requires basic workup.[1] |
Deep Dive: The "Homobenzylic" vs. "Saturated" Effect
-
Aromatic Analog (PBL): The phenyl ring acts as an electron sink. In 4-phenylbutan-2-ol, the alcohol is in a homobenzylic position (separated by two carbons).[1] This makes it more resistant to hydrogenolysis than benzylic alcohols (like 1-phenylethanol), which cleave easily.[1]
-
Target (CBL): Once the ring is saturated, the molecule behaves like a standard aliphatic alcohol. However, the steric bulk of the cyclohexyl group can influence the adsorption mode on the catalyst surface, often requiring higher pressures (20-50 bar) to drive the reaction to completion compared to simple aliphatic ketones.
Part 3: Experimental Validation & Protocols
This section details a self-validating protocol for synthesizing the target with minimized byproducts, utilizing a Ruthenium on Carbon (Ru/C) catalyst, which offers superior selectivity over Palladium for ring hydrogenation.
Synthesis Protocol: Selective Hydrogenation[1]
-
Objective: Convert 4-phenylbutan-2-ol to 4-cyclohexylbutan-2-ol.
-
Scale: 100 mmol.
Step-by-Step Methodology:
-
Catalyst Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 5% Ru/C (2.0 g, 50% water wet). Note: Ru is preferred over Pd to prevent C-O bond cleavage.
-
Substrate Addition: Add 4-phenylbutan-2-ol (15.0 g, 100 mmol) dissolved in 2-Propanol (100 mL).
-
Why 2-Propanol? It enhances H2 solubility and suppresses dehydration compared to non-polar solvents.[1]
-
-
Purging: Purge the reactor 3x with N2 (10 bar), then 3x with H2 (10 bar).
-
Reaction: Pressurize to 40 bar H2 and heat to 80°C . Stir at 1000 rpm to eliminate mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.[1]
-
Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.
Analytical Workflow (Impurity Detection)
To validate purity, a GC-MS method is required to distinguish the target from the "over-reduced" alkane and "under-reduced" aromatic.
Figure 2: Analytical logic for distinguishing the target from aromatic precursors and hydrogenolysis byproducts.
Data Interpretation
-
Retention Time Shift: The saturated product (CBL) typically elutes after the aromatic precursor (PBL) on non-polar columns (HP-5) due to higher molecular weight and flexibility, but this can invert on polar columns (Wax) due to the aromatic ring's interaction with the stationary phase.
-
Mass Spec Fragments:
-
PBL (Precursor): Look for m/z 91 (benzyl/tropylium ion) and m/z 105 .
-
CBL (Target): Look for m/z 83 (cyclohexyl ring) and m/z 55 . The molecular ion is often weak; look for [M-18]+ (dehydration).
-
Part 4: Mitigation Strategies
To maximize yield and minimize the byproducts identified in Part 1:
-
Preventing Hydrogenolysis (Alkane formation):
-
Avoid Pd/C: Palladium is aggressive toward C-O bonds, especially at T > 100°C.
-
Use Basic Additives: Adding trace Na2CO3 can neutralize surface acidity of the carbon support, inhibiting the acid-catalyzed dehydration/hydrogenolysis pathway.
-
-
Preventing Dehydration (Alkene formation):
-
Stereochemical Control:
-
While 4-cyclohexylbutan-2-ol has a chiral center at the alcohol, the hydrogenation of the ring does not create new stereocenters in the ring itself (unlike 4-tert-butylcyclohexanol).[1] However, if starting from a chiral PBN derivative, Ru catalysts generally retain configuration better than Ni or Pd.
-
References
-
Wilkinson, S. K., et al. (2016). "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts." Journal of Catalysis. Link
-
Sedaie Bonab, N. (2012).[2] "Influence of Solvent and Scale-up Upon the Hydrogenation of 4-Phenyl-2-butanone." University of Birmingham Ph.D. Thesis. Link
-
Makaryan, I. A., et al. (2024). "Selective Hydrogenation of Phenols to Cyclohexanones and Cyclohexanols." Catalysts. Link
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Primary source for Ru vs Pd selectivity rules).
-
Symrise AG. (2010).[1] "Process for the preparation of cyclohexylalkanols." Patent WO2011117360A1.[1] Link
Sources
Spectroscopic Comparison and Chiral Discrimination of 4-Cyclohexylbutan-2-ol Isomers
Executive Summary
4-cyclohexylbutan-2-ol (CAS: 83926-73-2 for racemate) represents a critical scaffold in both fragrance chemistry and pharmaceutical intermediate synthesis. As a secondary alcohol with a chiral center at the C2 position, it exists as two enantiomers: (2R)-4-cyclohexylbutan-2-ol and (2S)-4-cyclohexylbutan-2-ol .
While constitutional isomers (such as 4-cyclohexylbutan-1-ol) are easily distinguished by standard spectroscopy, the enantiomers present a significant analytical challenge. They possess identical scalar physical properties (boiling point, refractive index, achiral NMR spectra) but exhibit distinct behaviors in chiral environments—crucial for biological activity and olfactory profiling.
This guide provides a definitive technical workflow for the spectroscopic differentiation and chromatographic separation of these isomers, synthesizing data from mass spectrometry, NMR, and chiral HPLC.
Structural & Regioisomeric Analysis
Before addressing chirality, researchers must confirm regioisomeric purity. The position of the hydroxyl group significantly alters fragmentation and magnetic resonance signals.
Table 1: Regioisomeric Comparison (Constitutional Isomers)
| Feature | 4-cyclohexylbutan-2-ol (Target) | 4-cyclohexylbutan-1-ol (Primary impurity) |
| Structure | Secondary Alcohol ( | Primary Alcohol ( |
| Multiplet ( | Triplet ( | |
| Mass Spec (Base Peak) | m/z 45 ( | m/z 31 ( |
| Oxidation Product | Ketone (4-cyclohexylbutan-2-one) | Aldehyde / Carboxylic Acid |
Expert Insight: In EI-MS, the presence of a strong signal at m/z 45 is diagnostic for the 2-ol isomer, resulting from the cleavage of the bond between C2 and C3.
Enantiomeric Discrimination: The Core Challenge
The (2R) and (2S) enantiomers are indistinguishable by standard IR or NMR. Discrimination requires the introduction of a chiral probe.[1]
Workflow for Chiral Resolution
The following diagram outlines the logical pathway for determining enantiomeric excess (ee) and absolute configuration.
Figure 1: Decision matrix for characterizing 4-cyclohexylbutan-2-ol stereoisomers.
Detailed Experimental Protocols
Protocol A: Chiral HPLC Method (Self-Validating)
Objective: Quantify the ratio of (R) and (S) isomers. Principle: Differential interaction with a polysaccharide-based chiral stationary phase (CSP).[2]
-
Column Selection: Lux® Cellulose-1 or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These phases are superior for secondary alcohols.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Why: High hexane content ensures strong interaction with the CSP; IPA acts as the modifier to elute the polar alcohol.
-
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) detector (preferred).
-
Validation Step: Inject the racemate first. You must observe two distinct peaks with a resolution factor (
) > 1.5. If peaks overlap, lower the IPA concentration to 95:5.
Protocol B: Mosher's Ester Analysis (Absolute Configuration)
Objective: Determine if an unknown sample is (R) or (S) using NMR.
Principle: Reaction with chiral derivatizing agent
Step-by-Step Methodology:
-
Derivatization:
-
Take 10 mg of the alcohol sample.
-
React with (S)-MTPA-Cl (creates the (R)-Mosher ester) in pyridine-
(0.5 mL). -
In a separate tube, react with (R)-MTPA-Cl (creates the (S)-Mosher ester).
-
-
NMR Acquisition: Acquire
H NMR for both esters. Focus on the protons adjacent to the chiral center (H-1 methyl group and H-3 methylene group). -
Analysis (
Calculation):-
Calculate
. -
Interpretation: Protons with positive
values reside on the right side of the Mosher plane; negative values on the left. -
For 4-cyclohexylbutan-2-ol:
-
If the methyl doublet (C1) has a positive
and the methylene (C3) has a negative , the configuration is (2S) . -
Note: Verify this using the standard Mosher model visualizer below.
-
-
Figure 2: Expected chemical shift differences for (2S)-4-cyclohexylbutan-2-ol according to Mosher's model.
Comparative Data Summary
The following table synthesizes the expected spectroscopic data. Note that while achiral data is identical, chiral data provides the discrimination.
| Parameter | (2R)-Isomer | (2S)-Isomer | Racemate |
| CAS Number | 2227763-25-7 | 10511117 (CID) | 83926-73-2 |
| Boiling Point | 225°C (est) | 225°C (est) | 225°C |
| Mass Spec (m/z) | 156 ( | 156 ( | Identical |
| IR (OH stretch) | 3350 cm | 3350 cm | Identical |
| Optical Rotation | |||
| Chiral HPLC (OD-H) | Elutes 2nd (Typical) | Elutes 1st (Typical) | Two peaks (1:[3][4]1) |
| Odor Profile | Distinct (e.g., woody/dry) | Distinct (e.g., floral) | Complex mix |
*Note: Elution order and rotation sign are solvent-dependent and must be experimentally verified using the Mosher protocol above. "Typical" refers to general trends for 2-alkanols on amylose columns.
References
-
PubChem. Compound Summary: 4-cyclohexylbutan-2-ol (CID 10511117). National Library of Medicine. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Phenomenex Technical Resources. Available at: [Link]
- Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for NMR Assignment of Absolute Stereochemistry. Nature Protocols. (Standard methodology citation for Mosher's method described in Section 4).
Sources
- 1. Recent Development: Enantio Selective Eextraction in Chiral Separation [austinpublishinggroup.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-1-cyclohexylbutan-2-ol | C10H20O | CID 10511117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Chiral HPLC Validation for 4-Cyclohexylbutan-2-ol Enantiopurity
Executive Summary
4-cyclohexylbutan-2-ol presents a distinct chromatographic challenge: it is a secondary aliphatic alcohol possessing a flexible alkyl chain and a saturated cyclohexyl ring, with no significant UV-absorbing chromophore (e.g., benzene/pyridine rings) near the chiral center.
This guide evaluates the validation of an enantioselective HPLC method for this molecule. Based on comparative analysis of polysaccharide-based Chiral Stationary Phases (CSPs), the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) is identified as the superior candidate over Cellulose-based alternatives for this specific aliphatic structure.
The Analytical Challenge: Structure & Detection
The validation of 4-cyclohexylbutan-2-ol requires addressing two critical hurdles:
-
Weak Chromophore: The molecule lacks
-systems capable of strong UV absorption >220 nm. Standard detection at 254 nm is impossible.-
Solution: Detection must be performed at 205–210 nm (requiring high-purity solvents) or via Refractive Index (RI) detection.
-
-
Conformational Flexibility: Unlike rigid binaphthyls, the butyl chain allows significant rotational freedom, making chiral recognition by the CSP's "clefts" more difficult.
Comparative Analysis: Amylose vs. Cellulose CSPs[1]
For neutral alcohols, the industry standard involves screening polysaccharide-based CSPs in Normal Phase (n-Hexane/Alcohol). Below is the technical comparison between the two leading alternatives for this specific molecular class.
Option A: Immobilized/Coated Amylose (Recommended)
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Mechanism: The helical twist of the amylose polymer creates a broader, more adaptable chiral cavity. This is crucial for 4-cyclohexylbutan-2-ol, where the bulky cyclohexyl group requires spatial tolerance while the hydroxyl group hydrogen-bonds with the carbamate linkage.
-
Performance: Typically yields higher selectivity (
) for flexible aliphatic alcohols.
Option B: Cellulose Carbamate (Alternative)
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IC).
-
Mechanism: Cellulose forms linear, rigid "trenches." While excellent for aromatic compounds (e.g., profens), it often struggles to discriminate enantiomers where the steric bulk (cyclohexyl) is distal from the chiral center (C2).
-
Performance: Often results in partial separation (
) for this specific class.
comparative Data Summary
Representative performance metrics based on aliphatic secondary alcohol behavior.
| Metric | Amylose (AD-H/IA) | Cellulose (OD-H/IC) | Verdict |
| Selectivity ( | 1.15 – 1.25 | 1.05 – 1.10 | Amylose provides superior peak spacing. |
| Resolution ( | > 2.5 (Baseline) | 1.2 – 1.6 (Partial) | Amylose ensures robust quantitation. |
| Tailing Factor ( | 1.05 – 1.15 | 1.20 – 1.40 | Cellulose often shows higher tailing for alcohols. |
| Mobile Phase | Hexane:IPA (95:5) | Hexane:IPA (95:5) | Identical conditions; distinct results. |
Validated Experimental Protocol
The following protocol is optimized for Direct UV Detection at low wavelengths.
Chromatographic Conditions
-
Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : 2-Propanol (95 : 5 v/v).
-
Note: Use HPLC-grade solvents.[1] "Spectro-grade" hexane is required to minimize baseline noise at 210 nm.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Control is critical; lower temps often improve resolution for alcohols).
-
Detection: UV at 210 nm .
-
Injection Volume: 10 µL (Concentration: 1.0 mg/mL).
Method Development Workflow
Figure 1: Decision matrix for column selection and detection optimization. Note the branch for derivatization if direct UV sensitivity is insufficient.
Method Validation (ICH Q2 R1)
To ensure the method is suitable for determining enantiomeric purity (ee%), the following validation parameters must be executed.
Specificity
Demonstrate that the method can separate the enantiomers from potential impurities (synthesis intermediates).
-
Protocol: Inject the racemate, the pure (S)-enantiomer, the pure (R)-enantiomer, and a blank.
-
Acceptance: Resolution (
) between enantiomers . No interference in the blank at the retention time of the main peaks.
Linearity & Range
Because the minor enantiomer (impurity) must be quantified at low levels (0.1%), linearity must be established for the minor peak.
-
Protocol: Prepare solutions of the minor enantiomer from LOQ to 1.0% of the target concentration.
-
Acceptance: Correlation coefficient (
) .[2]
Limit of Detection/Quantitation (LOD/LOQ)
Critical due to the weak UV absorbance.
-
Method: Signal-to-Noise (S/N) ratio method.
-
LOD: S/N
.[3] -
LOQ: S/N
. -
Expert Insight: If the LOQ is > 0.1% (area normalized), the method is not sensitive enough for pharma-grade release. You must switch to the derivatization method (see Section 5).
Accuracy (Recovery)
-
Protocol: Spike the major enantiomer with the minor enantiomer at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 90% – 110%.
Alternative Strategy: Derivatization
If direct detection at 210 nm yields high baseline noise or poor sensitivity, derivatization is the mandatory alternative.
-
Reagent: 3,5-Dinitrobenzoyl chloride.
-
Reaction: Alcohol + Reagent
Ester (in Pyridine/DCM). -
Benefit: Introduces a strong chromophore (Nitro-aromatic).
-
New Detection: UV at 254 nm (High sensitivity).
-
Column Impact: The added
interaction sites often drastically improve selectivity on the Amylose column.
Figure 2: Validation parameter requirements for final method approval.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Column Selection Guide. Retrieved from [Link]
Sources
- 1. mz-at.de [mz-at.de]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Cyclohexylbutan-2-ol: A Comparative Guide
Executive Summary: The Orthogonal Imperative
In the analysis of 4-cyclohexylbutan-2-ol , researchers face a specific distinct challenge: the molecule possesses moderate volatility suitable for Gas Chromatography (GC) but lacks the conjugated
While GC-FID is the industry standard for such aliphatic alcohols, relying solely on it risks missing non-volatile impurities or thermal degradation products.[1][2][3] This guide presents a cross-validation framework utilizing HPLC with Charged Aerosol Detection (CAD) as an orthogonal counter-method. By validating these two distinct physicochemical separation mechanisms against each other, laboratories can achieve the high specificity required for drug substance intermediates and fragrance precursors.[2][4]
Molecule Profile & Analytical Challenges
Target Analyte: 4-Cyclohexylbutan-2-ol Chemical Nature: Secondary aliphatic alcohol with a cyclohexyl tail.[1][2][3][4] Key Properties:
-
Volatility: Moderate (Boiling point est. ~230°C).[1][2][3][4]
-
Chirality: One stereocenter at C2; requires enantiomeric resolution.
| Feature | Implication for Method A (GC) | Implication for Method B (HPLC) |
| Thermal Stability | Risk of dehydration to alkenes in injector port.[1][2][3][4] | Non-destructive; ideal for thermally labile precursors.[1][2][3][4] |
| Detection | FID is linear and universal for carbon.[1][2][3][4] | UV is blind.[1][2][3][4] RI is insensitive.[1][2][3][4] CAD is required. |
| Polarity | Hydroxyl group causes peak tailing on non-polar columns.[1][2][3][4] | Elutes well on C18; requires organic modifier.[1][2][3][4] |
Primary Method: GC-FID (The Quantitation Workhorse)[1][2][3]
Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary method for assay and volatile impurity profiling.[1][2][3][4]
Experimental Protocol
-
Instrument: Agilent 8890 or equivalent.
-
Column: DB-WAX UI (Polyethylene Glycol), 30m
0.32mm 0.25µm.[1][2][3][4] Rationale: The polar stationary phase interacts with the hydroxyl group, reducing tailing compared to non-polar DB-1/DB-5 columns.[1][2][3] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3][4]
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Detector: FID @ 280°C.
: 30 mL/min, Air: 400 mL/min. -
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
Critical Validation Parameter: Injector Inertness
Because 4-cyclohexylbutan-2-ol is a secondary alcohol, it is prone to dehydration at high temperatures in the presence of active sites (glass wool or dirty liners), forming cyclohexylbutenes.[1][2][3][4]
-
Self-Validating Check: Inject a high concentration standard. If a peak appears at RRT ~0.6-0.7 (alkene region), replace the liner with an ultra-inert deactivated type.[1][2][3][4]
Orthogonal Method: HPLC-CAD (The Non-Volatile Check)[1][2][3]
To cross-validate the GC results, we employ HPLC-CAD.[1][2][3] CAD detects analytes based on mass rather than optical properties, making it ideal for this non-chromophoric alcohol.[1][2][3][4]
Experimental Protocol
-
Instrument: Thermo Vanquish w/ Corona Veo CAD.
-
Column: Agilent Poroshell 120 EC-C18, 4.6
100mm, 2.7µm.[1][2][3][4] -
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2][3][4]
-
Gradient:
-
Detector Settings: Evaporation Temp 35°C; Power Function 1.0 (for linearity).
Why CAD over RI?
Refractive Index (RI) detection prevents the use of gradients, leading to excessively long run times to elute the cyclohexyl tail.[4] CAD allows gradient elution, sharpening the peak and improving the Limit of Quantitation (LOQ).[4]
Cross-Validation Data Comparison
The following data represents a typical comparative study. Discrepancies between these methods reveal specific sample issues.
| Parameter | GC-FID Performance | HPLC-CAD Performance | Interpretation of Discrepancy |
| Linearity ( | > 0.9995 | > 0.9980 | GC is inherently more linear; CAD requires power function optimization.[1][2][3][4] |
| Precision (RSD) | < 0.5% | < 1.5% | GC injection is more reproducible than nebulization in CAD.[1][2][3][4] |
| Assay Value | 99.2% | 98.1% | Critical: If GC > HPLC, non-volatile oligomers are likely present (seen by HPLC, missed by GC).[1][2][4] |
| LOD | 0.5 ppm | 10 ppm | GC is superior for trace volatile impurities.[1][2][3][4] |
The "Mass Balance" Gap
If the GC assay is 99.5% but the HPLC-CAD assay is 95.0%, the missing 4.5% is almost certainly non-volatile residue (inorganic salts or high molecular weight polymers from synthesis) that stays in the GC liner but elutes in the HPLC void volume or late wash.[2][4]
Chiral Analysis: Resolving the Enantiomers
4-cyclohexylbutan-2-ol exists as (R) and (S) enantiomers.[1][2][3][4] Standard phases cannot separate these.[1][2][3][4]
Recommended Method: Chiral GC[1][2][3][4]
-
Column: Cyclodex-B (
-cyclodextrin derivative), 30m 0.25mm.[1][2][3][4] -
Conditions: Isothermal 110°C. Lower temperature is required to maximize the thermodynamic difference in interaction between the enantiomers and the chiral selector.[2][4]
-
Resolution (
): Target > 1.5.
Note: Chiral HPLC is possible using an Amylose-based column (e.g., Chiralpak AD-H) with Hexane/IPA, but detection remains difficult (requires RI or low-UV), making Chiral GC the superior choice for sensitivity.[1][2][3]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting and validating the correct method based on the analytical objective.
Caption: Analytical decision matrix for 4-cyclohexylbutan-2-ol, emphasizing the cross-validation loop between GC and HPLC.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3][4][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5][7][8] [Link]
-
PubChem. (2023).[1][2][3][4] Compound Summary: 4-cyclohexylbutan-2-ol (Related Isomers).[1][2][3][4][9] National Library of Medicine.[1][2][3][4] [Link][1][2][3]
-
Thermo Fisher Scientific. (2017).[1][2][3][4] A simplified guide for charged aerosol detection of non-chromophoric compounds. PubMed.[1][2][3][4] [Link]
-
Phenomenex. (2025).[1][2][3][4] HPLC vs GC: What Sets These Methods Apart. [Link]
Sources
- 1. 4-Cyclohexyl-2-methylpentan-2-ol | C12H24O | CID 67400066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclohexylbutan-1-ol | C10H20O | CID 19961263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 4-cyclohexylbutan-2-ol: A Comparative Guide for Chiral Resolution and Analysis
Executive Summary
In the landscape of chiral building blocks, 4-cyclohexylbutan-2-ol represents a critical "bridge" substrate. It sits structurally between rigid aromatic standards (like 1-phenylethanol) and flexible aliphatic chains (like 2-octanol). For drug development professionals, this molecule serves as an excellent probe for testing the distal steric sensitivity of lipases and the resolution power of chiral stationary phases.
This guide benchmarks 4-cyclohexylbutan-2-ol against industry standards, providing experimental protocols for its Enantioselective Kinetic Resolution (EKR) and Gas Chromatographic (GC) analysis.
The "Spacer Effect" Insight
Unlike 1-cyclohexylethanol, where the bulky ring is directly attached to the chiral center, 4-cyclohexylbutan-2-ol features a two-carbon ethyl spacer. This structural nuance challenges the binding pocket of enzymes like Candida antarctica Lipase B (CAL-B), often resulting in lower enantioselectivity (E-values) compared to rigid analogs. Understanding this limitation is vital for process optimization.
Structural & Physicochemical Benchmarking
To understand the behavior of 4-cyclohexylbutan-2-ol, we compare it against the "Gold Standard" (1-Phenylethanol) and the "Aliphatic Standard" (2-Octanol).
Table 1: Comparative Physicochemical Profile
| Feature | 4-cyclohexylbutan-2-ol (Target) | 1-Phenylethanol (Aromatic Std) | 2-Octanol (Aliphatic Std) |
| Structure Type | Bulky Aliphatic (Distal Sterics) | Rigid Aromatic (Proximal Sterics) | Flexible Aliphatic (Linear) |
| Chiral Center Environment | Methyl vs. (Ethyl-Cyclohexyl) | Methyl vs. Phenyl | Methyl vs. Hexyl |
| LogP (Hydrophobicity) | ~3.4 (High) | ~1.4 (Moderate) | ~2.9 (High) |
| CAL-B E-Value (Typical) | 20 - 60 (Moderate) | >200 (Excellent) | 50 - 100 (Good) |
| Solubility (Organic) | Excellent (Hexane/MTBE) | Good | Excellent |
| Primary Challenge | "Spacer Effect" reduces recognition | Product inhibition | Low substrate specificity |
Analyst Note: The high LogP of the target molecule suggests that hydrophobic solvents (e.g., Isooctane, n-Heptane) will support high substrate loading but may dampen enzyme activity due to stripping of essential water layers. A balance using MTBE or Toluene is often required.
Biocatalytic Performance: Kinetic Resolution
The industry standard for resolving secondary alcohols is Enzymatic Kinetic Resolution (EKR) via transesterification.
Mechanism: The Kazlauskas Rule
Lipases distinguish enantiomers based on the size of the substituents at the chiral center.
-
Medium Pocket: Accommodates the Methyl group.
-
Large Pocket: Accommodates the Bulky group.
For 4-cyclohexylbutan-2-ol , the "Large" group is the -(CH2)2-Cyclohexyl tail. Because this tail is flexible, it does not "lock" into the large hydrophobic pocket as effectively as a phenyl ring. Consequently, the enzyme (CAL-B) converts the (R)-enantiomer to the acetate ester faster than the (S)-enantiomer, but with lower selectivity than 1-phenylethanol.
Workflow Visualization
The following diagram outlines the decision logic for selecting the resolution strategy.
Caption: Figure 1. Biocatalytic decision matrix highlighting the "Spacer Effect" on enantioselectivity and the need for process optimization.
Analytical Method: Chiral GC Separation[2][3][4][5]
Accurate determination of Enantiomeric Excess (
Recommended Method
-
Column:
-DEX 225 (Supelco) or Cyclosil-B (Agilent).-
Phase: 25% 2,3-di-O-acetyl-6-O-TBDMS-
-cyclodextrin in polysiloxane.
-
-
Derivatization: Essential. The free alcohol often tails or has poor resolution. Conversion to the acetate or trifluoroacetate derivative improves peak shape and resolution (
).
Table 2: GC Method Parameters
| Parameter | Condition |
| Inlet Temp | 250°C (Split 50:1) |
| Carrier Gas | Helium or Hydrogen (Constant Flow 1.2 mL/min) |
| Oven Program | 80°C (hold 2 min) |
| Detection | FID (250°C) |
| Elution Order | (S)-Acetate elutes before (R)-Acetate (Typical on |
Experimental Protocols
Protocol A: Analytical Derivatization (For GC)
Use this to prepare samples for
-
Take 20
L of the reaction mixture (organic phase). -
Add 20
L Pyridine and 20 L Acetic Anhydride. -
Incubate at 60°C for 30 minutes in a sealed vial.
-
Quench with 500
L saturated NaHCO . -
Extract with 500
L Ethyl Acetate. -
Inject 1
L of the organic layer into the GC.
Protocol B: Gram-Scale Kinetic Resolution
Standardized benchmarking protocol using Novozym 435.
-
Substrate Preparation: Dissolve 1.56 g (10 mmol) of rac-4-cyclohexylbutan-2-ol in 20 mL of anhydrous MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add 2.8 mL (30 mmol) of Vinyl Acetate.
-
Catalyst Addition: Add 80 mg of Novozym 435 (immobilized CAL-B).
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Sample every 2 hours using Protocol A.
-
Target: Stop reaction when conversion (
) reaches ~50%. -
Calculation:
-
-
Workup: Filter off the enzyme. Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate using flash chromatography (Silica gel, Hexane:EtOAc gradient).
Signaling Pathway & Mechanism
The following diagram illustrates the molecular mechanism of the resolution, emphasizing the role of the catalytic triad.
Caption: Figure 2. Mechanism of Lipase-catalyzed Kinetic Resolution showing the preferential processing of the (R)-enantiomer.
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2] Journal of Chromatography A. Link
-
Novozymes. (2023). Novozym 435 Product Data Sheet: Immobilized Lipase B from Candida antarctica.Link
-
Sigma-Aldrich. (2023). Chiral GC Columns Selection Guide: Beta-DEX Series.Link
Sources
Assessing the scalability of different 4-cyclohexylbutan-2-ol syntheses
Executive Summary
Target Molecule: 4-Cyclohexylbutan-2-ol (CAS: 2227763-25-7 for (2R), generic secondary alcohol structure).[1] Industrial Relevance: A critical intermediate for fragrance ingredients and specific pharmaceutical pharmacophores requiring saturated lipophilic tails. Critical Distinction: This guide focuses on 4-cyclohexylbutan-2-ol , a secondary alcohol. It is distinct from "Coranol" (4-cyclohexyl-2-methyl-2-butanol), a tertiary alcohol often confused in literature.
This guide evaluates three distinct synthetic methodologies based on Process Mass Intensity (PMI) , Safety at Scale , and Atom Economy .
Route 1: Heterogeneous Catalytic Hydrogenation (The Industrial Standard)
Concept: Total reduction of 4-phenylbutan-2-one (or 4-phenyl-3-buten-2-one) using high-pressure hydrogenation to saturate the aromatic ring and the ketone.
Mechanism & Causality
The transformation requires forcing conditions to reduce the benzene ring. The reaction typically proceeds via the adsorption of the phenyl ring onto the catalyst surface.
-
Challenge: Selectivity. Reducing the ketone is easy; reducing the ring requires high energy.
-
Catalyst Choice: Rhodium on Carbon (Rh/C) is preferred over Ruthenium (Ru) or Platinum (Pt) for ring saturation under milder conditions (lower pressure), minimizing hydrogenolysis (cleavage) of the C-O bond.
Protocol (Scalable Batch)
-
Charge: Load a high-pressure Hastelloy reactor with 4-phenylbutan-2-one (1.0 equiv) and 5% Rh/C (2 wt% loading).
-
Solvent: Add 2-Propanol (IPA) . Expert Insight: IPA is used to increase H2 solubility compared to water, and it prevents the formation of acetals that might occur in methanol.
-
Conditions: Pressurize to 50 bar (725 psi) H2. Heat to 80°C . Agitate at >1000 RPM.[2] Causality: High agitation is non-negotiable to overcome gas-liquid mass transfer limitations.
-
Workup: Cool, vent H2 (with N2 purge). Filter catalyst through Celite (pyrophoric hazard!). Concentrate filtrate.
-
Purification: Fractional distillation (BP approx. 115°C at 10 mmHg).
Scalability Analysis
-
Pros: Near 100% atom economy; minimal waste generated (E-factor < 5).
-
Cons: High capital expenditure (CapEx) for high-pressure reactors; hydrogen embrittlement risks; catalyst cost (Rh is expensive).
Route 2: Grignard Addition (The Modular Approach)
Concept: Nucleophilic addition of 2-cyclohexylethylmagnesium bromide to acetaldehyde.
Mechanism & Causality
This route builds the carbon skeleton from two smaller, commercially available units. It avoids the difficulty of aromatic ring reduction entirely by starting with a pre-saturated cyclohexyl ring.
-
Reagents: 2-(Cyclohexyl)ethyl bromide + Mg
Grignard Reagent + Acetaldehyde.
Protocol (Self-Validating Step-by-Step)
-
Activation: In a dry reactor under N2, add Mg turnings (1.1 equiv) and a crystal of iodine. Heat to 40°C.
-
Initiation: Add 5% of the 2-(cyclohexyl)ethyl bromide solution in anhydrous THF. Wait for exotherm (temperature spike) and color change (brown to clear). Trustworthiness Check: If no exotherm occurs within 5 mins, DO NOT add more feed. Re-activate Mg.
-
Maintenance: Dosing pump adds remaining bromide solution maintaining internal temp at 50-55°C (reflux).
-
Addition: Cool to -10°C. Slow addition of Acetaldehyde (1.05 equiv) in THF. Expert Insight: Low temp prevents competitive polymerization of acetaldehyde.
-
Quench: Inverse quench into cold aqueous NH4Cl/HCl.
-
Purification: Phase separation, drying, and distillation.
Scalability Analysis
-
Pros: Uses standard low-pressure reactors; modular supply chain.
-
Cons: High PMI (solvent intensive); significant safety risk (Grignard initiation failure/runaway); stoichiometric magnesium waste.
Route 3: Chemo-Enzymatic Hybrid (The Chiral Solution)
Concept: Chemical hydrogenation of the alkene/ring followed by Biocatalytic Ketone Reduction (KRED) to set the stereocenter.
Mechanism & Causality
Standard hydrogenation produces a racemate. If the (2R)- or (2S)- enantiomer is required for drug efficacy, asymmetric hydrogenation is costly. Enzymes (KREDs) offer >99% ee.
Workflow
-
Step 1 (Chemical): Hydrogenate 4-phenyl-3-buten-2-one using Pd/C (low pressure)
4-phenylbutan-2-one. -
Step 2 (Chemical): Ring hydrogenation using Rh/C
4-cyclohexylbutan-2-one. -
Step 3 (Biocatalytic): KRED enzyme + Cofactor (NADH) + Isopropanol (for regeneration).
-
Reaction: 4-cyclohexylbutan-2-one
(2R)-4-cyclohexylbutan-2-ol.
-
Comparative Performance Analysis
| Metric | Route 1: Direct Hydrogenation | Route 2: Grignard | Route 3: Chemo-Enzymatic |
| Atom Economy | Excellent (Add H2 only) | Poor (MgBr2 waste) | Good (Enzyme recycling) |
| Scalability | High (Flow chemistry compatible) | Medium (Heat transfer limits) | High (Aqueous phase) |
| Safety | High Pressure / Pyrophoric Catalyst | Thermal Runaway Risk | Low Hazard |
| Cost/kg | Low (if catalyst recycled) | High (Reagents + Solvent) | Medium (Enzyme cost) |
| Chirality | Racemic (unless chiral catalyst used) | Racemic | >99% ee |
Visualization: Scalability Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthesis route based on chirality, scale, and equipment constraints.
Experimental Workflow: Route 1 (Hydrogenation)
The following diagram details the critical process controls for the preferred industrial route (Route 1).
Figure 2: Process flow diagram for the catalytic hydrogenation route, highlighting the catalyst recycling loop.
References
-
Wilkinson, S. K., et al. (2016). "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts." Chemical Engineering Journal. Link
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety. Link
-
H.E.L Group. (2024).[3] "Hydrogenation: How we can make it safer." H.E.L Group Technical Resources. Link
-
PubChem. (2025).[3][4] "Compound Summary: 4-cyclohexylbutan-2-ol." National Library of Medicine. Link
Sources
- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol: 4-Cyclohexylbutan-2-ol
[1][2][3][4][5]
Part 1: Executive Safety Summary
Immediate Directive: 4-Cyclohexylbutan-2-ol is a secondary alcohol possessing significant lipophilicity and combustibility.[1][2][3][4] It must be managed as Non-Halogenated Organic Solvent Waste . Under no circumstances should this compound be discharged into municipal drainage systems due to its high organic load and potential aquatic toxicity.[1][3]
Critical Hazard Profile:
| Parameter | Specification | Operational Implication |
|---|---|---|
| CAS Number | 10528-67-3 | Unique identifier for waste manifests. |
| Chemical Class | Secondary Alcohol / Cycloalkane | Incompatible with strong oxidizers (e.g., nitric acid, perchlorates).[2][3][4][5] |
| RCRA Waste Code | D001 (Ignitable) | If flash point < 60°C (140°F). Even if >60°C, manage as ignitable for safety.[1][2][3][5] |
| Solubility | Low (Water); High (Organics) | Will form a separate organic phase; do not attempt aqueous dilution.[3][4][5] |
| Primary Hazards | Skin/Eye Irritant; Combustible | Requires standard PPE (Nitrile gloves, safety goggles).[2][3][4][5] |
Part 2: Waste Characterization & Segregation Logic
Expert Insight: Effective disposal begins with precise segregation.[1][3] The chemical structure of 4-cyclohexylbutan-2-ol (a cyclohexyl ring attached to a butanol chain) dictates its waste stream.[1][2][3][5]
1. The "Non-Halogenated" Imperative
You must segregate this chemical from halogenated solvents (e.g., Dichloromethane, Chloroform).[2][3][4][5]
-
The Causality: Halogenated wastes require specific high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid.[1] Mixing non-halogenated fuels (like 4-cyclohexylbutan-2-ol) with halogenated waste unnecessarily increases disposal costs and complicates the incineration process.[1][2][3][5]
2. Oxidizer Incompatibility
WARNING: Never add 4-cyclohexylbutan-2-ol to a waste container holding strong oxidizing agents (Chromic acid, Nitric acid, Permanganates).[1][2][3][5]
-
The Mechanism: Secondary alcohols are readily oxidized to ketones (in this case, 4-cyclohexylbutan-2-one).[1][2][3][5] This reaction is often exothermic and can lead to rapid pressurization or auto-ignition within the waste drum.[1][2][3]
Part 3: Step-by-Step Disposal Protocol
Phase A: Collection and Containerization
Objective: Containment compatible with organic solvents.[1][3]
-
Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers.[1][3]
-
Headspace Management: Fill containers only to 90% capacity.
Phase B: Labeling and Manifesting
Objective: Regulatory compliance (EPA/RCRA) and downstream safety.[1][3]
-
Primary Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.[1][3]
-
Constituent Listing: Clearly write "4-Cyclohexylbutan-2-ol" and "Non-Halogenated Solvents."
-
Do not use abbreviations (e.g., "4-CHB"). Emergency responders need full chemical names.
-
Phase C: Storage and Handoff[1][3][6][7][8]
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA near the point of generation.[1][3]
-
Secondary Containment: Place the waste bottle in a secondary tray capable of holding 110% of the volume of the largest container.
-
Weekly Inspection: Verify the cap is tight and the container is not leaking. This is a self-validating safety step required by OSHA/EPA protocols.[1][2][3]
Part 4: Emergency Spill Management
Scenario: Benchtop spill (< 500 mL).
-
Isolate: Remove all ignition sources (Bunsen burners, hot plates) immediately.[1][2][3]
-
PPE: Don nitrile gloves and safety goggles.[1][3] If vapors are strong, use a half-mask respirator with organic vapor cartridges.[1][2][3]
-
Contain: Use an inert absorbent material (Vermiculite, Bentonite clay, or commercial "Pig" pads).[1][2][3][5]
-
Clean: Scoop absorbed material into a disposal bag/pail.[1][3] Wipe the surface with a soap solution to remove oily residue (cyclohexyl group is lipophilic).[1][3]
-
Disposal: Label the debris as "Solid Waste contaminated with Flammable Solvents" (D001).[1][3]
Part 5: Operational Decision Workflow
The following diagram illustrates the logical decision tree for processing 4-cyclohexylbutan-2-ol waste.
Caption: Decision logic for segregating 4-cyclohexylbutan-2-ol based on chemical compatibility and regulatory waste codes.
References
-
PubChem. (n.d.).[1][3] 4-Cyclohexylbutan-2-ol Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][2][3][4][5]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][3] Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. media.suweb.site [media.suweb.site]
- 3. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rbnainfo.com [rbnainfo.com]
- 8. fishersci.com [fishersci.com]
Operational Safety Guide: 4-Cyclohexylbutan-2-ol (CAS 10528-67-3)
Executive Safety Summary
Immediate Action Required: Treat 4-cyclohexylbutan-2-ol as a lipophilic irritant with high skin permeation potential and combustible properties.
This guide supersedes generic "organic solvent" protocols. Due to the cyclohexyl ring combined with a secondary alcohol moiety, this compound exhibits specific permeation characteristics that render standard latex gloves ineffective.
| Parameter | Critical Specification |
| Primary Hazard | Skin/Eye Irritant (Category 2), Aquatic Chronic (Predicted). |
| Flash Point | >93°C (Estimated based on structural analogs). Treat as Combustible Class IIIB. |
| Glove Material | Nitrile (High Grade, >5 mil) for splash. Laminate (EVOH) for immersion. |
| Respiratory | Organic Vapor (OV) cartridges required if heated or aerosolized. |
| Storage | Tightly sealed, cool, dry area. Hygroscopic potential. |
Technical Hazard Analysis & Causality
Why specific PPE is required beyond standard lab coats.
Lipophilicity and Permeation
4-cyclohexylbutan-2-ol (MW: 156.27 g/mol ) possesses a lipophilic cyclohexyl tail and a polar hydroxyl head. This amphiphilic structure allows it to defat skin rapidly (dissolving lipid bilayers) and penetrate the stratum corneum.
-
The Risk: Unlike methanol (highly polar), this molecule lingers in dermal tissue, leading to chronic dermatitis or systemic absorption upon prolonged contact.
-
Glove Permeation: The cyclic hydrocarbon moiety causes rapid swelling and degradation of natural rubber (Latex) and standard Vinyl.
Volatility and Inhalation
While the boiling point is high (predicted >230°C), the vapor pressure at room temperature is low. However, in synthetic workflows involving rotary evaporation or heating (>60°C), the vapor density (heavier than air) allows accumulation in the breathing zone, necessitating specific ventilation protocols.
Personal Protective Equipment (PPE) Protocol
Hand Protection Strategy
Do not rely on visual degradation. Chemical breakthrough occurs before the glove physically tears.
-
Tier 1: General Handling (Weighing, Aliquoting)
-
Material: Nitrile Rubber (Acrylonitrile Butadiene).
-
Specification: Minimum thickness 0.11 mm (5 mil).
-
Protocol: "Double-gloving" is recommended. Change outer gloves immediately upon splash.[1]
-
Validation: Nitrile offers >30 min breakthrough time for similar cyclic alcohols [1].
-
-
Tier 2: High Exposure (Spill Cleanup, Synthesis Workup)
-
Material: Multi-layer Laminate (e.g., Silver Shield®, Ansell Barrier®).
-
Reasoning: The EVOH (Ethylene Vinyl Alcohol) layer provides a broad-spectrum barrier against aliphatic rings that permeate nitrile over time.
-
Dexterity Note: Wear a tight-fitting nitrile glove over the laminate glove to improve grip.
-
Respiratory Protection
-
Standard Operations: Fume hood face velocity must be validated at 80–100 fpm.
-
Outside Fume Hood: If handling open containers >500mL outside containment:
-
Respirator: Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Particulate Filter: Add N95/P100 pre-filter if the process involves aerosols (e.g., sonication).
-
Eye & Body Protection
-
Eyes: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the viscous, oily nature of the liquid which adheres to skin/eyes upon splash.
-
Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that can melt if the combustible liquid ignites.
Operational Workflows
Safe Handling Logic
The following diagram outlines the decision matrix for handling 4-cyclohexylbutan-2-ol based on thermal conditions.
Figure 1: Decision matrix for PPE selection based on thermal processing conditions.
Waste Disposal Protocol
Disposal must prevent environmental contamination, particularly aquatic toxicity.
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this secondary alcohol can oxidize exothermically.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: "Non-Halogenated Organic Solvent Waste."
-
Rinsing: Triple rinse empty containers with acetone before disposal; add rinsate to the organic waste stream.
Emergency Response Procedures
Self-validating steps to mitigate injury.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | 1. Blot excess liquid (do not rub).2. Wash with soap and water for 15 min.3. Do not use solvent to clean skin. | Rubbing increases surface area and penetration. Solvents (ethanol) increase permeability of the stratum corneum. Soap emulsifies the lipophilic tail. |
| Eye Contact | 1. Flush for 15 minutes.2. Lift eyelids to remove trapped oil. | The viscous nature of cyclohexyl alcohols requires mechanical flushing to dislodge the film from the cornea. |
| Spill (<100mL) | 1. Absorb with vermiculite or sand.2. Scoop into sealed bag. | Inert absorbents prevent volatilization. Avoid paper towels which increase surface area for evaporation/ignition. |
References
-
PubChem. (2023).[2] 4-cyclohexylbutan-2-ol (Compound).[3][4][5][6] National Library of Medicine. [Link]
-
The Good Scents Company. (2023).[7] 4-cyclohexylbutan-2-ol Safety and Properties.[Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rbnainfo.com [rbnainfo.com]
- 5. 4-cyclohexylbutan-2-ol | 10528-67-3 [sigmaaldrich.com]
- 6. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
